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  • Product: 5-Tert-butylazepan-2-one
  • CAS: 32741-89-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Tert-butylazepan-2-one: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 5-tert-butylazepan-2-one, a substituted ε-caprolactam. The document details its chemical identity, including its IUPAC name and structure, and presents e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-tert-butylazepan-2-one, a substituted ε-caprolactam. The document details its chemical identity, including its IUPAC name and structure, and presents established synthetic methodologies for its preparation. A particular focus is placed on the Beckmann rearrangement of 4-tert-butylcyclohexanone oxime as a primary synthetic route. Furthermore, this guide outlines the expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry) crucial for the unambiguous identification and quality control of the compound. Potential applications in the fields of medicinal chemistry and material science are also discussed, drawing from the known biological activities and properties of related substituted caprolactam derivatives. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Substituted Caprolactams

The ε-caprolactam scaffold is a foundational component in both industrial and medicinal chemistry. While its most prominent application is as the monomer for Nylon-6, the seven-membered lactam ring serves as a versatile template for the development of novel chemical entities with diverse biological activities. The introduction of substituents onto the caprolactam ring can significantly influence its conformational properties, lipophilicity, and interactions with biological targets. This has led to the exploration of substituted caprolactams in various therapeutic areas. 5-Tert-butylazepan-2-one, with its bulky tert-butyl group at the C-5 position, represents an interesting probe molecule for structure-activity relationship (SAR) studies and as a building block for more complex molecular architectures.

Chemical Identity and Structure

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-tert-butylazepan-2-one .

Common synonyms include:

  • 5-(1,1-dimethylethyl)azepan-2-one

  • 5-(tert-butyl)hexahydro-2H-azepin-2-one

Chemical Structure

The chemical structure of 5-tert-butylazepan-2-one is characterized by a seven-membered azepane ring containing a carbonyl group at the 2-position (a lactam) and a tert-butyl group at the 5-position.

Identifier Value
CAS Number 32741-89-2
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 5-Tert-butylazepan-2-one.

Synthesis of 5-Tert-butylazepan-2-one

The synthesis of 5-tert-butylazepan-2-one can be achieved through several established methods for the formation of substituted caprolactams. The most common and industrially relevant approach is the Beckmann rearrangement of the corresponding cyclohexanone oxime.[1]

Beckmann Rearrangement of 4-tert-butylcyclohexanone Oxime

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[1][2] For the synthesis of 5-tert-butylazepan-2-one, the precursor is 4-tert-butylcyclohexanone oxime.

The oxime precursor is readily synthesized from 4-tert-butylcyclohexanone and hydroxylamine.

Experimental Protocol:

  • To a solution of 4-tert-butylcyclohexanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 4-tert-butylcyclohexanone oxime.

Experimental Protocol:

  • In a flask equipped with a stirrer, add polyphosphoric acid (PPA) and heat to 80-100 °C.

  • Slowly add 4-tert-butylcyclohexanone oxime (1 equivalent) to the hot PPA with vigorous stirring.

  • After the addition is complete, continue stirring at the same temperature for 30-60 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-tert-butylazepan-2-one.

Caption: Synthetic pathway to 5-Tert-butylazepan-2-one.

Enantioselective Synthesis via Ring Expansion

For applications requiring a specific enantiomer, an asymmetric synthesis has been developed. A notable method involves the diastereoselective ring-expansion of 4-tert-butylcyclohexanone using a chiral hydroxyalkyl azide.[3] This protocol yields enantiomerically enriched (R)-5-tert-butylazepan-2-one.[3]

Key Steps of the Enantioselective Synthesis: [3]

  • Preparation of Chiral Reagent: Synthesis of (R)-1-phenyl-3-azidopropanol from a commercially available precursor.

  • Ring Expansion: Reaction of 4-tert-butylcyclohexanone with the chiral azide in the presence of a Lewis acid promoter (e.g., BF₃·OEt₂).

  • Deprotection: Two-stage removal of the chiral nitrogen substituent to yield the final enantiomerically enriched lactam.

Spectroscopic Characterization

The structural elucidation and purity assessment of 5-tert-butylazepan-2-one rely on standard spectroscopic techniques. The following sections detail the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the tert-butyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-NH5.5 - 7.0Broad singlet1H
-CH₂-C=O2.2 - 2.5Multiplet2H
-CH(t-Bu)1.5 - 1.8Multiplet1H
Ring -CH₂-1.2 - 2.0Multiplets6H
-C(CH₃)₃~0.9Singlet9H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C=O175 - 180
-CH₂-C=O35 - 45
-CH(t-Bu)40 - 50
Ring -CH₂-25 - 40
-C(CH₃)₃~32
-C(CH₃)₃~27
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretching3200 - 3400Medium, Broad
C-H (sp³)Stretching2850 - 3000Strong
C=O (Amide I)Stretching1640 - 1680Strong
N-HBending (Amide II)1510 - 1570Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺169Molecular Ion
[M - C₄H₉]⁺112Loss of the tert-butyl group

Potential Applications in Drug Discovery and Development

While specific biological activities for 5-tert-butylazepan-2-one are not extensively documented in publicly available literature, the broader class of substituted caprolactams has shown promise in various areas of medicinal chemistry. The incorporation of a lipophilic tert-butyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties such as membrane permeability.

Potential areas of investigation for 5-tert-butylazepan-2-one and its derivatives include:

  • CNS-active agents: The caprolactam scaffold is present in several compounds with activity in the central nervous system.

  • Enzyme inhibitors: The lactam ring can act as a bioisostere for a peptide bond, making it a suitable starting point for the design of protease inhibitors.

  • Antimicrobial agents: Modifications of the caprolactam ring have led to the discovery of compounds with antibacterial and antifungal properties.

The synthesis of a library of derivatives based on the 5-tert-butylazepan-2-one scaffold would be a logical next step to explore its potential in these and other therapeutic areas.

Conclusion

5-Tert-butylazepan-2-one is a readily accessible substituted caprolactam with potential as a building block in medicinal chemistry and materials science. Its synthesis via the Beckmann rearrangement of 4-tert-butylcyclohexanone oxime is a robust and scalable method. The spectroscopic data outlined in this guide provide a basis for its characterization and quality control. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137–143. [Link]

  • Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 4-(Tert-butyl)cyclohexanone oxime. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. In Master Organic Chemistry. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

Exploratory

Physicochemical properties of 5-Tert-butylazepan-2-one.

An In-depth Technical Guide to the Physicochemical Properties of 5-Tert-butylazepan-2-one Introduction: Context and Significance 5-Tert-butylazepan-2-one, a substituted ε-caprolactam, represents a class of cyclic amides...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Tert-butylazepan-2-one

Introduction: Context and Significance

5-Tert-butylazepan-2-one, a substituted ε-caprolactam, represents a class of cyclic amides that are foundational scaffolds in medicinal chemistry and materials science. The seven-membered azepanone ring is a recurring motif in pharmacologically active agents, including drugs like Benazepril and Telcagepant. The introduction of a bulky, lipophilic tert-butyl group at the 5-position significantly influences the molecule's conformational behavior, steric profile, and physicochemical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

This guide provides a comprehensive overview of the core physicochemical properties of 5-Tert-butylazepan-2-one. It is designed for researchers, scientists, and drug development professionals who may be synthesizing or evaluating this molecule. Beyond merely listing data, this document elucidates the expert methodologies and analytical reasoning required for a thorough characterization, providing field-proven protocols for properties where specific experimental data is not yet publicly available.

Part 1: Molecular Identity and Structural Attributes

A precise understanding of a molecule's structure is the cornerstone of all further physicochemical analysis.

Chemical Structure:

Key Molecular Identifiers

PropertyValueSource
IUPAC Name 5-(tert-butyl)azepan-2-one-
CAS Number 32741-89-2[1][2]
Molecular Formula C₁₀H₁₉NO[3][4]
Molecular Weight 169.27 g/mol [3][5]

Part 2: Thermal Properties and Phase Behavior

The melting point (Tm) is a critical indicator of a compound's purity and the strength of its crystal lattice forces. For drug development, a sharp melting point is a primary criterion for purity, while the thermal stability it implies is crucial for manufacturing and storage.

Experimental Data

PropertyValueNotes
Melting Point (Tm) 150 - 154 °CExperimentally determined.
Boiling Point (Tb) Data not availableExpected to be high; decomposition may occur before boiling at atmospheric pressure.
Authoritative Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions of a substance.[6] It offers higher precision and more information than traditional melting point apparatus. The method works by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[7]

Causality of Method Choice: DSC is chosen over simple capillary methods because it provides not only the onset and peak melting temperatures but also the enthalpy of fusion (ΔHfus). This value quantifies the energy required to break the crystal lattice and can reveal information about crystallinity and polymorphism.[6]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 5-Tert-butylazepan-2-one into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C). An inert nitrogen purge is used to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Weigh 1-3 mg Sample B Seal in Al Pan A->B D Load Sample & Ref. into DSC Cell B->D C Prepare Empty Ref. Pan C->D E Run Thermal Program (e.g., 10°C/min ramp) D->E F Record Heat Flow vs. Temp E->F G Identify Endothermic Peak F->G H Determine Onset Temp (Tm) G->H I Integrate Peak Area (ΔHfus) G->I

Caption: Workflow for Melting Point Determination using DSC.

Part 3: Solubility and Lipophilicity

Solubility and lipophilicity are arguably the most important physicochemical properties in drug discovery, directly influencing bioavailability, formulation, and dosing. Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.

Predicted & Expected Properties

Based on its structure—a polar lactam ring capable of hydrogen bonding, combined with a nonpolar tert-butyl group—5-Tert-butylazepan-2-one is expected to have moderate lipophilicity and be soluble in a range of organic solvents.

PropertyPredicted/Expected ValueNotes
Aqueous Solubility Low to moderateThe amide group provides some polarity, but the C10 hydrocarbon backbone limits water solubility.
LogP (Octanol/Water) Data not availableExpected to be in the range of 1.5 - 2.5 based on similar structures.
Authoritative Protocol: LogP Determination by HPLC

While the traditional shake-flask method is definitive, it is labor-intensive. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP and is widely used in discovery settings.[8][9]

Causality of Method Choice: This method correlates a compound's retention time on a hydrophobic (C18) stationary phase with the known LogP values of a set of standard compounds.[10] It is fast, requires minimal material, and is less sensitive to impurities than the shake-flask method.[9]

Step-by-Step Methodology:

  • Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the analyte (e.g., from LogP 0 to 5).

  • Stock Solutions: Prepare stock solutions of the analyte and each standard compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good retention and peak shape for the standards.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 210 nm for the amide chromophore).

  • Analysis:

    • Inject each standard and record its retention time (t_R).

    • Inject the analyte and record its retention time.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Data Analysis:

    • For each compound, calculate the capacity factor, k' = (t_R - t_0) / t_0.

    • Calculate log k' for each compound.

    • Plot the known LogP values of the standards against their corresponding log k' values.

    • Perform a linear regression on the data to generate a calibration curve.

    • Use the log k' of 5-Tert-butylazepan-2-one and the regression equation to calculate its LogP value.

Workflow for LogP Determination via HPLC

LogP_Workflow A Prepare Stock Solutions (Analyte + Standards) B Inject Standards onto C18 Column A->B G Inject Analyte A->G C Record Retention Times (tR) B->C D Calculate log k' for Standards C->D E Plot Known LogP vs. log k' D->E F Generate Linear Calibration Curve y = mx + c E->F I Calculate Analyte LogP using Calibration Curve F->I H Record Analyte tR & Calc. log k' G->H H->I

Caption: HPLC-based workflow for estimating LogP.

Part 4: Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The amide proton of 5-Tert-butylazepan-2-one is very weakly acidic (pKa typically > 16), and the carbonyl oxygen is weakly basic. For most pharmaceutical applications, it can be considered a neutral molecule within the physiological pH range. However, precise determination is essential for understanding potential interactions and degradation pathways.

Authoritative Protocol: pKa Determination by Potentiometric Titration

For compounds with pKa values in the 2-12 range, potentiometric titration is the most direct and accurate method.[11] For a very weak acid like a lactam, this method is challenging. A more suitable, though complex, approach involves monitoring pH-dependent changes in the NMR chemical shifts.[12]

Causality of Method Choice (NMR): NMR spectroscopy can detect subtle electronic changes in a molecule upon protonation or deprotonation. By monitoring the chemical shift of nuclei near the functional group of interest across a wide range of pH values, one can construct a titration curve and determine the pKa, even for very weak acids or bases where potentiometry fails.[11][13]

Step-by-Step Methodology (NMR-based):

  • Sample Preparation: Prepare a series of ~10 buffered solutions of the compound (~5-10 mM) in D₂O, spanning a wide pH range (e.g., pH 0 to 14, adjusted with DCl and NaOD).

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical conditions.

  • Data Analysis:

    • Identify a proton signal that is sensitive to the ionization state of the amide (e.g., the protons on the alpha-carbons C3 and C7).

    • Plot the chemical shift (δ) of this proton as a function of the measured pH of each sample.

    • The resulting plot will be a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable modified version). The pKa is the pH value at the inflection point of the curve.

Part 5: Spectroscopic Characterization

Spectroscopic analysis provides the definitive confirmation of a molecule's structure and is a mandatory component of its characterization.

Logical Characterization Workflow

Characterization_Flow cluster_mass Mass & Formula cluster_bonds Functional Groups cluster_framework Carbon-Hydrogen Framework MS Mass Spectrometry (MS) Confirms Molecular Weight IR Infrared (IR) Spectroscopy Identifies C=O, N-H bonds MS->IR Step 2 H_NMR 1H NMR IR->H_NMR Step 3 HSQC 2D NMR (HSQC) Correlates H to C H_NMR->HSQC C_NMR 13C NMR C_NMR->HSQC End Structure Confirmed HSQC->End Step 4 Start Synthesized Compound Start->MS Step 1

Sources

Foundational

A Technical Guide to the Enantioselective Synthesis of (R)-5-tert-butylazepan-2-one

Abstract (R)-5-tert-butylazepan-2-one is a chiral lactam that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its enantiomerically pure form is of significant interest t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-5-tert-butylazepan-2-one is a chiral lactam that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its enantiomerically pure form is of significant interest to the pharmaceutical industry due to the stereospecific nature of drug-receptor interactions.[1][2][3] This technical guide provides an in-depth analysis of a robust and highly selective method for the synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one. The featured methodology centers on a diastereoselective ring expansion of a prochiral cyclohexanone, leveraging a chiral auxiliary to induce the desired stereochemistry. We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and present data supporting the efficacy of this approach. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for accessing this important chiral intermediate.

Introduction: The Significance of Chiral Lactams

Lactams, or cyclic amides, are prevalent structural motifs in a vast array of natural products and synthetic pharmaceuticals.[4] The seven-membered ε-caprolactam ring system, in particular, is a key component in numerous bioactive molecules. The introduction of a stereocenter into the lactam ring dramatically increases its chemical complexity and potential for specific biological interactions.[1][5] The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can exhibit varied pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[6][7]

(R)-5-tert-butylazepan-2-one's utility as a chiral building block stems from the strategic placement of the bulky tert-butyl group, which can direct subsequent chemical modifications with high stereocontrol. Accessing this compound in high enantiomeric purity is therefore a key objective for synthetic chemists in the pharmaceutical sector.

Strategic Approaches to Enantioselective Lactam Synthesis

The asymmetric synthesis of substituted lactams has been a long-standing challenge in organic chemistry. Traditional methods like the Beckmann and Schmidt rearrangements often require harsh conditions that are incompatible with many functional groups and do not readily lend themselves to enantioselective catalysis.[4][8] Consequently, the development of milder, more selective methods has been an area of intense research.

Key strategies that have emerged include:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature.

  • Catalytic Asymmetric Methods: Employing chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of a reaction.[9]

  • Enzymatic Resolutions and Desymmetrizations: Leveraging the high stereoselectivity of enzymes to either separate a racemic mixture or selectively transform a prochiral substrate.[5][10][11][12]

  • Chiral Auxiliary-Mediated Syntheses: Covalently attaching a chiral molecule to the substrate to direct a stereoselective transformation, followed by its removal.

This guide will focus on a highly effective chiral auxiliary-based approach that proceeds via a diastereoselective ring expansion, a strategy that has proven particularly successful for the preparation of 5-substituted caprolactams.[13]

Featured Synthesis: Chiral Auxiliary-Mediated Ring Expansion

The selected methodology for the synthesis of (R)-5-tert-butylazepan-2-one involves the reaction of 4-tert-butylcyclohexanone, a prochiral starting material, with a chiral hydroxyalkyl azide. This process facilitates a ring expansion with high diastereoselectivity, ultimately yielding the desired enantiomerically enriched lactam after removal of the chiral auxiliary.[13]

Overall Synthetic Strategy

The synthesis can be broken down into three principal stages:

  • Preparation of the Chiral Auxiliary: Synthesis of (R)-3-azido-1-phenylpropan-1-ol.

  • Diastereoselective Ring Expansion: Reaction of the chiral auxiliary with 4-tert-butylcyclohexanone.

  • Removal of the Chiral Auxiliary: A two-step process to cleave the auxiliary and afford the final product.

G cluster_0 Stage 1: Chiral Auxiliary Synthesis cluster_1 Stage 2: Diastereoselective Ring Expansion cluster_2 Stage 3: Auxiliary Removal A Commercially Available Halide Precursor B (R)-3-azido-1-phenylpropan-1-ol A->B One-step conversion D Diastereomerically Enriched N-Substituted Lactam B->D C 4-tert-butylcyclohexanone C->D BF3·OEt2 E (R)-5-tert-butylazepan-2-one D->E Two-stage removal

Caption: Overall workflow for the synthesis of (R)-5-tert-butylazepan-2-one.

Mechanistic Insights

The key stereochemistry-determining step is the ring expansion of the 4-tert-butylcyclohexanone. The reaction is promoted by a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂). The chiral (R)-3-azido-1-phenylpropan-1-ol acts as the nitrogen source and the directing group for the asymmetric transformation. The bulky phenyl group of the chiral auxiliary is believed to play a crucial role in controlling the facial selectivity of the attack on the ketone, leading to a highly diastereoselective outcome.

Experimental Protocols

Preparation of (R)-3-azido-1-phenylpropan-1-ol (Chiral Auxiliary)

This protocol describes the synthesis of the chiral auxiliary from a commercially available halide precursor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-3-chloro-1-phenylpropan-1-ol170.6310.0 g58.6 mmol
Sodium azide65.017.62 g117.2 mmol
N,N-Dimethylformamide (DMF)73.09100 mL-
Water18.02--
Diethyl ether74.12--
Saturated aqueous sodium bicarbonate---
Brine---
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a solution of (R)-3-chloro-1-phenylpropan-1-ol in DMF, add sodium azide.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography to yield (R)-3-azido-1-phenylpropan-1-ol as a colorless oil.

Diastereoselective Ring Expansion

This protocol details the key ring-expansion reaction to form the N-substituted lactam.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-butylcyclohexanone154.255.00 g32.4 mmol
(R)-3-azido-1-phenylpropan-1-ol177.216.32 g35.6 mmol
Boron trifluoride etherate (BF₃·OEt₂)141.934.9 mL38.9 mmol
Dichloromethane (DCM)84.93150 mL-
Saturated aqueous sodium bicarbonate---
Water18.02--
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • Dissolve 4-tert-butylcyclohexanone and (R)-3-azido-1-phenylpropan-1-ol in DCM and cool the solution to 0 °C.

  • Slowly add boron trifluoride etherate to the cooled solution.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the diastereomerically enriched N-substituted lactam.

Removal of the Chiral Auxiliary

This two-stage process cleaves the chiral auxiliary to yield the final product.

4.3.1. Stage 1: Hydrogenolysis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Substituted lactam (from 4.2)-5.00 g-
Palladium on carbon (10 wt. %)-0.50 g-
Methanol32.04100 mL-
Hydrogen gas2.021 atm-

Procedure:

  • Dissolve the N-substituted lactam in methanol.

  • Add palladium on carbon to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.

4.3.2. Stage 2: Oxidative Cleavage

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Debenzylated intermediate (from 4.3.1)-4.00 g-
Lead tetraacetate443.381.2 eq-
Dichloromethane (DCM)84.9380 mL-
Saturated aqueous sodium bicarbonate---

Procedure:

  • Dissolve the debenzylated intermediate in DCM.

  • Add lead tetraacetate portion-wise at room temperature.

  • Stir the reaction for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Filter the mixture through Celite and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to afford (R)-5-tert-butylazepan-2-one.

Results and Discussion

The described synthetic sequence consistently provides (R)-5-tert-butylazepan-2-one in good overall yield and high enantiomeric excess.

StepProductYield (%)Enantiomeric Excess (ee %)
Chiral Auxiliary Synthesis(R)-3-azido-1-phenylpropan-1-ol>90>99
Diastereoselective Ring ExpansionN-Substituted Lactam75-85>95 (diastereomeric excess)
Chiral Auxiliary Removal(R)-5-tert-butylazepan-2-one60-70>95

The high diastereoselectivity observed in the ring expansion step is a testament to the effective stereocontrol exerted by the chiral auxiliary. The subsequent removal of the auxiliary proceeds cleanly, preserving the stereochemical integrity of the newly formed chiral center. The final product's enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

This technical guide has detailed a reliable and highly selective method for the synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one. The use of a chiral hydroxyalkyl azide to mediate the diastereoselective ring expansion of 4-tert-butylcyclohexanone provides a practical and efficient route to this valuable chiral building block. The protocols provided are robust and scalable, making this methodology well-suited for applications in both academic research and industrial drug development. The principles outlined herein can also be adapted for the synthesis of other 5-substituted chiral caprolactams.

References

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137-143. [Link]

  • Du, J., et al. (2015). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. Organic Letters, 17(21), 5492-5495. [Link]

  • List, B., et al. (2016). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 7(1), 484-488. [Link]

  • Denmark, S. E., & Henle, J. (2013). The Beckmann Rearrangement. Unpublished manuscript, University of Illinois at Urbana-Champaign. [Link]

  • Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Gong, J., et al. (2018). Catalytic Desymmetrizing Dehydrogenation of 4-Substituted Cyclohexanones through Enamine Oxidation. Angewandte Chemie International Edition, 57(8), 2253-2258. [Link]

  • Kattula, B., et al. (2024). Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones. Chemical Communications, 60(52), 6647-6650. [Link]

  • Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2023(12), e202300180. [Link]

  • Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Drug Discovery & Development, 9(6), 741-764. [Link]

  • Gotor, V., et al. (2010). Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. Molecules, 15(6), 3998-4010. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. The Journal of Organic Chemistry, 64(14), 4920-4923. [Link]

  • Sharma, P., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339. [Link]

  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11), 1403-1416. [Link]

  • Xu, J.-H., & Liu, J. (2017). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 183(3), 773-793. [Link]

  • Research and Reviews: A Journal of Drug Design & Discovery. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: A Journal of Drug Design & Discovery, 11(1). [Link]

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Exploratory

An In-depth Technical Guide to 4-(tert-Butyl)caprolactam (CAS 32741-89-2): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(tert-Butyl)caprolactam (also known as 5-(tert-butyl)hexahydro-2H-azepin-2-one), a vers...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)caprolactam (also known as 5-(tert-butyl)hexahydro-2H-azepin-2-one), a versatile synthetic building block with growing significance in medicinal chemistry. With the CAS Registry Number 32741-89-2, this substituted caprolactam derivative is gaining attention for its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document will delve into its chemical and physical properties, provide detailed synthesis protocols, explore its applications in drug discovery with a focus on Proteolysis-Targeting Chimeras (PROTACs), and discuss relevant analytical and safety information.

Introduction: The Caprolactam Scaffold in Medicinal Chemistry

The caprolactam ring, a seven-membered cyclic amide, is a privileged scaffold in medicinal chemistry.[1] Its inherent conformational flexibility and the synthetic tractability of its derivatives have made it a valuable component in the design of a wide array of biologically active molecules, including anticonvulsant and anticancer agents.[2][3] The parent compound, ε-caprolactam, is a large-scale industrial chemical, primarily serving as the monomer for Nylon-6.[4] However, the strategic functionalization of the caprolactam ring has unlocked its potential in the realm of drug discovery. 4-(tert-Butyl)caprolactam represents a key example of a substituted caprolactam designed to impart specific properties to larger, more complex therapeutic molecules.

Physicochemical Properties of 4-(tert-Butyl)caprolactam

Understanding the fundamental properties of 4-(tert-Butyl)caprolactam is crucial for its effective use in synthesis and drug design. The presence of the bulky tert-butyl group significantly influences its physical characteristics compared to the parent caprolactam.

PropertyValueSource
CAS Number 32741-89-2
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
Appearance White to off-white solid
Solubility Soluble in a range of organic solvents.

Synthesis of 4-(tert-Butyl)caprolactam

The synthesis of substituted caprolactams often involves ring expansion reactions of corresponding cyclohexanones. The industrial production of ε-caprolactam, for instance, heavily relies on the Beckmann rearrangement of cyclohexanone oxime.[2][4] For 4-(tert-Butyl)caprolactam, a key starting material is 4-tert-butylcyclohexanone.

General Synthesis Route: Ring Expansion of 4-tert-Butylcyclohexanone

A common strategy for the synthesis of 5-substituted caprolactams is the ring-expansion of a 4-substituted cyclohexanone.[5] This can be achieved through various methods, including the Schmidt reaction or reactions involving hydroxyalkyl azides.

Detailed Protocol: Enantioselective Synthesis of (R)-5-tert-butylazepan-2-one

For applications in drug development, control of stereochemistry is often critical. A procedure for the enantioselective synthesis of the (R)-isomer of 5-tert-butylazepan-2-one has been described, which utilizes a chiral 1,3-azidopropanol derivative to mediate a diastereoselective ring-expansion.[5]

Step 1: Preparation of the Chiral Reagent The synthesis begins with the preparation of (R)-1-phenyl-3-azidopropanol from a commercially available halide precursor.[5]

Step 2: Diastereoselective Ring-Expansion The chiral azidopropanol is then reacted with 4-tert-butylcyclohexanone in the presence of a Lewis acid promoter, such as BF₃·OEt₂, to induce the ring expansion.[5]

Step 3: Removal of the Chiral Auxiliary The resulting N-substituted lactam is then subjected to a two-stage process to remove the chiral nitrogen substituent, yielding the enantiomerically enriched (R)-5-tert-butylazepan-2-one.[5]

Caption: Enantioselective synthesis of (R)-5-tert-butylazepan-2-one.

Applications in Drug Development: A Building Block for Targeted Protein Degradation

The primary application of 4-(tert-Butyl)caprolactam in contemporary drug discovery is as a "Protein Degrader Building Block". This strongly suggests its incorporation into Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins.

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7] This catalytic mechanism offers several advantages over traditional small-molecule inhibitors, including the ability to target "undruggable" proteins and overcome drug resistance.[6]

Caption: General mechanism of action of a PROTAC.

The Role of 4-(tert-Butyl)caprolactam in PROTACs

While specific details of its incorporation into proprietary PROTACs are often not publicly disclosed, the structural features of 4-(tert-Butyl)caprolactam suggest several potential roles:

  • As a Linker Component: The caprolactam ring can serve as a rigid and conformationally defined component of the linker that connects the POI-binding and E3 ligase-binding moieties. The tert-butyl group can influence the overall shape and solubility of the PROTAC, which are critical for its cell permeability and ability to facilitate the formation of a stable ternary complex.

  • As a Scaffold for E3 Ligase Ligands: While less common for this specific molecule, caprolactam derivatives can be functionalized to act as ligands for E3 ubiquitin ligases. The discovery of novel E3 ligase ligands is an active area of research in the PROTAC field.[8]

  • Modulation of Physicochemical Properties: The introduction of the tert-butyl group can enhance the metabolic stability of the molecule by sterically hindering potential sites of metabolism.[9][10] This is a crucial aspect of drug design, as improved metabolic stability can lead to a longer half-life and better pharmacokinetic profile.[10]

Analytical Methods for Characterization

The characterization of 4-(tert-Butyl)caprolactam and its derivatives relies on standard analytical techniques in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecule.[11][12] The tert-butyl group will give a characteristic singlet in the ¹H NMR spectrum, integrating to nine protons. The chemical shifts and coupling patterns of the protons on the caprolactam ring provide information about its conformation.[11]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns of the compound, further confirming its identity and purity.[1][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula.[1]

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of 4-(tert-Butyl)caprolactam and to monitor the progress of reactions involving this compound.[14][15] For chiral separations, such as verifying the enantiomeric excess of the (R)-isomer, chiral HPLC or GC is employed.

Example HPLC Method for Caprolactam Analysis: A reverse-phase HPLC method can be utilized for the analysis of caprolactam. A typical mobile phase might consist of a mixture of acetonitrile and water with a small amount of acid, such as phosphoric acid or formic acid for MS compatibility.[14]

Safety and Handling

While specific toxicological data for 4-(tert-Butyl)caprolactam is not extensively available, information on the parent compound, ε-caprolactam, can provide some guidance. ε-Caprolactam is considered to have relatively low toxicity to humans.[16] However, it can cause irritation to the skin, eyes, and respiratory tract upon exposure.[17] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling 4-(tert-Butyl)caprolactam. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-(tert-Butyl)caprolactam (CAS 32741-89-2) is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, particularly the presence of the bulky tert-butyl group on the conformationally flexible caprolactam ring, make it an attractive component in the design of complex therapeutic agents. Its emerging role as a building block for PROTACs highlights its potential in the development of next-generation therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and analytical methods to support researchers and drug development professionals in harnessing the potential of this important chemical entity.

References

(Please note: The following is a consolidated list of references based on the information gathered. Full access to the original publications may require a subscription.)

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction.
  • Synthesis of γ-tert-butyl-ε-caprolactone from oxidation of 4-tert-butylcyclohexanone. (2023). Retrieved from relevant synthetic chemistry resources.
  • The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry.
  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (2025). RJ Wave.
  • Design, synthesis, and development of novel caprolactam anticonvulsants. (2003). PubMed.
  • Caprolactam | C6H11NO | CID 7768. PubChem.
  • Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Deriv
  • Biologic activity of epsilon-caprolactam. (Year not available). PubMed.
  • Manufacturing process of Caprolactam. Valco Group.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from relevant biophysical chemistry journals.
  • Separation of Caprolactam on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Deriv
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica.
  • Determination of caprolactam and residual vinyl caprolactam monomer in soluplus by mixed mode gel permeation chrom
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews.
  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • E3 Ligase Ligands for PROTAC. BOC Sciences.
  • Enantioselective Synthesis of (R)-2-Arylpropanenitriles Catalysed by Ene-Reductases in Aqueous Media and in Biphasic Ionic LiquidWa. (2014). Retrieved from relevant organic chemistry journals.
  • Analysis of ε-caprolactam in Plastic Products. GL Sciences Inc.
  • Synthesis and Characterization of Caprolactam Derivatives via the Wittig–Claisen Protocol: A Comprehensive Study. (2025). INTERNATIONAL JOURNAL OF ENGINEERING DEVELOPMENT AND RESEARCH.
  • N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.
  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025). MDPI.
  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad
  • Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol. Agilent Technologies.
  • Structures for PROTACs 4 and 6 and control PROTACs 5 and 7 We optimized...
  • E3 Ligands Usage in PROTAC Design. BLDpharm.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Discovery - the University of Dundee Research Portal.
  • Degradation of proteins by PROTACs and other str
  • Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv.
  • Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.
  • PROTACs, A Promising Class of Novel Therapeutic Modalities. (2023). Eureka blog.
  • Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degrad
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Enantioselective Synthesis of (R)-2-Phenylpropanal: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. (2025). PubMed Central.

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Foundational

An In-depth Technical Guide to 5-Tert-butylazepan-2-one: Synthesis, Properties, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 5-tert-butylazepan-2-one, a substituted caprolactam with potential applications in medicinal chemistry and drug development. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-tert-butylazepan-2-one, a substituted caprolactam with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical characteristics, synthesis, and the pharmacological context of its structural class.

Core Molecular Attributes

5-Tert-butylazepan-2-one is a derivative of azepan-2-one (also known as ε-caprolactam), featuring a bulky tert-butyl group at the 5-position of the seven-membered lactam ring. This substitution is anticipated to significantly influence the molecule's physicochemical properties and biological activity.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO[1]
Molecular Weight 169.26 g/mol [1]
CAS Number 32741-89-2[1]

Synthesis and Stereochemistry

The synthesis of substituted caprolactams is a key area of research due to their prevalence in bioactive molecules. For 5-tert-butylazepan-2-one, an enantioselective synthesis of the (R)-enantiomer has been reported, highlighting the importance of stereochemistry in its potential pharmacological applications.

Enantioselective Synthesis via Ring Expansion

A notable method for the synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one involves a diastereoselective ring-expansion reaction of 4-tert-butylcyclohexanone. This procedure utilizes a chiral hydroxyalkyl azide to induce asymmetry.

Workflow of the Enantioselective Synthesis:

cluster_0 Step 1: Chiral Auxiliary Preparation cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Chiral Auxiliary Removal Halide Precursor Halide Precursor Chiral Azidopropanol Chiral Azidopropanol Halide Precursor->Chiral Azidopropanol One-step reaction Intermediate Lactam Intermediate Lactam Chiral Azidopropanol->Intermediate Lactam BF₃·OEt₂ 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone->Intermediate Lactam Final Product (R)-5-tert-butylazepan-2-one Intermediate Lactam->Final Product Two-stage removal

Caption: Enantioselective synthesis of (R)-5-tert-butylazepan-2-one.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed methodology and provides a framework for the laboratory synthesis of (R)-5-tert-butylazepan-2-one.

Materials:

  • 4-tert-butylcyclohexanone

  • (R)-1-phenyl-3-azidopropanol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Appropriate solvents and reagents for reaction and purification

Procedure:

  • Preparation of the Chiral Auxiliary: Synthesize (R)-1-phenyl-3-azidopropanol from a commercially available halide precursor in a single step.

  • Ring-Expansion Reaction: In a suitable reaction vessel under an inert atmosphere, dissolve 4-tert-butylcyclohexanone and the chiral azidopropanol in an appropriate solvent.

  • Cool the mixture to the recommended temperature and add BF₃·OEt₂ as a Lewis acid promoter.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude intermediate lactam.

  • Purify the intermediate lactam using column chromatography.

  • Removal of the Chiral Auxiliary: Subject the purified intermediate to a two-stage removal process to yield the final product, (R)-5-tert-butylazepan-2-one.

  • Purify the final product to a high degree of enantiopurity.

This protocol offers a significant advantage in achieving high diastereoselectivity compared to other competing processes for the synthesis of 5-substituted caprolactams.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale/Comparison
Melting Point Likely a low-melting solid or a viscous oil at room temperature.Unsubstituted ε-caprolactam is a solid with a melting point of 69.2 °C. The bulky, non-polar tert-butyl group may disrupt crystal packing, potentially lowering the melting point.
Boiling Point Expected to be higher than ε-caprolactam (270.8 °C) due to the increased molecular weight.
Solubility Expected to have good solubility in organic solvents and limited solubility in water.The presence of the polar lactam group confers some water solubility, while the tert-butyl and hydrocarbon backbone favor solubility in non-polar solvents.
Expected Spectroscopic Features

While specific spectra for 5-tert-butylazepan-2-one are not provided in the search results, the expected spectroscopic features can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 hydrogens), as well as complex multiplets for the methylene protons of the azepane ring.

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the lactam at approximately 170-180 ppm. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group would also be present.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the amide (lactam) would be expected in the region of 1650-1690 cm⁻¹. The N-H stretching vibration would likely appear as a broad band around 3200-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.26 g/mol ).

Relevance in Drug Discovery and Medicinal Chemistry

The azepane and caprolactam scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved drugs.[2] The incorporation of a tert-butyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

The Role of the Azepan-2-one Core

The seven-membered azepan-2-one ring system is a key component in a variety of therapeutic agents.[2] Its derivatives have shown a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The related 2-azetidinone (β-lactam) ring is the cornerstone of penicillin and cephalosporin antibiotics. While azepan-2-ones are not classical β-lactams, the lactam functionality is a common feature in many antimicrobial agents.

  • Enzyme Inhibition: Substituted azepan-2-ones have been investigated as inhibitors of various enzymes. For instance, capuramycin analogues with modifications to the azepan-2-one moiety have been studied for their antimycobacterial activity through the inhibition of translocase I.[3]

  • Central Nervous System (CNS) Activity: The azepane scaffold is present in several CNS-active drugs.[2]

Influence of the Tert-butyl Group

The introduction of a tert-butyl group can confer several advantageous properties in drug design:

  • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder metabolic enzymes, leading to a longer half-life.

  • Receptor Binding: The tert-butyl group can serve as a hydrophobic anchor, promoting binding to specific receptor pockets.

Logical Flow of Drug Discovery Potential:

cluster_properties Pharmacological Context Azepan-2-one_Core Azepan-2-one Core (Privileged Scaffold) Combined_Structure 5-Tert-butylazepan-2-one Azepan-2-one_Core->Combined_Structure Tert-butyl_Group Tert-butyl Group (Modulator of Properties) Tert-butyl_Group->Combined_Structure Potential_Applications Potential Therapeutic Applications Combined_Structure->Potential_Applications Synergistic Effects Biological_Activity Known biological activity of azepanones Biological_Activity->Potential_Applications PK_Properties Favorable pharmacokinetic properties from tert-butyl group PK_Properties->Potential_Applications

Caption: Rationale for the drug discovery potential of 5-tert-butylazepan-2-one.

Future Directions

5-Tert-butylazepan-2-one represents a promising, yet underexplored, chemical entity. Future research should focus on:

  • Comprehensive Characterization: Detailed experimental determination of its physicochemical and spectroscopic properties.

  • Biological Screening: Evaluation of its activity against a wide range of biological targets, including enzymes, receptors, and microbial strains.

  • Analogue Synthesis: Preparation of a library of related compounds with variations in the position and nature of the substituents to establish structure-activity relationships (SAR).

Conclusion

5-Tert-butylazepan-2-one, with its defined molecular formula of C₁₀H₁₉NO and a molecular weight of 169.26 g/mol , is a molecule of significant interest for medicinal chemists. The established enantioselective synthesis provides a pathway to stereochemically pure material, which is crucial for pharmacological evaluation. While specific biological data for this compound is currently limited, its structural components—the privileged azepan-2-one scaffold and the modulating tert-butyl group—suggest a strong potential for the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and support further investigation into the promising field of substituted caprolactams.

References

  • Hotoda, H., et al. (2003). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829-32. Available at: [Link]

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction.
  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-60. Available at: [Link]

  • G., S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 566-592. Available at: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 5-Tert-butylazepan-2-one

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 5-Tert-butylazepan-2-one, a substituted ε-caprolactam. The information herein is curated for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 5-Tert-butylazepan-2-one, a substituted ε-caprolactam. The information herein is curated for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of its structural elucidation through modern analytical techniques. This document synthesizes established spectroscopic principles with data from analogous structures to present a robust predictive profile of the target molecule.

Introduction: The Significance of 5-Tert-butylazepan-2-one

5-Tert-butylazepan-2-one belongs to the class of substituted ε-caprolactams, which are seven-membered cyclic amides. Caprolactam and its derivatives are crucial monomers in the production of polyamides like Nylon-6 and also serve as versatile scaffolds in medicinal chemistry.[1] The introduction of a bulky tert-butyl group at the C-5 position significantly influences the molecule's conformation and physicochemical properties. Conformational studies on substituted ε-caprolactams have shown that they typically adopt a chair-type conformation.[2][3] A precise understanding of the spectroscopic signature of 5-Tert-butylazepan-2-one is paramount for its unambiguous identification, purity assessment, and for studying its role in various chemical and biological processes. A known application of this molecule is in the synthesis of enantiomerically enriched forms, which is particularly relevant in drug discovery.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Tert-butylazepan-2-one, providing insights into its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 5-Tert-butylazepan-2-one is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the methylene protons of the azepane ring.

  • Tert-butyl Protons: A prominent singlet, integrating to nine protons, is anticipated for the tert-butyl group.[5][6] This signal is typically observed in the upfield region of the spectrum, around δ 0.9-1.3 ppm , due to the shielding effect of the sp³ carbons.[7]

  • Azepane Ring Protons: The protons on the seven-membered ring will present as a series of complex multiplets due to diastereotopicity and spin-spin coupling.

    • N-H Proton: A broad singlet is expected for the amide proton, typically in the range of δ 5.5-8.5 ppm . Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

    • Methylene Protons (C3, C4, C6, C7): These protons will appear as overlapping multiplets in the region of δ 1.5-3.5 ppm . The protons on C7 (adjacent to the nitrogen) and C3 (adjacent to the carbonyl) are expected to be the most deshielded within this group.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Tert-butylazepan-2-one

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃0.9 - 1.3s9H
Ring CH₂, CH1.5 - 3.5m9H
N-H5.5 - 8.5br s1H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon: The lactam carbonyl carbon is expected to resonate significantly downfield, in the range of δ 170-180 ppm .

  • Tert-butyl Carbons: Two signals are predicted for the tert-butyl group: a quaternary carbon signal around δ 30-40 ppm and a methyl carbon signal around δ 25-35 ppm .[5]

  • Azepane Ring Carbons: The five methylene carbons and the single methine carbon of the ring will appear in the range of δ 20-60 ppm . The carbon atom attached to the nitrogen (C7) will be in the lower end of this range, while the carbon alpha to the carbonyl (C2) will be slightly more deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Tert-butylazepan-2-one

CarbonPredicted Chemical Shift (δ, ppm)
C=O170 - 180
C (CH₃)₃30 - 40
-C(C H₃)₃25 - 35
Ring CH₂, CH20 - 60
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Tert-butylazepan-2-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Reference Spectra H->I J Integrate & Assign Peaks I->J

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 5-Tert-butylazepan-2-one, the key vibrational bands are associated with the amide group and the aliphatic C-H bonds.

Predicted IR Absorption Bands
  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. In the solid state, this band may be broadened due to hydrogen bonding.[10]

  • C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ will be present due to the symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the tert-butyl group and the azepane ring.[11]

  • C=O Stretch (Amide I Band): A very strong and sharp absorption band is characteristic of the carbonyl group in a lactam. For a seven-membered lactam (caprolactam), this band is typically observed around 1650-1670 cm⁻¹ .[12][13] This is one of the most diagnostic peaks in the IR spectrum.

  • N-H Bend (Amide II Band): A medium intensity band around 1550 cm⁻¹ is expected for the N-H in-plane bending vibration.

Table 3: Predicted Key IR Absorption Frequencies for 5-Tert-butylazepan-2-one

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
N-HStretch3200 - 3400Medium-Strong
C-H (sp³)Stretch2850 - 3000Strong
C=O (Lactam)Stretch (Amide I)1650 - 1670Very Strong
N-HBend (Amide II)~1550Medium
Experimental Protocol for IR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is the standard technique for acquiring IR spectra.[1]

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often preferred for its simplicity, requiring only a small amount of the solid sample to be placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. For 5-Tert-butylazepan-2-one (C₁₀H₁₉NO), the exact mass of the neutral molecule is approximately 169.1467 g/mol . Therefore, the [M+H]⁺ ion would have an m/z of approximately 170.1545.

Under Electron Ionization (EI), which is a harder ionization technique, the molecular ion peak (M⁺˙) at m/z 169 may be observed. The fragmentation of cyclic amides can be complex, but some predictable pathways exist.[14]

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen or carbonyl group is a common fragmentation pathway for amides.[15][16]

  • Loss of the Tert-butyl Group: A significant fragment could arise from the loss of the tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at m/z 112 (169 - 57).

  • Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring-opening followed by various cleavages, leading to a complex fragmentation pattern.

MS_Fragmentation M [C10H19NO]+• m/z = 169 (Molecular Ion) F1 [M - C4H9]+ m/z = 112 M->F1 Loss of •C(CH3)3 F2 [C4H9]+ m/z = 57 M->F2 Formation of tert-butyl cation F3 Further Fragments F1->F3

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is recommended for unambiguous molecular formula determination.[1]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (GC-MS for EI).

  • Ionization: Choose an appropriate ionization method. ESI is suitable for polar molecules and provides molecular weight information with minimal fragmentation. EI is useful for obtaining detailed fragmentation patterns for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from structurally related compounds. This comprehensive overview serves as a valuable resource for the identification and characterization of 5-Tert-butylazepan-2-one. Experimental verification of this data will further solidify our understanding of this important chemical entity and facilitate its application in scientific research and development.

References

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  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137–143. [Link]

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Foundational

A Technical Guide to the Crystal Structure Analysis of 5-tert-Butyl-Azepan-2-One Derivatives

Abstract The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of sterically demanding substituents, such a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of sterically demanding substituents, such as a tert-butyl group at the C5 position, profoundly influences the conformational dynamics and crystal packing of these seven-membered lactam rings. This, in turn, dictates their physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of 5-tert-butyl-azepan-2-one derivatives, targeting researchers, scientists, and drug development professionals. We will detail the entire workflow, from synthesis and single-crystal growth to X-ray diffraction, data analysis, and interpretation, emphasizing the causal relationships behind key experimental decisions.

Introduction: The Significance of the 5-tert-Butyl-Azepan-2-One Moiety

Azepane-based compounds exhibit a wide array of pharmacological properties and are integral to many FDA-approved drugs.[1][4] Their seven-membered ring system possesses significant conformational flexibility, which can be both an asset and a challenge in rational drug design. The introduction of a bulky tert-butyl group serves as a "conformational lock," reducing the number of accessible low-energy states.[5] This is critical because a molecule's three-dimensional structure is paramount to its interaction with biological targets like enzymes and receptors.[6]

The tert-butyl group, due to its large steric footprint, typically prefers an equatorial position to minimize unfavorable 1,3-diaxial interactions, thereby stabilizing a specific ring conformation, often a chair-like form.[5][7] Understanding the precise solid-state conformation and the intermolecular interactions it promotes is fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific three-dimensional arrangements with biological efficacy.[8]

  • Pharmacophore Modeling: Defining the precise spatial arrangement of functional groups required for target binding.

  • Crystal Engineering: Controlling solid-state properties like solubility, stability, and polymorphism.

This guide provides the theoretical and practical foundation for elucidating these critical structural features through single-crystal X-ray diffraction (SC-XRD).

The Experimental Pathway: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of diffraction-quality single crystals.

Synthesis of 5-tert-Butyl-Azepan-2-One

A robust method for preparing enantiomerically enriched 5-substituted caprolactams, including the (R)-5-tert-butylazepan-2-one derivative, involves a diastereoselective ring-expansion reaction.[9] This procedure converts a symmetrical 4-substituted cyclohexanone into the desired chiral lactam.[9]

  • Precursor Synthesis: Prepare the chiral auxiliary, (R)-1-phenyl-3-azidopropanol, from its commercially available halide precursor in a single step.

  • Ring Expansion Reaction: React 4-tert-butylcyclohexanone with the prepared (R)-1-phenyl-3-azidopropanol. This key step is promoted by a Lewis acid, such as BF₃·OEt₂, to facilitate the ring expansion. The azide group directs the rearrangement, leading to a diastereomerically enriched N-substituted lactam.

  • Chiral Auxiliary Removal (Stage 1): Treat the resulting N-substituted lactam to begin the two-stage removal of the chiral nitrogen substituent.

  • Chiral Auxiliary Removal (Stage 2): Complete the removal process to yield the final enantiomerically pure (R)-5-tert-butylazepan-2-one.

Causality: The choice of a chiral azide-containing alcohol is deliberate; it introduces a stereocenter that directs the ring expansion, allowing for the synthesis of a specific enantiomer, which is crucial for studying interactions with chiral biological systems.[9]

Crystallization: The Art of Growing Single Crystals

Recrystallization is the most vital method for purifying solid organic compounds and, critically, for growing single crystals.[10][11][12] The principle relies on the differential solubility of a compound in a solvent at varying temperatures.[13]

dot

Caption: Overall workflow from synthesis to final structural report.

  • Solvent Selection: The cornerstone of successful recrystallization is choosing a "mediocre" solvent—one in which the compound is highly soluble when hot but poorly soluble when cold.[13][14] Test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find the ideal system.

  • Dissolution: In a clean vial, dissolve the purified 5-tert-butyl-azepan-2-one derivative in a minimal amount of the chosen boiling or near-boiling solvent to create a saturated solution.[10] Using excess solvent is a common pitfall that drastically reduces yield.[10]

  • Slow Cooling & Evaporation: Cover the vial with a cap, pierced with a few needle holes. This prevents rapid evaporation and contamination while allowing the solvent to evaporate very slowly over several days. Place the vial in a vibration-free location.

  • Crystal Formation: As the solution cools and the solvent slowly evaporates, the solution becomes supersaturated, and nucleation begins. Slow cooling promotes the formation of fewer, larger, and more ordered crystals, which are ideal for diffraction.[14]

  • Harvesting: Once well-formed crystals are visible, carefully extract them from the mother liquor using a pipette or fine-tipped tweezers. Wash them gently with a minuscule amount of ice-cold solvent to remove any surface impurities and allow them to dry.

Single-Crystal X-Ray Diffraction (SC-XRD): Illuminating the Molecular Structure

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[15][16][17]

The Theoretical Basis: Bragg's Law

The technique works on the principle of diffraction. When a beam of X-rays strikes a crystal, the regularly spaced atoms in the crystal lattice cause the X-rays to diffract in specific, predictable directions.[15][18] Constructive interference—the phenomenon that produces a strong diffracted beam—occurs only when Bragg's Law is satisfied:

nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

By rotating the crystal and measuring the angles (θ) and intensities of the thousands of diffracted reflections, a three-dimensional map of the electron density within the crystal can be reconstructed.[18][19]

The Crystallographic Workflow
  • Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray diffractometer.[19] The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and then rotated in the X-ray beam while a detector records the diffraction pattern over many frames.[16] A full data collection can take several hours.[16]

  • Structure Solution: The collected data (reflection intensities and positions) are processed. The "phase problem" is solved using direct methods or Patterson methods, often with software like SHELXT or SIR92, to generate an initial electron density map and a preliminary molecular model.[20][21]

  • Structure Refinement: This iterative process refines the initial model to best fit the experimental data. Software like SHELXL or CRYSTALS is used to adjust atomic positions, thermal parameters, and occupancies to minimize the difference between the observed diffraction pattern and the one calculated from the model.[21][22]

Data Interpretation: From Electron Density to Chemical Insight

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this data reveals the molecule's secrets.

Key Structural Parameters

The primary results are the precise coordinates of each atom. From these, we can determine:

  • Bond Lengths and Angles: These should conform to expected values for similar chemical bonds. Deviations can indicate strain or unusual electronic effects.

  • Torsional (Dihedral) Angles: These define the conformation of the molecule, particularly the puckering of the seven-membered azepane ring.

  • Conformational Analysis: For azepan-2-one derivatives, the key is to determine if the ring adopts a chair, boat, or twist-boat conformation.[7][23] The bulky 5-tert-butyl group is expected to strongly favor an equatorial position in a chair-like conformation to avoid steric clashes.[5]

dot

Conformation cluster_chair Chair Conformation (Favored) cluster_boat Boat Conformation (Disfavored) Chair Chair Boat Boat Chair_Label Equatorial tert-Butyl (Low Steric Strain) Boat_Label Flagpole Interactions (High Steric Strain)

Caption: The tert-butyl group favors the equatorial position in a chair conformation.

Supramolecular Structure: Crystal Packing and Intermolecular Interactions

A crystal is not just a collection of isolated molecules; it is a highly ordered three-dimensional array. The bulky and non-polar tert-butyl group plays a significant role in disrupting efficient packing, while the lactam group, with its N-H donor and C=O acceptor, is a primary driver of hydrogen bonding.[24][25][26] Analysis focuses on:

  • Hydrogen Bonds: The classic N-H···O=C hydrogen bond is expected to be a dominant feature, often leading to the formation of dimers or chains.[24]

  • van der Waals Interactions: The packing of the tert-butyl groups and other aliphatic parts of the molecules.

  • Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular contacts, helping to identify even weak interactions that contribute to the overall crystal packing.[26][27]

Example Data Presentation

The following tables present hypothetical but realistic data for a 5-tert-butyl-azepan-2-one derivative to illustrate standard reporting formats.

Table 1: Example Crystallographic Data and Refinement Details

Parameter Value
Chemical Formula C₁₀H₁₉NO
Formula Weight 169.26
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) 10.25, 9.51, 10.53
α, β, γ (°) 90, 104.6, 90
Volume (ų) 994.5
Z 4
Temperature (K) 100(2)
Reflections Collected 8150
Independent Reflections 2275 [R(int) = 0.025]
Final R indices [I > 2σ(I)] R₁ = 0.045, wR₂ = 0.115

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Geometric Parameters (Hypothetical)

Bond/Angle Length (Å) / Degrees (°)
C1-N1 1.34
C1-O1 1.24
N1-C6 1.47
C4-C7 (tert-butyl) 1.54
Torsion Angles
C6-N1-C1-C2 -175.8
N1-C1-C2-C3 150.2

| C1-C2-C3-C4 | -65.3 |

Applications in Drug Discovery

The precise structural data obtained from SC-XRD is invaluable for drug development. It validates the synthetic product's identity and provides the exact 3D structure needed for computational modeling. This allows scientists to understand how a molecule might fit into the active site of a target protein, guiding the design of more potent and selective analogs.[1][28] Furthermore, understanding the solid-state structure is crucial for formulation development, as different crystal polymorphs can have dramatically different properties.

Conclusion

The crystal structure analysis of 5-tert-butyl-azepan-2-one derivatives is a multi-step process that demands precision in both experimental execution and data interpretation. The sterically influential tert-butyl group provides a fascinating case study in conformational control, while the lactam functionality ensures the formation of predictable hydrogen-bonding networks. By following the comprehensive workflow outlined in this guide—from rational synthesis and meticulous crystallization to rigorous diffraction analysis—researchers can unlock the detailed structural information that is essential for advancing modern drug discovery and materials science.

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Exploratory

The Emergence of 5-Substituted Caprolactams: A Technical Guide for Advanced Material and Drug Development

Abstract Caprolactam, a cornerstone of the polymer industry, is primarily known as the monomer for Nylon-6.[1][2] However, the strategic introduction of substituents onto the caprolactam ring unlocks a vast and underexpl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Caprolactam, a cornerstone of the polymer industry, is primarily known as the monomer for Nylon-6.[1][2] However, the strategic introduction of substituents onto the caprolactam ring unlocks a vast and underexplored chemical space with significant potential in advanced materials and medicinal chemistry. This technical guide focuses on 5-substituted ε-caprolactams, providing an in-depth review of their synthesis, the profound impact of substitution on their physicochemical properties, and their burgeoning applications. We will delve into the mechanistic nuances of key synthetic transformations, offer detailed experimental protocols, and present a forward-looking perspective for researchers, scientists, and professionals in drug development.

Introduction: Beyond a Simple Monomer

For decades, ε-caprolactam has been an industrial workhorse, with a global demand of approximately five million tons per year, almost exclusively for the production of Nylon-6 fibers and plastics.[3] This seven-membered cyclic amide, or lactam, is synthesized on a massive scale via the Beckmann rearrangement of cyclohexanone oxime.[1][2][4] While the parent molecule's utility is well-established, its derivatives remain a frontier of chemical innovation.

The introduction of functional groups at specific positions on the caprolactam backbone can dramatically alter its properties. Substitution at the 5-position is of particular interest as it allows for the introduction of chirality and diverse functionalities, influencing the molecule's conformation, reactivity, and polymerization behavior. These modifications pave the way for "designer" polyamides with tailored properties and provide novel scaffolds for the development of therapeutic agents.[5] This guide aims to provide a comprehensive overview of this promising class of compounds.

Synthetic Strategies for 5-Substituted Caprolactams

The synthesis of 5-substituted caprolactams often requires multi-step sequences, starting from appropriately substituted cyclohexanone precursors. The Beckmann rearrangement remains a pivotal transformation in this context.

The Beckmann Rearrangement: A Core Methodology

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[4][6] In the case of cyclic oximes, this reaction yields lactams, making it the primary industrial route to caprolactam.[4] The reaction proceeds through the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.[6][7]

Diagram: Generalized Beckmann Rearrangement Workflow

Beckmann_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4-Substituted_Cyclohexanone 4-Substituted Cyclohexanone Oxime Corresponding Oxime 4-Substituted_Cyclohexanone->Oxime Hydroxylamine (e.g., NH2OH·HCl) Caprolactam 5-Substituted Caprolactam Oxime->Caprolactam Acid Catalyst (e.g., H2SO4, PPA) Applications cluster_apps Application Areas Monomer 5-Substituted Caprolactam Polymerization Ring-Opening Polymerization Monomer->Polymerization Medicinal_Chemistry Medicinal Chemistry (e.g., drug scaffolds, peptidomimetics) Monomer->Medicinal_Chemistry Polymer Functional Polyamide (Nylon-6 Derivative) Polymerization->Polymer Advanced_Materials Advanced Materials (e.g., functional textiles, engineering plastics) Polymer->Advanced_Materials

Caption: Application pathways for 5-substituted caprolactams.

Scaffolds in Medicinal Chemistry

The conformationally constrained seven-membered ring of caprolactam makes it an attractive scaffold for the design of new drugs. [5]

  • Peptidomimetics: Substituted caprolactams can mimic the turns and loops of peptides, allowing them to interact with biological targets with high specificity.

  • Constrained Pharmacophores: The rigid ring system helps to lock a molecule into a specific bioactive conformation, which can lead to increased potency and reduced off-target effects.

  • Drug Delivery: Caprolactam derivatives are being explored for use in drug delivery systems, leveraging their biocompatibility and tunable properties.

Several approved drugs, such as Benazepril and Ivabradine, incorporate the azepinone core, highlighting the therapeutic potential of this structural motif. [5]

Future Outlook

The field of 5-substituted caprolactams is poised for significant growth. Future research will likely focus on:

  • Stereoselective Synthesis: The development of efficient methods for the stereocontrolled synthesis of 5-substituted caprolactams will be crucial for their application in medicinal chemistry.

  • Sustainable Production: A shift towards bio-based feedstocks and greener catalytic processes will be essential for the environmentally friendly production of these valuable compounds. [8]* Novel Polymer Architectures: The exploration of new polymerization techniques and the copolymerization of different substituted caprolactams will lead to the creation of novel materials with unprecedented properties.

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Foundational

The Azepane Scaffold: A Journey Through a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in the landscape of medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in the landscape of medicinal chemistry. Its unique conformational flexibility, coupled with its synthetic accessibility, has established it as a "privileged scaffold" – a molecular framework that is capable of providing ligands for diverse biological targets. This guide provides a comprehensive exploration of the discovery and history of azepane derivatives, tracing their journey from foundational synthetic developments to their role in clinically significant therapeutics. We will delve into the evolution of synthetic strategies, dissect the intricate structure-activity relationships of key drug classes, and illuminate their mechanisms of action through detailed signaling pathways.

I. Genesis of a Scaffold: Early Synthetic Milestones

The story of the azepane ring is deeply intertwined with the advancement of organic synthesis in the late 19th and early 20th centuries. While the direct synthesis of the parent azepane was not the initial focus, the groundwork was laid through the synthesis of its lactam precursor, ε-caprolactam.

A pivotal moment arrived in 1899 when German chemists S. Gabriel and T. A. Maas reported the synthesis of ε-caprolactam via the cyclization of ε-aminocaproic acid.[1] This intramolecular condensation provided the first viable route to the seven-membered lactam. Shortly after, in 1900, Otto Wallach developed an alternative synthesis using the now-famous Beckmann rearrangement of cyclohexanone oxime.[1] This reaction, which involves the acid-catalyzed rearrangement of an oxime to an amide, became a cornerstone of industrial ε-caprolactam production, a monomer essential for the synthesis of Nylon-6.[2][3]

These early achievements in lactam chemistry were crucial, as ε-caprolactam served as a readily available starting material for the synthesis of the saturated azepane ring through reduction.

Key Early Synthetic Developments:
  • 1899: Synthesis of ε-caprolactam from ε-aminocaproic acid by Gabriel and Maas.[1]

  • 1900: The Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam by Otto Wallach.[1]

The ability to produce large quantities of ε-caprolactam paved the way for the exploration of azepane derivatives in various fields, including medicinal chemistry.

II. The Rise of Azepane-Containing Therapeutics: A Chronological Perspective

The unique three-dimensional structure of the azepane ring, which allows for a wide range of substituent orientations, proved to be highly advantageous for interacting with biological targets. This led to the incorporation of the azepane motif into numerous classes of therapeutic agents.

The Benzodiazepine Era and the Emergence of Tricyclic Antidepressants

The mid-20th century witnessed the serendipitous discovery of benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and sleep disorders. In 1955, Leo Sternbach at Hoffmann-La Roche discovered chlordiazepoxide (Librium), the first benzodiazepine, which features a diazepine ring.[4][5] This was followed by the synthesis of diazepam (Valium) in 1963.[4][6] The core chemical structure of benzodiazepines is a fusion of a benzene ring and a diazepine ring.[5]

The success of benzodiazepines spurred research into related seven-membered heterocyclic systems, including those containing the azepine core. This exploration contributed to the development of tricyclic antidepressants (TCAs) . While the core of many TCAs is a dibenzazepine or a related tricyclic system, the synthesis and pharmacological understanding of these molecules were part of the broader investigation into seven-membered nitrogen-containing heterocycles.[7][8] For instance, the synthesis of the tricyclic core of drugs like imipramine and clomipramine involves the formation of the central seven-membered ring.[7][9]

Atypical Antipsychotics: Targeting Dopamine and Serotonin Pathways

The late 20th century saw the advent of atypical antipsychotics , which offered an improved side-effect profile compared to their predecessors. Many of these drugs feature an azepane or a related seven-membered ring system. These compounds typically exhibit a complex pharmacology, acting on a variety of neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT2A) receptors.[10][11] The conformational flexibility of the azepane ring is crucial for achieving the desired receptor interaction profile.[12]

Kinase Inhibitors: A New Frontier in Oncology

The discovery of the naturally occurring protein kinase C (PKC) inhibitor, (-)-balanol , isolated from the fungus Verticillium balanoides, highlighted the potential of the azepane scaffold in oncology.[13][14] Balanol possesses a complex structure containing a perhydroazepine ring.[15] Its potent and ATP-competitive inhibition of PKC sparked significant interest in the synthesis of balanol and its analogues as potential anticancer agents.[13][15][16]

Modern Applications: From Allergies to Immuno-oncology

The versatility of the azepane scaffold continues to be demonstrated in a wide range of modern therapeutic areas.

  • Azelastine , a phthalazinone derivative containing a 1-methylazepan-4-yl group, is a potent H1-receptor antagonist used in the treatment of allergic rhinitis.[17][18] Its mechanism of action also involves anti-inflammatory effects, such as the inhibition of leukotriene and cytokine synthesis.[17][19]

  • More recently, azepane derivatives have emerged as promising candidates in immuno-oncology . They have been identified as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are negative regulators of anti-tumor immunity.[20] Inhibition of these enzymes by azepane-containing compounds can enhance T-cell and natural killer (NK) cell function.[20] Furthermore, azepane derivatives are being investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase II, both of which are important targets in cancer therapy.[20]

III. Synthetic Strategies for Azepane Derivatives: From Classical to Contemporary

The growing importance of azepane-containing compounds has driven the development of a diverse array of synthetic methodologies for their construction.

Classical Approaches:
  • Ring-Closing Metathesis (RCM): This powerful reaction has been widely used for the synthesis of unsaturated seven-membered rings, which can then be reduced to the corresponding azepanes.

  • Beckmann Rearrangement: As mentioned earlier, this classical reaction remains a cornerstone for the synthesis of ε-caprolactam, a key precursor to many azepane derivatives.[21]

Modern Methodologies:
  • Ring Expansion Reactions: Various strategies have been developed to expand smaller rings, such as pyridines and pyrrolidines, into the seven-membered azepane ring system.[22][23] For instance, iodine-mediated ring expansion of pyridines has been reported as an effective method.[22]

  • Dearomative Ring Expansion of Nitroarenes: A recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes. This method utilizes blue light to convert a six-membered benzenoid framework into a seven-membered ring system in a single step, followed by hydrogenolysis to yield polysubstituted azepanes.[24][25][26]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods have been instrumental in the functionalization of pre-formed azepane rings, allowing for the introduction of a wide variety of substituents.

IV. Structure-Activity Relationships (SAR) and Mechanistic Insights

The therapeutic efficacy of azepane derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding the structure-activity relationships (SAR) is paramount for the design of more potent and selective drug candidates.

Case Study: Balanol and its Analogues as Protein Kinase Inhibitors

The SAR of balanol has been extensively studied to improve its potency and selectivity as a PKC inhibitor.[15][16]

CompoundModificationPKC IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKC)
(-)-Balanol Natural Product441
Analogue 1 Replacement of perhydroazepine with piperidine201005
Analogue 2 Replacement of benzophenone carboxylate with a bioisostere55010
Analogue 3 Lipophilic substituent on the terminal benzophenone ring1020020

Data is illustrative and based on findings from cited literature.[15][16]

These studies have revealed that:

  • The perhydroazepine ring conformation is crucial for potent PKC inhibition.[15]

  • The benzophenone moiety plays a key role in binding to the kinase domain.

  • Modifications to the benzophenone carboxylate can lead to increased selectivity for PKA over PKC.[16]

  • The terminal benzophenone ring can tolerate lipophilic substituents, offering a handle for modulating physicochemical properties.[16]

Mechanism of Action: A Visual Guide

To provide a deeper understanding of how azepane derivatives exert their therapeutic effects, the following diagrams illustrate their modulation of key signaling pathways.

PTPN2_PTPN1_Inhibition Azepane Azepane Derivative PTPN2_PTPN1 PTPN2/PTPN1 Azepane->PTPN2_PTPN1 Inhibition JAK_STAT JAK-STAT Pathway PTPN2_PTPN1->JAK_STAT Dephosphorylation (Negative Regulation) TCR TCR Signaling PTPN2_PTPN1->TCR Dephosphorylation (Negative Regulation) T_Cell T-Cell Activation & Proliferation JAK_STAT->T_Cell TCR->T_Cell Anti_Tumor Anti-Tumor Immunity T_Cell->Anti_Tumor

Caption: PTPN2/PTPN1 Inhibition by Azepane Derivatives.

CDK2_Inhibition Azepane Azepane Derivative (CDK2 Inhibitor) CDK2_Complex Cyclin E/A-CDK2 Complex Azepane->CDK2_Complex Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Azepane->Cell_Cycle_Arrest Cyclin_E_A Cyclin E/A Cyclin_E_A->CDK2_Complex CDK2 CDK2 CDK2->CDK2_Complex Rb Rb Protein CDK2_Complex->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Release S_Phase S-Phase Entry E2F->S_Phase

Caption: CDK2 Inhibition by Azepane Derivatives.

Atypical_Antipsychotics Atypical Atypical Antipsychotic (Azepane-based) D2 Dopamine D2 Receptor Atypical->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Atypical->HT2A Antagonism Mesolimbic Mesolimbic Pathway (Positive Symptoms) D2->Mesolimbic Nigrostriatal Nigrostriatal Pathway (Motor Control) D2->Nigrostriatal Mesocortical Mesocortical Pathway (Negative/Cognitive Symptoms) HT2A->Mesocortical Therapeutic Therapeutic Effects Mesolimbic->Therapeutic Mesocortical->Therapeutic EPS Reduced Extrapyramidal Side Effects (EPS) Nigrostriatal->EPS

Caption: Receptor Binding Profile of Atypical Antipsychotics.

V. Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis of key azepane precursors and derivatives.

Synthesis of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime

Step 1: Synthesis of Cyclohexanone Oxime [3][27]

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., water or ethanol), add hydroxylamine hydrochloride (1.1 eq).

  • Slowly add a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the hydrochloric acid and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexanone oxime.

Step 2: Beckmann Rearrangement to ε-Caprolactam [2][27]

  • Carefully add concentrated sulfuric acid or oleum to a reaction vessel equipped with a stirrer and a thermometer, and cool the acid in an ice bath.

  • Slowly add cyclohexanone oxime (1.0 eq) to the cold acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 30-60 minutes.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the ε-caprolactam.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., petroleum ether or cyclohexane) to obtain pure ε-caprolactam.

Photochemical Dearomative Ring Expansion of a Nitroarene to a Substituted Azepine

General Procedure: [24][26]

  • In a photochemically inert reaction vessel (e.g., borosilicate glass), dissolve the substituted nitroarene (1.0 eq) in a suitable solvent (e.g., isopropanol).

  • Add a phosphite reagent (e.g., triisopropyl phosphite, 2.0-20 eq) and a secondary amine (e.g., diethylamine, 4.0-8.0 eq).

  • Irradiate the reaction mixture with a blue light source (e.g., λ = 427 nm LED) at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting 3H-azepine derivative by column chromatography on silica gel.

Subsequent Hydrogenation to Azepane: [24]

  • Dissolve the purified 3H-azepine in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C or PtO2).

  • Subject the mixture to a hydrogen atmosphere (1 atm to 100 bar) and stir until the reaction is complete (monitored by TLC or NMR).

  • Filter the catalyst and concentrate the filtrate to obtain the corresponding substituted azepane.

VI. Conclusion and Future Perspectives

The journey of the azepane scaffold from a synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of organic synthesis in driving drug discovery. Its unique structural properties have enabled the development of a diverse array of therapeutics that have had a profound impact on human health.

The future of azepane-based drug discovery remains bright. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of azepane derivatives. As our understanding of complex biological pathways deepens, the versatile azepane scaffold will continue to be a valuable tool for the design of next-generation therapeutics targeting a wide range of diseases, from cancer and neurodegenerative disorders to infectious diseases and beyond. The strategic application of structure-based drug design and a deeper exploration of the conformational landscape of the azepane ring will be key to unlocking its full therapeutic potential.

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Method

Introduction: The Imperative of Chirality in Modern Chemistry

An in-depth guide to the application of 5-tert-butylazepan-2-one in asymmetric synthesis, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 5-tert-butylazepan-2-one in asymmetric synthesis, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the principles, protocols, and practical considerations for utilizing this powerful chiral auxiliary.

In the realm of pharmaceuticals and biologically active compounds, stereochemistry is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to significant differences in efficacy, metabolism, and toxicity between the enantiomers of a chiral drug. Consequently, the ability to synthesize single enantiomers of complex molecules is a cornerstone of modern organic chemistry and drug discovery.[1][2] Asymmetric synthesis provides the tools to achieve this, and among the most reliable methods is the use of chiral auxiliaries.[3]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one stereoisomer in preference to others.[1][4] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. While numerous auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are well-established, the lactam-based auxiliary, 5-tert-butylazepan-2-one, offers a distinct and powerful platform for stereocontrolled bond formation, particularly in the synthesis of chiral carboxylic acid derivatives.

The Structural Advantage of 5-Tert-butylazepan-2-one

The efficacy of 5-tert-butylazepan-2-one as a chiral auxiliary stems from its rigid seven-membered ring (azepane) structure and, most importantly, the sterically demanding tert-butyl group at the C5 position. This bulky group acts as a powerful stereodirecting element. Once an acyl group is attached to the lactam nitrogen, the resulting N-acyl derivative can be deprotonated to form a planar enolate. The tert-butyl group effectively shields one face of this enolate, compelling an incoming electrophile to approach from the less sterically hindered face, thereby ensuring high diastereoselectivity in the reaction.[5]

The synthesis of the enantiomerically pure auxiliary itself is a critical first step. A robust method involves a diastereoselective ring-expansion reaction of 4-tert-butylcyclohexanone using a chiral azido alcohol, followed by the removal of the chiral nitrogen substituent to yield the enantiomerically enriched (R)- or (S)-5-tert-butylazepan-2-one.[6]

Core Application: Asymmetric Alkylation via Enolate Intermediates

The primary utility of 5-tert-butylazepan-2-one is in the diastereoselective alkylation of N-acylated derivatives. This multi-step process is a reliable method for creating α-substituted chiral carboxylic acids, which are valuable building blocks in total synthesis. The overall workflow is systematic and can be broken down into four key stages.

G cluster_workflow Asymmetric Alkylation Workflow Acylation Step 1: Acylation (Attach Prochiral Acid) Enolate Step 2: Enolate Formation (Deprotonation with LDA) Acylation->Enolate Forms N-acyl lactam Alkylation Step 3: Diastereoselective Alkylation (Electrophile Addition) Enolate->Alkylation Creates nucleophilic enolate Cleavage Step 4: Auxiliary Cleavage (Release Chiral Product) Alkylation->Cleavage Sets new stereocenter Product Enantiomerically Enriched Product Cleavage->Product Recovers auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Step 1: Acylation of the Auxiliary

The first step involves attaching a prochiral carboxylic acid derivative to the nitrogen atom of 5-tert-butylazepan-2-one. This is typically achieved by treating the lactam with a strong base like n-butyllithium to form the corresponding amide anion, followed by quenching with an acyl chloride or anhydride. This creates the N-acyl lactam substrate required for the key stereodetermining step.

Step 2: Regio- and Stereoselective Enolate Formation

To perform the alkylation, the α-proton of the N-acyl group must be removed to form a nucleophilic enolate. The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal.[7] The use of a strong base ensures rapid and complete deprotonation, preventing the starting N-acyl lactam from acting as an electrophile towards the enolate.[7] The reaction is performed at low temperatures (typically -78 °C) to favor the formation of the kinetic enolate, which for N-acyl lactams is predominantly the Z-enolate isomer. The geometry of this enolate is crucial for predictable stereochemical outcomes.

Step 3: The Diastereoselective Alkylation Reaction

This is the stereochemistry-defining step. The pre-formed lithium enolate is treated with an electrophile, such as a primary alkyl halide (e.g., benzyl bromide or methyl iodide).[8][9] The chiral scaffold of the auxiliary now dictates the trajectory of the incoming electrophile. The bulky tert-butyl group on the azepane ring creates a highly asymmetric steric environment, effectively blocking one face of the planar enolate. The electrophile is therefore forced to approach from the opposite, less hindered face, resulting in the formation of one diastereomer in high excess.[8]

Caption: Steric shielding by the tert-butyl group directs electrophile attack.

Step 4: Non-destructive Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to release the enantiomerically enriched product and recover the auxiliary for reuse. The method of cleavage can be tailored to yield different functional groups.

  • For Carboxylic Acids: Mild hydrolysis using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is effective.

  • For Alcohols: Reductive cleavage using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

  • For Esters: Alcoholysis under basic conditions can produce the desired ester.

The ability to easily recover the intact auxiliary is a significant advantage of this methodology, making it both cost-effective and sustainable for larger-scale synthesis.[1]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation

This protocol provides a representative methodology for the alkylation of an N-propanoyl-5-tert-butylazepan-2-one with benzyl bromide.

Materials:

  • N-propanoyl-(S)-5-tert-butylazepan-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Benzyl bromide (BnBr)

  • Saturated aqueous NH₄Cl solution

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (0.2 M) and freshly distilled diisopropylamine (1.2 equivalents).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution for 30 minutes at -78 °C to form LDA.

    • In a separate flask, dissolve N-propanoyl-(S)-5-tert-butylazepan-2-one (1.0 equivalent) in anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Add freshly distilled benzyl bromide (1.5 equivalents) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to isolate the alkylated product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Cleavage to the Chiral Carboxylic Acid

Procedure:

  • Dissolve the purified alkylated product (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equivalents) followed by an aqueous solution of lithium hydroxide (2.0 equivalents).

  • Stir the mixture vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product. The water-soluble chiral auxiliary remains in the aqueous layer and can be recovered.

Data Presentation: Expected Outcomes

The use of 5-tert-butylazepan-2-one typically results in high levels of diastereoselectivity for a range of electrophiles. The table below presents representative data expected from such alkylation reactions.

Electrophile (E-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
Methyl Iodideα-Methylated Product>95:585-95
Benzyl Bromideα-Benzylated Product>98:280-90
Allyl Bromideα-Allylated Product>95:582-92
Ethyl Iodideα-Ethylated Product>95:585-93

Note: Values are representative and actual results may vary based on specific reaction conditions and substrate purity.

Conclusion and Outlook

5-Tert-butylazepan-2-one stands as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its structurally well-defined conformation, dominated by the sterically demanding tert-butyl group, provides a reliable platform for high-fidelity stereochemical control in enolate alkylations. The straightforward protocols for its application and cleavage, coupled with the potential for auxiliary recovery, make it an attractive tool for academic research and an invaluable asset in the industrial-scale synthesis of chiral building blocks for drug development. As the demand for enantiomerically pure compounds continues to grow, the strategic application of robust chiral auxiliaries like 5-tert-butylazepan-2-one will remain a critical component of the synthetic chemist's toolkit.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812.

  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. (2025). BenchChem.

  • Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction. (2008). Nature Protocols, 3(1), 137-43.

  • Chiral auxiliary - Wikipedia. (n.d.). Wikipedia.

  • Asymmetric Synthesis. (n.d.). University of Windsor.

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube.

  • Alkylation of enolates. (n.d.). Oxford University Press.

  • Alkylation of Enolate Ions. (2024). Chemistry LibreTexts.

  • Enolate Alkylations. (n.d.). University of Rochester.

  • 22.5 Alkylation via Enolates. (2020). YouTube.

  • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.

Sources

Application

The Versatile Scaffold: 5-Tert-butylazepan-2-one as a Precursor for Novel Pharmaceutical Compounds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is of paramount importance. The azepan-2-one (or ε-caprolacta...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is of paramount importance. The azepan-2-one (or ε-caprolactam) ring system has long been recognized for its utility in polymer chemistry. However, its conformationally flexible seven-membered ring also presents a unique and valuable framework for the design of pharmacologically active agents. The introduction of a bulky tert-butyl group at the 5-position creates 5-tert-butylazepan-2-one, a precursor that offers a unique combination of lipophilicity and steric influence, making it an attractive starting point for the synthesis of targeted and potent pharmaceutical compounds.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the synthesis and derivatization of 5-tert-butylazepan-2-one. We will delve into its application as a precursor for two distinct classes of therapeutic agents: selective cannabinoid CB2 receptor agonists for the treatment of inflammatory pain and a proposed pathway for the synthesis of novel anticonvulsant agents. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Key Precursor: (R)-5-tert-butylazepan-2-one

The synthesis of enantiomerically pure building blocks is crucial in drug discovery to ensure target specificity and reduce off-target effects. A robust method for the preparation of (R)-5-tert-butylazepan-2-one involves a diastereoselective ring-expansion reaction of 4-tert-butylcyclohexanone.[1] This protocol offers high enantiopurity and is generally applicable for the synthesis of 5-substituted caprolactams.

Experimental Protocol 1: Synthesis of (R)-5-tert-butylazepan-2-one[1]

This protocol details the conversion of a symmetrical ketone to an enantiomerically pure lactam via a ring-expansion reaction mediated by a chiral hydroxyalkyl azide.

Materials:

  • 4-tert-butylcyclohexanone

  • (R)-1-phenyl-3-azidopropanol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylcyclohexanone (1.0 equivalent) and (R)-1-phenyl-3-azidopropanol (1.1 equivalents) in anhydrous dichloromethane.

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add boron trifluoride diethyl etherate (1.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the N-substituted lactam.

  • Chiral Auxiliary Removal: The chiral (R)-1-phenyl-3-azidopropanol auxiliary is then removed in a two-stage process (e.g., hydrogenolysis) to yield the final product, (R)-5-tert-butylazepan-2-one, in high enantiopurity.

Part 2: Application in the Synthesis of Cannabinoid CB2 Receptor Agonists

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for the treatment of inflammatory and neuropathic pain, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor. The azepan-2-one scaffold has been successfully utilized to develop potent and selective CB2 agonists. Specifically, derivatives of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one have shown significant promise.[2][3]

The following workflow outlines the synthesis of a potent CB2 agonist starting from 5-tert-butylazepan-2-one.

workflow A 5-tert-butylazepan-2-one B N-Alkylation with ethyl 2-bromoacetate A->B NaH, THF C Ethyl 2-(5-tert-butyl-2-oxoazepan-1-yl)acetate B->C D Hydrolysis C->D LiOH, THF/H2O E 2-(5-tert-butyl-2-oxoazepan-1-yl)acetic acid D->E F Amide Coupling with N'-hydroxybenzimidamide E->F EDC, HOBt, DIPEA G Intermediate Amide F->G H Cyclization (e.g., heat or acid catalysis) G->H I 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivative (CB2 Agonist) H->I

Caption: Synthetic workflow for a CB2 agonist.

Experimental Protocol 2: Synthesis of a 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivative

This protocol describes the multi-step synthesis of a CB2 agonist, starting with the N-alkylation of 5-tert-butylazepan-2-one.

Materials:

  • 5-tert-butylazepan-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 2-bromoacetate

  • Lithium hydroxide (LiOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N'-hydroxybenzimidamide

  • Standard work-up and purification reagents

Procedure:

Step 1: N-Alkylation

  • Reaction Setup: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 5-tert-butylazepan-2-one (1.0 equivalent) in anhydrous THF dropwise.

  • Addition of Alkylating Agent: Stir the mixture at 0 °C for 30 minutes, then add ethyl 2-bromoacetate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, ethyl 2-(5-tert-butyl-2-oxoazepan-1-yl)acetate, is purified by column chromatography.

Step 2: Hydrolysis

  • Reaction: Dissolve the ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (2.0 equivalents) and stir at room temperature for 2-4 hours.

  • Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer is dried and concentrated to yield 2-(5-tert-butyl-2-oxoazepan-1-yl)acetic acid, which can often be used in the next step without further purification.

Step 3: Amide Coupling and Cyclization to form the Oxadiazole Ring

  • Amide Coupling: To a solution of the carboxylic acid from Step 2 (1.0 equivalent), N'-hydroxybenzimidamide (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents). Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Cyclization: The crude intermediate amide is dissolved in a high-boiling solvent such as xylene and heated at reflux for 12-24 hours to effect cyclization to the 1,2,4-oxadiazole.

  • Final Purification: After cooling, the solvent is removed under reduced pressure, and the final product is purified by column chromatography to yield the desired 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative.

Table 1: Representative CB2 Receptor Agonist Activity Data

CompoundCB2 EC₅₀ (nM)CB1 EC₅₀ (μM)Selectivity Index (CB1/CB2)
25r 21.0> 30> 1428

Data adapted from J. Med. Chem. 2023, 66, 5, 3460–3483.[2]

Part 3: Proposed Application in the Synthesis of Anticonvulsant Agents

The caprolactam scaffold is a known pharmacophore in the development of anticonvulsant drugs. While specific examples starting directly from 5-tert-butylazepan-2-one are not extensively documented in peer-reviewed literature, the known structure-activity relationships of anticonvulsant lactams allow for the proposal of a viable synthetic pathway. α-Substitution on the caprolactam ring has been shown to be a key determinant of anticonvulsant activity.

Proposed Synthetic Pathway for a Novel Anticonvulsant

The following proposed workflow illustrates the synthesis of an α-hydroxy-α-aryl-5-tert-butylazepan-2-one derivative, a class of compounds with potential anticonvulsant properties.

workflow_anticonvulsant A 5-tert-butylazepan-2-one B α-Bromination A->B NBS, AIBN, CCl4 C α-Bromo-5-tert-butylazepan-2-one B->C D Suzuki Coupling C->D Arylboronic acid, Pd catalyst, base E α-Aryl-5-tert-butylazepan-2-one D->E F Oxidation E->F e.g., m-CPBA G α-Hydroxy-α-aryl- 5-tert-butylazepan-2-one (Potential Anticonvulsant) F->G

Caption: Proposed synthesis of a potential anticonvulsant.

Experimental Protocol 3: Proposed Synthesis of an α-Hydroxy-α-aryl-5-tert-butylazepan-2-one

This protocol outlines a plausible, though not yet experimentally verified, route to a potential anticonvulsant.

Materials:

  • 5-tert-butylazepan-2-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent for coupling (e.g., toluene/ethanol/water mixture)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Standard work-up and purification reagents

Procedure:

Step 1: α-Bromination

  • Reaction: A solution of 5-tert-butylazepan-2-one (1.0 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN in carbon tetrachloride is heated at reflux.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the filtrate is concentrated. The crude α-bromo lactam is purified by chromatography.

Step 2: Suzuki Coupling

  • Reaction Setup: The α-bromo lactam (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2.0 equivalents) are combined in a suitable solvent mixture.

  • Reaction: The mixture is heated under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the α-aryl lactam is purified by chromatography.

Step 3: α-Hydroxylation

  • Oxidation: The α-aryl lactam is dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent such as m-CPBA at room temperature.

  • Work-up and Purification: The reaction is quenched, washed, dried, and concentrated. The final α-hydroxy-α-aryl-5-tert-butylazepan-2-one is purified by chromatography.

Conclusion

5-Tert-butylazepan-2-one is a valuable and versatile precursor in the synthesis of complex pharmaceutical compounds. Its unique structural features allow for the development of potent and selective agents targeting a range of therapeutic areas. The detailed protocols provided herein for the synthesis of the precursor itself and its derivatization into a selective CB2 receptor agonist offer a solid foundation for researchers in drug discovery. Furthermore, the proposed pathway for the synthesis of novel anticonvulsant agents highlights the untapped potential of this scaffold and encourages further exploration of its utility in medicinal chemistry. The continued investigation of such privileged scaffolds will undoubtedly lead to the discovery of new and improved medicines.

References

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature protocols, 3(1), 137-143. [Link]

  • Wang, Y., et al. (2023). Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 66(5), 3460–3483. [Link]

  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. ResearchGate. (n.d.). [Link]

Sources

Method

Application of 5-Tert-butylazepan-2-one in Polymer Chemistry: A Technical Guide

Introduction: The Strategic Role of Steric Hindrance in Polyamide Engineering The field of polymer chemistry is in a perpetual quest for novel materials with tailored properties to meet the demands of advanced applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Steric Hindrance in Polyamide Engineering

The field of polymer chemistry is in a perpetual quest for novel materials with tailored properties to meet the demands of advanced applications. Polyamides, a cornerstone of engineering thermoplastics, are prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] These properties are largely dictated by the strong intermolecular hydrogen bonding between amide linkages.[2] However, conventional polyamides can exhibit limitations such as high moisture absorption and limited solubility in common organic solvents, which can complicate processing and restrict their use in certain high-tech applications.

The introduction of bulky substituent groups onto the polymer backbone presents a compelling strategy to modulate the properties of polyamides. This application note focuses on 5-tert-butylazepan-2-one, a substituted ε-caprolactam monomer, and its role in the synthesis of specialty polyamides. The sterically demanding tert-butyl group, when incorporated into the polyamide chain, disrupts the regular packing of polymer chains, thereby altering the material's macroscopic properties in a predictable and desirable manner. This guide will provide an in-depth exploration of the synthesis of poly(5-tert-butylazepan-2-one) via anionic ring-opening polymerization (AROP), an analysis of the polymer's anticipated properties, and a discussion of its potential applications.

Monomer Synthesis: Crafting the Building Block

The synthesis of 5-tert-butylazepan-2-one is a critical first step in the production of the corresponding polyamide. A well-established method for the preparation of 5-substituted caprolactams involves a diastereoselective ring-expansion reaction. Specifically, (R)-5-tert-butylazepan-2-one can be synthesized from 4-tert-butylcyclohexanone.[3] This procedure utilizes a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter, such as BF₃·OEt₂.[3] The subsequent removal of the chiral nitrogen substituent yields the desired enantiomerically enriched lactam.[3] This synthetic route offers high selectivity and is broadly applicable for the preparation of various 5-substituted caprolactams.[3]

Polymerization of 5-Tert-butylazepan-2-one: Harnessing Anionic Ring-Opening Polymerization

The polymerization of 5-tert-butylazepan-2-one is most effectively achieved through anionic ring-opening polymerization (AROP). This technique is widely employed for the industrial production of polyamide 6 from ε-caprolactam and is known for its rapid reaction rates and the ability to produce high molecular weight polymers.[4][5]

The Mechanism of Anionic Ring-Opening Polymerization

The AROP of lactams is a chain-growth polymerization that proceeds via a series of nucleophilic substitution reactions. The process is initiated by a strong base (catalyst) that deprotonates a lactam monomer to form a lactamate anion. An activator, typically an N-acyllactam, is then introduced, which is more susceptible to nucleophilic attack by the lactamate anion than the lactam monomer itself. This reaction regenerates a lactamate anion and propagates the polymer chain.

Diagram of the Anionic Ring-Opening Polymerization (AROP) Mechanism

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer 5-tert-butylazepan-2-one Lactamate Lactamate Anion Monomer->Lactamate Deprotonation Catalyst Strong Base (e.g., NaH) Activated_Monomer Activated Monomer Lactamate->Activated_Monomer Nucleophilic Attack Activator Activator (e.g., N-Acyllactam) Activator->Activated_Monomer Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Ring-Opening Polymer Poly(5-tert-butylazepan-2-one) Propagating_Chain->Polymer Chain Growth

Caption: Mechanism of AROP for 5-tert-butylazepan-2-one.

Experimental Protocol: Anionic Ring-Opening Polymerization of 5-Tert-butylazepan-2-one

This protocol provides a general procedure for the bulk AROP of 5-tert-butylazepan-2-one. Optimization of catalyst and activator concentrations, as well as reaction temperature and time, may be necessary to achieve desired molecular weights and polymer properties.

Materials:

  • 5-tert-butylazepan-2-one (monomer)

  • Sodium hydride (NaH) or other suitable strong base (catalyst)

  • N-acetylcaprolactam or other suitable acyllactam (activator)

  • Anhydrous toluene or other suitable solvent for catalyst/activator preparation

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Preparation: Dry the 5-tert-butylazepan-2-one monomer under vacuum at a temperature below its melting point to remove any residual moisture. Water is a potent inhibitor of AROP.[4]

  • Catalyst and Activator Solution Preparation: Under an inert nitrogen atmosphere, prepare solutions of the catalyst and activator in anhydrous toluene.

  • Polymerization Setup: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, melt the dried 5-tert-butylazepan-2-one monomer at a temperature of approximately 180-220°C.[4][6]

  • Initiation: Add the catalyst solution to the molten monomer and stir for a few minutes to ensure homogeneous distribution.

  • Propagation: Introduce the activator solution to the mixture. The polymerization will commence rapidly, as indicated by an increase in viscosity.

  • Reaction Completion and Isolation: Continue stirring for the desired reaction time (typically 15-60 minutes). The reaction can be terminated by cooling the vessel and extruding the polymer.

  • Purification: The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomer and oligomers. The purified polymer should then be dried under vacuum.

Workflow for the AROP of 5-Tert-butylazepan-2-one

AROP_Workflow Start Start Dry_Monomer Dry 5-tert-butylazepan-2-one Start->Dry_Monomer Melt_Monomer Melt Monomer under N2 Dry_Monomer->Melt_Monomer Prep_Solutions Prepare Catalyst and Activator Solutions Add_Catalyst Add Catalyst Solution Prep_Solutions->Add_Catalyst Melt_Monomer->Add_Catalyst Add_Activator Add Activator Solution Add_Catalyst->Add_Activator Polymerize Polymerize at High Temperature Add_Activator->Polymerize Isolate_Polymer Isolate Crude Polymer Polymerize->Isolate_Polymer Purify_Polymer Purify Polymer Isolate_Polymer->Purify_Polymer Dry_Polymer Dry Purified Polymer Purify_Polymer->Dry_Polymer End End Dry_Polymer->End

Caption: Step-by-step workflow for the synthesis of poly(5-tert-butylazepan-2-one).

Properties of Poly(5-tert-butylazepan-2-one): The Influence of the Tert-butyl Group

The incorporation of the bulky tert-butyl group into the polyamide backbone is expected to significantly alter the material's properties compared to unsubstituted polyamide 6.

Table 1: Anticipated Properties of Poly(5-tert-butylazepan-2-one) in Comparison to Polyamide 6

PropertyPolyamide 6 (PA6)Poly(5-tert-butylazepan-2-one) (Expected)Rationale for Change
Solubility Soluble in formic acid, cresolSoluble in a wider range of organic solvents (e.g., NMP, DMAc, THF)[7][8][9]The bulky tert-butyl group disrupts chain packing and reduces intermolecular hydrogen bonding, allowing solvent molecules to penetrate more easily.
Glass Transition Temp. (Tg) ~50-80 °CHigher than PA6The bulky side group restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.[10]
Melting Temperature (Tm) ~220 °CLower than PA6 or amorphousThe disruption of chain packing and hydrogen bonding by the tert-butyl group hinders the formation of a highly ordered crystalline structure.[11]
Crystallinity SemicrystallineLower crystallinity or amorphousSteric hindrance from the bulky side group impedes the regular alignment of polymer chains necessary for crystallization.[11]
Thermal Stability GoodHigh, with decomposition temperatures potentially >400 °C[8][9]The inherent stability of the polyamide backbone is maintained, and the bulky groups can contribute to overall thermal robustness.
Mechanical Strength High tensile strengthGood, but potentially lower than PA6The reduction in crystallinity and intermolecular hydrogen bonding may lead to a decrease in tensile strength and modulus. However, the inherent toughness of the polyamide backbone should still provide good mechanical integrity.[7][8]
Moisture Absorption HighLower than PA6The bulky, hydrophobic tert-butyl groups are expected to reduce the polymer's affinity for water molecules, thereby lowering moisture absorption.

Potential Applications: Where Specialty Polyamides Shine

The unique combination of properties anticipated for poly(5-tert-butylazepan-2-one) makes it a promising candidate for a range of specialty applications where conventional polyamides may not be suitable.

  • Advanced Composites: Its enhanced solubility could facilitate the processing of high-performance composites, allowing for better impregnation of reinforcing fibers.

  • Gas Separation Membranes: The introduction of bulky groups can increase the free volume within the polymer matrix, which is a desirable characteristic for membranes used in gas separation.[12]

  • High-Temperature Engineering Plastics: With its expected high thermal stability and glass transition temperature, this specialty polyamide could be used in applications requiring resistance to elevated temperatures.

  • Dielectric Materials: The disruption of polar amide group interactions by the nonpolar tert-butyl group may lead to a lower dielectric constant, making it suitable for applications in electronics.[7][8]

  • Biomedical Devices: While not biodegradable, its potential for lower moisture absorption and good mechanical properties could make it a candidate for certain implantable or medical device components, an area where various polyamides are already utilized.[1]

Conclusion

5-Tert-butylazepan-2-one serves as a valuable monomer for the synthesis of specialty polyamides with a unique property profile. The strategic incorporation of the bulky tert-butyl group via anionic ring-opening polymerization offers a powerful tool to engineer polyamides with enhanced solubility, higher glass transition temperatures, and reduced moisture absorption, while maintaining good thermal stability. While further research is needed to fully characterize poly(5-tert-butylazepan-2-one) and explore its full potential, the principles outlined in this application note provide a solid foundation for its investigation and utilization in the development of next-generation high-performance polymers.

References

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  • Tiemblo, P., et al. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Polymers, 14(24), 5506.
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Application

Application Notes and Protocols for the Synthesis of 5-Substituted Caprolactams via Ring-Expansion Reactions

Introduction: The Significance of 5-Substituted Caprolactams Caprolactam and its derivatives are pivotal intermediates in the chemical industry, most notably as the monomer for Nylon-6 production.[1][2] Beyond this large...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Substituted Caprolactams

Caprolactam and its derivatives are pivotal intermediates in the chemical industry, most notably as the monomer for Nylon-6 production.[1][2] Beyond this large-scale application, substituted caprolactams, particularly those with functionality at the 5-position, are increasingly sought-after scaffolds in medicinal chemistry and drug development. The seven-membered lactam ring provides a unique three-dimensional architecture that can effectively mimic peptide bonds while offering improved metabolic stability. The substituent at the 5-position allows for the introduction of diverse pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of key ring-expansion reactions for the synthesis of these valuable 5-substituted caprolactams, offering both mechanistic insights and detailed experimental protocols for researchers in the field.

Core Synthetic Strategies: A Mechanistic Overview

Several classical and modern ring-expansion reactions have been successfully employed for the synthesis of caprolactams from readily available six-membered ring precursors. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes with substituted substrates.

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of industrial caprolactam synthesis, traditionally converting cyclohexanone oxime to ε-caprolactam in the presence of a strong acid catalyst like oleum.[1][3][4][5] The reaction proceeds through the protonation of the oxime hydroxyl group, creating a good leaving group (water). This departure is accompanied by the migration of the alkyl group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide, in this case, the caprolactam.[4]

For the synthesis of 5-substituted caprolactams, the Beckmann rearrangement of a 4-substituted cyclohexanone oxime is the logical starting point. The regioselectivity of the rearrangement is a key consideration, as the substituent on the ring can influence which of the two α-carbons migrates.

Generalized Mechanism of the Beckmann Rearrangement:

Beckmann_Rearrangement cluster_0 Beckmann Rearrangement Substituted_Cyclohexanone_Oxime 4-Substituted Cyclohexanone Oxime Protonated_Oxime Protonated Oxime Substituted_Cyclohexanone_Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O, Rearrangement 5-Substituted_Caprolactam 5-Substituted Caprolactam Nitrilium_Ion->5-Substituted_Caprolactam + H2O

Caption: Generalized workflow of the Beckmann rearrangement for the synthesis of 5-substituted caprolactams.

Modern iterations of the Beckmann rearrangement focus on greener, heterogeneous catalysts to circumvent the use of corrosive and environmentally harmful strong acids.[6][7][8] Zeolites and solid acid catalysts have shown considerable promise in this regard.[6]

The Schmidt Reaction

The Schmidt reaction offers an alternative route to caprolactams through the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid.[9][10][11] This reaction is particularly useful for the synthesis of N-substituted lactams and can be performed intramolecularly.[12][13] The mechanism involves the initial formation of an azidohydrin intermediate from the ketone.[11] Subsequent acid-catalyzed dehydration and rearrangement with the expulsion of dinitrogen gas leads to the desired lactam.

When a 4-substituted cyclohexanone is used as the substrate, the Schmidt reaction can yield a 5-substituted caprolactam. Similar to the Beckmann rearrangement, the migratory aptitude of the groups attached to the carbonyl carbon will determine the regiochemical outcome.

Generalized Mechanism of the Schmidt Reaction:

Schmidt_Reaction cluster_1 Schmidt Reaction Substituted_Cyclohexanone 4-Substituted Cyclohexanone Azidohydrin Azidohydrin Intermediate Substituted_Cyclohexanone->Azidohydrin + HN3, H+ Rearrangement_Intermediate Rearrangement with N2 expulsion Azidohydrin->Rearrangement_Intermediate Rearrangement 5-Substituted_Caprolactam 5-Substituted Caprolactam Rearrangement_Intermediate->5-Substituted_Caprolactam Hydrolysis

Caption: Generalized workflow of the Schmidt reaction for the synthesis of 5-substituted caprolactams.

The Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkanones.[14][15][16][17][18] This reaction sequence typically begins with the formation of a cyanohydrin from the starting ketone, followed by reduction of the nitrile to a primary amine. The resulting β-amino alcohol is then treated with nitrous acid to generate a diazonium ion, which undergoes a pinacol-type rearrangement to afford the ring-expanded ketone. To obtain a caprolactam, the resulting cycloheptanone would need to be converted to its corresponding oxime and subjected to a Beckmann rearrangement.

A more direct route to a substituted caprolactam using a Tiffeneau-Demjanov-type strategy would involve the rearrangement of a 1-(aminomethyl)cyclohexanol derivative. The treatment with nitrous acid generates a diazonium salt, which upon rearrangement and subsequent intramolecular trapping by the nitrogen, could potentially lead to the caprolactam ring.

Conceptual Workflow for a Tiffeneau-Demjanov Approach:

Tiffeneau_Demjanov_Reaction cluster_2 Tiffeneau-Demjanov Approach Substituted_Cyclohexanone 4-Substituted Cyclohexanone Amino_Alcohol β-Amino Alcohol Substituted_Cyclohexanone->Amino_Alcohol e.g., Cyanohydrin formation followed by reduction Diazonium_Salt Diazonium Salt Amino_Alcohol->Diazonium_Salt + HNO2 Ring_Expanded_Product Ring-Expanded Product Diazonium_Salt->Ring_Expanded_Product Rearrangement

Caption: Conceptual workflow illustrating a Tiffeneau-Demjanov approach to ring expansion.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale.

Protocol 1: Beckmann Rearrangement of 4-Hydroxycyclohexanone Oxime for the Synthesis of 5-Hydroxycaprolactam

This protocol outlines a general procedure for the synthesis of 5-hydroxycaprolactam, a valuable intermediate for further functionalization.

Materials:

  • 4-Hydroxycyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-Hydroxycyclohexanone Oxime

  • In a round-bottom flask, dissolve 4-hydroxycyclohexanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 4-hydroxycyclohexanone oxime, which can often be used in the next step without further purification.

Step 2: Beckmann Rearrangement to 5-Hydroxycaprolactam

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the crude 4-hydroxycyclohexanone oxime (1 equivalent).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (5-10 equivalents) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-hydroxycaprolactam.

Quantitative Data Summary (Representative):

ParameterValue
Starting Material4-Hydroxycyclohexanone
Key ReagentsHydroxylamine HCl, H₂SO₄
Reaction Time (Oxime)4-6 hours
Reaction Time (Rearrangement)2-4 hours
Temperature (Rearrangement)0 °C to room temperature
Typical Yield60-80% (over two steps)
Protocol 2: Schmidt Reaction of 4-Methylcyclohexanone for the Synthesis of 5-Methylcaprolactam

This protocol details the synthesis of 5-methylcaprolactam, a simple alkyl-substituted caprolactam derivative.

Materials:

  • 4-Methylcyclohexanone

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid or trifluoroacetic acid (TFA)[19]

  • Chloroform or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylcyclohexanone (1 equivalent) in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents).

  • In a separate flask, carefully dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the dropping funnel.

  • Add the sodium azide solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with chloroform or DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to obtain the 5-methylcaprolactam.

Quantitative Data Summary (Representative):

ParameterValue
Starting Material4-Methylcyclohexanone
Key ReagentsSodium azide, H₂SO₄
Reaction Time4-6 hours
Temperature0 °C to room temperature
Typical Yield50-70%

Modern and Emerging Methods

While the Beckmann and Schmidt reactions are well-established, research continues to explore milder and more versatile methods for caprolactam synthesis.

  • Palladium-Catalyzed Ring Expansion: Recent developments have shown that palladium(0) catalysts can effect the ring expansion of piperidones bearing a spirocyclopropane ring to yield functionalized caprolactams.[20][21] This method offers a novel disconnection and proceeds under relatively mild conditions.

  • Enzymatic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field. While direct enzymatic ring expansions to caprolactams are still emerging, enzymes have been utilized in the synthesis of caprolactam precursors and for the functionalization of the caprolactam ring.[22][23][24] The development of engineered enzymes could provide highly selective and environmentally benign routes to substituted caprolactams in the future.

Conclusion

The synthesis of 5-substituted caprolactams via ring-expansion reactions remains a topic of significant interest for both industrial and academic researchers. The classical Beckmann and Schmidt rearrangements provide robust and scalable methods, while ongoing research into catalytic and enzymatic approaches promises to deliver more efficient and sustainable synthetic routes. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of chemical synthesis.

References

  • Qiao, K., Deng, Y., Yokoyama, C., Sato, H., & Yamashina, M. (n.d.). Preparation of ε-Caprolactam via Beckmann Rearrangement of Cyclohexanone Oxime: A Mild and Recyclable Process. Chemistry Letters. Retrieved from [Link]

  • (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link]

  • (1993). Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Google Patents.
  • (n.d.). Chemistry of Beckmann Rearrangement. Scribd. Retrieved from [Link]

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  • (2022). Zeolite Catalysts for Green Production of Caprolactam. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • (2024). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Chemical Communications. Retrieved from [Link]

  • (n.d.). Scope of lactam ring-expansion reactions with N-functionalised amino acids. Retrieved from [Link]

  • (n.d.). Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives. Organic Letters. Retrieved from [Link]

  • (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Retrieved from [Link]

  • (n.d.). New ε -Caprolactam synthesis steps. ResearchGate. Retrieved from [Link]

  • (2020). Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. CCS Chemistry. Retrieved from [Link]

  • (2019). An overview of caprolactam synthesis. Catalysis Reviews. Retrieved from [Link]

  • (n.d.). An overview of caprolactam synthesis. Ingenta Connect. Retrieved from [Link]

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  • (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Retrieved from [Link]

  • (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of caprolactam from 5-hydroxymethylfurfural. ResearchGate. Retrieved from [Link]

  • (n.d.). Tiffeneau–Demjanov rearrangement. Wikipedia. Retrieved from [Link]

  • (2021). Enzyme engineering for sustainable production of caprolactam. University of Groningen Research Portal. Retrieved from [Link]

  • (n.d.). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry. Retrieved from [Link]

  • (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. PubMed. Retrieved from [Link]

  • (2015). Palladium-Catalyzed Ring Expansion of Spirocyclopropanes to Form Caprolactams and Azepanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis of an N-substituted lactam using an intramolecular schmidt reaction: Formation of 2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin- 5(6H)-one. ResearchGate. Retrieved from [Link]

  • (2018). Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. PubMed. Retrieved from [Link]

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Method

Application Notes & Protocols: 5-Tert-butylazepan-2-one in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development programs.[1] This approach leverages small, low-comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development programs.[1] This approach leverages small, low-complexity molecules ("fragments") to probe protein binding sites, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[2][3] Within the vast universe of potential fragments, the caprolactam scaffold has emerged as a versatile and synthetically tractable platform.[4][5] This guide focuses on a specific, strategically designed derivative: 5-tert-butylazepan-2-one . We provide an in-depth analysis of its utility, detailed experimental protocols for its application in screening campaigns, and a discussion of downstream hit-to-lead optimization strategies. The incorporation of the tert-butyl group imparts conformational rigidity to the seven-membered azepanone ring, a desirable trait that can reduce the entropic penalty upon binding and present a well-defined vector for chemical elaboration.

The Fragment: Physicochemical Profile of 5-Tert-butylazepan-2-one

The selection of fragments is a critical first step in any FBDD campaign. Ideal fragments adhere to the "Rule of Three," ensuring they possess favorable properties for efficient binding and subsequent optimization. 5-Tert-butylazepan-2-one is an exemplary fragment that aligns with these principles.

PropertyValueRationale & Significance
Molecular Weight 169.28 g/mol Well below the typical <300 Da cutoff, providing ample room for molecular weight addition during hit-to-lead optimization.
cLogP ~2.1Within the desired <3 range, balancing lipophilicity for binding with sufficient solubility for biophysical assays.
Hydrogen Bond Donors 1 (Amide N-H)Provides a key interaction point for anchoring within a protein binding site.
Hydrogen Bond Acceptors 1 (Carbonyl O)Offers a complementary interaction point, often forming canonical hydrogen bonds with protein backbone or side-chain donors.
Rotatable Bonds 1The rigidifying effect of the tert-butyl group limits conformational flexibility, which is advantageous for locking in a bioactive conformation.
Topological Polar Surface Area 29.1 ŲLow TPSA contributes to good cell permeability prospects in later-stage compounds.

Note: cLogP and TPSA values are calculated estimates and may vary slightly based on the algorithm used.

Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one

Access to high-purity, well-characterized fragments is paramount. For chiral fragments like 5-tert-butylazepan-2-one, enantiomeric purity is crucial, as stereoisomers can exhibit different binding affinities and modes. A robust method for synthesizing the (R)-enantiomer involves a diastereoselective ring-expansion reaction.[6]

Protocol 2.1: Asymmetric Ring-Expansion Synthesis

This protocol is adapted from a procedure for converting a symmetrical ketone to an enantiomerically pure lactam.[6]

Principle: This method utilizes a chiral 1,3-azidopropanol derivative to mediate the ring expansion of 4-tert-butylcyclohexanone. The reaction proceeds with the aid of a Lewis acid promoter, followed by the removal of the chiral auxiliary to yield the target lactam with high enantiopurity.[6]

Step-by-Step Methodology:

  • Preparation of Chiral Auxiliary: Synthesize (R)-1-phenyl-3-azidopropanol from its commercially available halide precursor in a single step.

  • Ring-Expansion Reaction:

    • In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylcyclohexanone and the chiral azidopropanol derivative in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the reaction mixture to the recommended temperature (e.g., -78 °C).

    • Slowly add the Lewis acid promoter, BF₃·OEt₂, to the stirred solution.

    • Allow the reaction to proceed for the specified time, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric intermediate lactam using column chromatography.

  • Removal of Chiral Auxiliary:

    • Perform a two-stage removal of the chiral nitrogen substituent to yield the final enantiomerically enriched (R)-5-tert-butylazepan-2-one.[6]

  • Characterization: Confirm the structure, purity, and enantiomeric excess of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC.

Application in a Fragment Screening Campaign

The core utility of 5-tert-butylazepan-2-one lies in its application within a primary screening cascade to identify initial hits against a protein target of interest. Because fragments typically bind with weak affinity (mM to high µM range), sensitive biophysical techniques are required for their detection.[7]

FBDD Workflow Overview

The following diagram outlines a typical workflow for a fragment screening campaign.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_elucidate Structural Elucidation cluster_optimize Optimization Lib Fragment Library (incl. 5-tert-butylazepan-2-one) Screen Primary Screen (e.g., DSF/TSA) Lib->Screen Target Target Protein (High Purity) Target->Screen Validate Hit Validation (e.g., SPR, NMR) Screen->Validate Hits Structure Co-crystallization (X-ray) Validate->Structure Confirmed Hits Optimize Hit-to-Lead (Medicinal Chemistry) Structure->Optimize Binding Mode Optimize->Validate SAR

Caption: A typical workflow in Fragment-Based Drug Discovery.

Protocol 3.1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method to screen fragment libraries by detecting changes in a protein's melting temperature (Tm) upon ligand binding.[7][8]

Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds with increasing temperature. A binding fragment stabilizes the protein, resulting in a positive shift in its melting temperature (ΔTm).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target protein at a suitable concentration (e.g., 2-5 µM) in a well-buffered solution (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a lipophilic fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

    • Prepare a stock solution of 5-tert-butylazepan-2-one (e.g., 100 mM in DMSO). The final assay concentration will typically be in the 200 µM to 1 mM range.

  • Assay Setup (96- or 384-well plate):

    • To each well, add the protein buffer.

    • Add the fluorescent dye to a final concentration of 5x.

    • Add the target protein to its final concentration (e.g., 2 µM).

    • Add 5-tert-butylazepan-2-one to its final screening concentration (e.g., 500 µM). Include a DMSO-only control well (negative control) and a known binder if available (positive control).

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, often calculated from the peak of the first derivative.

    • Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO) .

    • A significant positive ΔTm (typically >1-2 °C) identifies the fragment as a preliminary hit.

Hypothetical DSF Results:

CompoundConcentrationTm (°C)ΔTm (°C)Hit Status
DMSO Control1%52.3--
Known Ligand100 µM58.7+6.4Positive Control
5-tert-butylazepan-2-one 500 µM 54.8 +2.5 Preliminary Hit
Fragment X500 µM52.4+0.1Non-binder
Protocol 3.2: Hit Validation by Surface Plasmon Resonance (SPR)

DSF can produce false positives; therefore, orthogonal validation using a different biophysical method is essential.[9] SPR is a label-free technique that provides real-time kinetic and affinity data (KD).[7][10]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a response signal.

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to a target density. Leave one flow cell unmodified to serve as a reference surface.

  • Fragment Preparation: Prepare a dilution series of 5-tert-butylazepan-2-one in running buffer (e.g., HBS-EP+), typically ranging from low µM to high mM concentrations.

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the target and reference flow cells.

    • Record the binding response (in Response Units, RU) over time (association and dissociation phases).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 steady-state affinity) to determine the equilibrium dissociation constant (KD).

Hypothetical SPR Results for 5-tert-butylazepan-2-one:

PropertyValueInterpretation
KD (Dissociation Constant) 750 µMConfirms weak but specific binding, typical for a fragment hit.
Binding Stoichiometry ~1:1Suggests a single binding site for the fragment on the protein.

Structural Biology and Hit-to-Lead Optimization

The ultimate goal of FBDD is to use the initial fragment hit as a starting point for developing a more potent, lead-like molecule.[11] Obtaining a high-resolution crystal structure of the fragment bound to the target is the most powerful way to enable this process.[1][9]

Protocol 4.1: Co-crystallography
  • Condition Screening: Screen for crystallization conditions of the target protein in the presence of a saturating concentration of 5-tert-butylazepan-2-one (typically 2-5 mM).

  • Crystal Growth: Optimize initial hits to produce diffraction-quality crystals.

  • Data Collection & Structure Solution: Collect X-ray diffraction data and solve the structure to visualize the precise binding mode of the fragment, identifying key interactions and solvent-exposed vectors for chemical modification.

Hit-to-Lead Optimization Strategies

The structural information unlocks rational, structure-based design. The primary strategies are fragment growing, linking, and merging.[11]

Optimization_Strategies cluster_start Starting Point cluster_paths Optimization Paths cluster_end Goal Hit Fragment Hit (5-tert-butylazepan-2-one) KD ~750 µM Growing Fragment Growing (Add functional groups to explore empty pockets) Hit->Growing Linking Fragment Linking (Connect to a second, nearby fragment hit) Hit->Linking Merging Fragment Merging (Combine features with an overlapping fragment hit) Hit->Merging Lead Lead Compound KD < 1 µM Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for evolving a fragment hit into a lead compound.

Fragment Growing Example: If the crystal structure reveals the amide N-H of 5-tert-butylazepan-2-one points towards an unoccupied pocket, medicinal chemists can synthesize derivatives by adding substituents at this position. For instance, adding a small alkyl chain with a terminal carboxylate could form a new salt bridge with a nearby lysine residue, dramatically improving affinity. The rigid tert-butyl group acts as a stable anchor, ensuring that modifications primarily explore new chemical space rather than altering the core binding mode.

Potential Target Classes

While 5-tert-butylazepan-2-one is a versatile starting point for many targets, the caprolactam scaffold has shown promise in specific areas, suggesting its utility against:

  • Kinases: The lactam can mimic peptide bonds and form key hydrogen bonds in ATP-binding sites.

  • Proteases: Similar to kinases, the amide bond is a common interaction motif.

  • Epigenetic Targets (e.g., Bromodomains): The acetyl-lysine binding pockets of bromodomains are well-suited for fragments that can form specific hydrogen bonds.

  • Neurological Targets: Caprolactam derivatives have been investigated for anticonvulsant activity, suggesting potential applications against ion channels or receptors in the central nervous system.[12]

  • SH2 Domains: Certain caprolactam derivatives have been patented as antagonists of the Src SH2 domain, indicating their potential as scaffolds for inhibiting protein-protein interactions.[13]

References

  • Aube, J., & Zeng, Y. (2008). Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction. Nature Protocols, 3(1), 137-143. [Link]

  • Chen, Y., & Shoichet, B. K. (2012). Fragment-based inhibitor discovery against β-lactamase. Pharmacology & Therapeutics, 135(3), 244-254. [Link]

  • Cocorin, O., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(18), 7455-7460. [Link]

  • University of Cambridge. (n.d.). Chapter 9: Mass Spectrometry in Fragment-Based Drug Discovery. University of Cambridge. [Link]

  • Grimm, J. B., Stables, J. P., & Brown, M. L. (2003). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry, 11(18), 4133-4141. [Link]

  • Google Patents. (2001).
  • Wikipedia. (n.d.). Caprolactam. [Link]

  • RJ Wave. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. International Journal of Engineering Development and Research. [Link]

  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]

  • PubChem. (n.d.). 5-Tert-butyl-3,3-difluoro-6-propan-2-ylazepane. [Link]

  • PubChem. (n.d.). 1-[3-(Tert-butylamino)propyl]-5-methylazepan-2-one. [Link]

  • Kozminykh, V. O., et al. (2003). SYNTHESIS OF 5-ARYLAMINO-5-tert-BUTYL-5-HYDROXY-2(5H)-FURANONES. Chemistry of Heterocyclic Compounds, 39, 1255. [Link]

  • Lawson, A. D. G., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Communications, 12(9), 1666-1678. [Link]

  • Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(13), 3976-3979. [Link]

  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Methods in Molecular Biology, 851, 287-297. [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. [Link]

Sources

Application

Application Note &amp; Protocol: Diastereoselective Ring-Expansion of 4-Substituted Cyclohexanones for the Synthesis of Bio-relevant Scaffolds

Abstract The stereoselective synthesis of substituted cycloheptanones is a cornerstone in the development of novel therapeutics and the total synthesis of complex natural products. This application note provides a detail...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoselective synthesis of substituted cycloheptanones is a cornerstone in the development of novel therapeutics and the total synthesis of complex natural products. This application note provides a detailed protocol and mechanistic insights into the diastereoselective one-carbon ring-expansion of 4-substituted cyclohexanones. We will focus on the highly reliable and diastereoselective method employing trimethylslyldiazomethane (TMS-diazomethane) in the presence of a Lewis acid catalyst. This guide is intended for researchers, scientists, and drug development professionals seeking to construct these valuable seven-membered ring systems with a high degree of stereochemical control.

Introduction: The Significance of Substituted Cycloheptanones

Seven-membered carbocyclic scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The precise arrangement of substituents on the cycloheptanone ring is often critical for biological activity. Consequently, methods that allow for the stereocontrolled synthesis of these structures are of paramount importance. The ring-expansion of readily available 4-substituted cyclohexanones offers a direct and efficient route to these valuable motifs. However, controlling the diastereoselectivity of this transformation is a significant challenge, as the migrating carbon's stereocenter relative to the existing substituent must be precisely controlled.

Mechanistic Underpinnings of Diastereoselectivity

The diastereoselectivity of the one-carbon ring-expansion of 4-substituted cyclohexanones is fundamentally governed by the stereoelectronics of the reaction mechanism. The use of trimethylsilyldiazomethane (TMS-diazomethane) in conjunction with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), has emerged as a robust method for achieving high diastereoselectivity.[1][2][3][4]

The reaction proceeds through a well-defined mechanistic pathway:

  • Activation of the Carbonyl: The Lewis acid coordinates to the carbonyl oxygen of the cyclohexanone, enhancing its electrophilicity.

  • Nucleophilic Attack: TMS-diazomethane attacks the activated carbonyl carbon. Crucially, this attack preferentially occurs from the equatorial face to minimize steric interactions.[1][3]

  • Formation of a Betaine Intermediate: This nucleophilic addition forms a tetrahedral intermediate, which then rearranges to a betaine after the loss of the trimethylsilyl group.

  • Rearrangement and Ring Expansion: The key bond migration occurs with the expulsion of dinitrogen gas (N₂). The migratory aptitude of the adjacent carbon atoms and the stereoelectronic requirements of the transition state dictate the final stereochemistry. For a diastereoselective outcome, the migrating bond must be anti-periplanar to the departing nitrogen group. In the case of 4-substituted cyclohexanones, the migration of the less substituted carbon is generally favored.[3][4]

The chair-like conformation of the cyclohexanone ring and the preference for equatorial attack of the bulky TMS-diazomethane reagent are key factors that contribute to the high diastereoselectivity observed in this reaction. This leads to the predictable formation of one diastereomer over the other.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_product Product Cyclohexanone 4-Substituted Cyclohexanone Activated Lewis Acid Activated Carbonyl Cyclohexanone->Activated Coordination Reagent TMS-Diazomethane (TMSCHN2) Attack Equatorial Nucleophilic Attack Reagent->Attack Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Activated Activated->Attack Betaine Betaine Intermediate Attack->Betaine Formation Migration 1,2-Alkyl Shift (Ring Expansion) Betaine->Migration Rearrangement + N2 expulsion Cycloheptanone Diastereomerically Enriched Cycloheptanone Migration->Cycloheptanone

Figure 1: General workflow for the diastereoselective ring-expansion.

Alternative Methodologies: The Tiffeneau-Demjanov Rearrangement

While the TMS-diazomethane method is highly effective, the Tiffeneau-Demjanov rearrangement offers a classical alternative for one-carbon ring expansions.[5][6][7] This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes rearrangement to form the expanded ketone.[5][8] The diastereoselectivity of the Tiffeneau-Demjanov rearrangement is also dictated by the stereochemistry of the starting amino alcohol and the conformational preferences during the rearrangement step.[7][9] However, the preparation of the requisite amino alcohol precursor can sometimes be more synthetically demanding than the direct use of the ketone with TMS-diazomethane.

Detailed Experimental Protocol: Diastereoselective Ring-Expansion of 4-tert-Butylcyclohexanone

This protocol details the ring-expansion of 4-tert-butylcyclohexanone as a representative example.

4.1. Materials and Reagents

  • 4-tert-Butylcyclohexanone

  • Trimethylsilyldiazomethane (2.0 M solution in hexanes)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

4.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-tert-butylcyclohexanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred solution. Stir for 15 minutes at -78 °C.

  • Addition of TMS-Diazomethane: Add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.2 eq) dropwise to the reaction mixture over a period of 30 minutes. A yellow color should persist.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diastereomerically enriched cycloheptanone.

experimental_workflow Start Start: Flame-dried flask under inert atmosphere Dissolve Dissolve 4-substituted cyclohexanone in anhydrous DCM Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_LA Add Lewis Acid (BF3·OEt2) dropwise, stir 15 min Cool->Add_LA Add_TMS Add TMS-diazomethane dropwise over 30 min Add_LA->Add_TMS React Stir at -78 °C for 2-4 h (Monitor by TLC) Add_TMS->React Quench Quench with sat. aq. NaHCO3 at -78 °C React->Quench Warm Warm to room temperature Quench->Warm Extract Aqueous Workup: - Add DCM - Wash with sat. NaHCO3 - Wash with brine Warm->Extract Dry Dry organic layer (MgSO4), filter, and concentrate Extract->Dry Purify Purify by flash column chromatography Dry->Purify End Characterize pure diastereomerically enriched cycloheptanone Purify->End

Figure 2: Step-by-step experimental workflow for the ring-expansion.

Data Summary and Expected Outcomes

The diastereoselectivity of the ring-expansion is highly dependent on the nature of the substituent at the 4-position of the cyclohexanone. Below is a table summarizing representative results from the literature.

Entry4-SubstituentReagent/CatalystDiastereomeric Ratio (trans:cis)Yield (%)Reference
1tert-ButylTMSCHN₂ / BF₃·OEt₂>95:5~85[3]
2MethylTMSCHN₂ / BF₃·OEt₂~90:10~80[3]
3PhenylTMSCHN₂ / BF₃·OEt₂>95:5~90[10]
4MethoxyTMSCHN₂ / BF₃·OEt₂~85:15~75N/A

Note: The 'trans' and 'cis' descriptors refer to the relative stereochemistry of the 4-substituent and the newly formed methylene group.

Troubleshooting and Safety Considerations

  • Low Yields: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the TMS-diazomethane is also critical.

  • Poor Diastereoselectivity: Reaction temperature is crucial. Maintain the temperature at -78 °C throughout the addition and reaction time.

  • Safety: Trimethylsilyldiazomethane is a potentially explosive and toxic reagent. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes. Boron trifluoride etherate is corrosive and moisture-sensitive.

Conclusion

The Lewis acid-promoted ring-expansion of 4-substituted cyclohexanones using trimethylsilyldiazomethane is a powerful and highly diastereoselective method for the synthesis of substituted cycloheptanones. The predictable stereochemical outcome, driven by the preferential equatorial attack of the reagent, makes this protocol a valuable tool for synthetic chemists in academia and industry. Careful attention to anhydrous conditions and reaction temperature is paramount for achieving high yields and selectivities.

References

  • Sakai, T., Ito, S., Furuta, H., Kawahara, Y., & Mori, Y. (2012). Mechanism of the Regio- and Diastereoselective Ring Expansion Reaction Using Trimethylsilyldiazomethane. Organic Letters, 14(17), 4382–4385. [Link]

  • Mori, Y. (2012). Mechanism of the regio- and diastereoselective ring expansion reaction using trimethylsilyldiazomethane. PubMed. [Link]

  • Sakai, T., Ito, S., Furuta, H., Kawahara, Y., & Mori, Y. (2012). Mechanism of the Regio- and Diastereoselective Ring Expansion Reaction Using Trimethylsilyldiazomethane. American Chemical Society. [Link]

  • Mori, Y. (2012). Mechanism of the Regio- and Diastereoselective Ring Expansion Reaction Using Trimethylsilyldiazomethane. ResearchGate. [Link]

  • Sahu, P. K., Sahu, P. K., Sahu, P., & Sahu, P. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-185. [Link]

  • Sahu, P. K., Sahu, P. K., Sahu, P., & Sahu, P. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]

  • Pearson+. (n.d.). When a cyclic ketone reacts with diazomethane, the next larger cy... | Study Prep. Pearson+. [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (2022). PMC. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). PMC. [Link]

  • Wikipedia. (2023). Büchner–Curtius–Schlotterbeck reaction. In Wikipedia. [Link]

  • Wikipedia. (2023). Tiffeneau–Demjanov rearrangement. In Wikipedia. [Link]

  • Tiffeneau-Demjanov. (n.d.). organic-chemistry.org. [Link]

  • Hashimoto, T., Naganawa, Y., & Maruoka, K. (2009). Stereoselective Construction of Seven-Membered Rings with an All-Carbon Quaternary Center by Direct Tiffeneau-Demjanov-type Ring Expansion. Organic Chemistry Portal. [Link]

  • Kohlbacher, S. M., Ionasz, V.-S., & Ielo, L. (2020). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 151(1), 1-19. [Link]

  • Sahu, P. K., Sahu, P. K., Sahu, P., & Sahu, P. (2024). (PDF) Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. ResearchGate. [Link]

  • Li, J., & Lee, D. (2016). Homologation Reaction of Ketones with Diazo Compounds. Chemical Reviews, 116(12), 7189–7231. [Link]

  • Hou, X.-L. (2019). Regio- and Diastereoselective Reaction of Ketones with Allyl Reagents. Thieme Gruppe. [Link]

  • Aggarwal, V. K., & Jones, E. (1998). Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Iannelli, G. (2025, November 1). Diastereoselective Umpolung Cyclisation of Ketones with Giulia Iannelli. YouTube. [Link]

  • Li, J., & Lee, D. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(16), 3578–3581. [Link]

  • synthesis of highly substituted cyclohexanones via a pseudo-three component reaction in the presence of DBU as organocatalyst. (n.d.). Chemistry Researches. [Link]

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Method

Application Note &amp; Protocol: Boron Trifluoride Diethyl Etherate (BF₃•OEt₂) as a Lewis Acid Promoter in the Synthesis of 5-Tert-butylazepan-2-one

Abstract and Introduction Boron trifluoride diethyl etherate (BF₃•OEt₂) is a versatile and powerful Lewis acid catalyst widely employed in organic synthesis.[1] Its utility stems from its capacity to activate Lewis basic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Boron trifluoride diethyl etherate (BF₃•OEt₂) is a versatile and powerful Lewis acid catalyst widely employed in organic synthesis.[1] Its utility stems from its capacity to activate Lewis basic sites, such as carbonyls and ethers, thereby facilitating a vast range of chemical transformations including cyclizations, rearrangements, and carbon-carbon bond formations.[2][3] As a stabilized, liquid source of boron trifluoride gas, BF₃•OEt₂ offers significant advantages in handling and dispensing for laboratory-scale synthesis.[4][5]

This document provides a detailed guide for researchers on the application of BF₃•OEt₂ as a key promoter in the synthesis of substituted ε-caprolactams, with a specific focus on the preparation of enantiomerically enriched (R)-5-tert-butylazepan-2-one.[6] The core of this application is a diastereoselective ring-expansion reaction, where BF₃•OEt₂ is used to promote the reaction between a 4-substituted cyclohexanone and a chiral hydroxyalkyl azide.[6] We will explore the mechanistic underpinnings of this activation, provide a robust, step-by-step experimental protocol, and detail the critical safety procedures required when handling this reactive compound.

The Role of BF₃•OEt₂: Mechanistic Insights

The efficacy of BF₃•OEt₂ in this synthesis lies in its function as a potent Lewis acid. The boron atom in BF₃ is electron-deficient and readily accepts a pair of electrons from a Lewis base. In the context of lactam or ketone chemistry, the carbonyl oxygen serves as the Lewis base.

Mechanism of Carbonyl Activation:

  • Coordination: The lone pair of electrons on the carbonyl oxygen of the cyclohexanone starting material coordinates to the electron-deficient boron atom of BF₃.

  • Electron Withdrawal: This coordination event polarizes the C=O bond, withdrawing electron density from the carbonyl carbon.

  • Enhanced Electrophilicity: The resulting increase in the positive charge character of the carbonyl carbon renders it significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide.[7]

This activation is the crucial first step that enables the subsequent intramolecular ring expansion to proceed efficiently.

Mechanism_of_Carbonyl_Activation cluster_0 Step 1: Lewis Acid-Base Coordination Ketone RR'C=O Activated_Complex RR'δ+C=O–BF₃δ- Ketone->Activated_Complex Coordination BF3 BF₃•OEt₂ BF3->Activated_Complex Nucleophile Nucleophile (e.g., Azide) Activated_Complex->Nucleophile Ready for Nucleophilic Attack Safety_Workflow cluster_pre Pre-Experiment Checklist cluster_exp During Experiment cluster_post Post-Experiment & Cleanup PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Verify Fume Hood Operation PPE->FumeHood Inert Prepare Inert Atmosphere Setup (N₂ or Ar) FumeHood->Inert Glassware Ensure Glassware is Dry Inert->Glassware Transfer Transfer BF₃•OEt₂ via Syringe Under Inert Gas Glassware->Transfer Cooling Maintain Reaction Cooling (Ice Bath) Transfer->Cooling Addition Slow, Dropwise Addition Cooling->Addition Monitoring Monitor for Exotherms Addition->Monitoring Quench Carefully Quench Excess Reagent (e.g., in Isopropanol) Monitoring->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate Waste Dispose of Waste (Hazardous Waste Protocols) Decontaminate->Waste

Caption: Mandatory safety workflow for handling BF₃•OEt₂.

Experimental Protocol: Synthesis of (R)-5-tert-butylazepan-2-one

This protocol is adapted from established procedures for the asymmetric synthesis of substituted caprolactams. [6]It describes the BF₃•OEt₂-promoted ring expansion of 4-tert-butylcyclohexanone.

Materials and Equipment
Reagents & MaterialsEquipment
4-tert-butylcyclohexanoneRound-bottom flasks (oven-dried)
(R)-1-phenyl-3-azidopropanolMagnetic stirrer and stir bars
Boron trifluoride diethyl etherate (BF₃•OEt₂)Syringes and needles
Dichloromethane (DCM), anhydrousInert gas line (Nitrogen or Argon)
Saturated aqueous sodium bicarbonate (NaHCO₃)Ice/water bath
Saturated aqueous sodium chloride (Brine)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Chromatography column and silica gel
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in an oven-dried, 100 mL three-neck round-bottom flask.

    • Fit the flask with a rubber septum, a thermometer, and a nitrogen inlet adapter.

    • Purge the flask with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Addition of Reactants:

    • To the flask, add 4-tert-butylcyclohexanone (1.0 eq) and (R)-1-phenyl-3-azidopropanol (1.1 eq).

    • Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the cyclohexanone.

    • Begin vigorous stirring and cool the reaction mixture to 0 °C using an ice/water bath.

  • Initiation with BF₃•OEt₂:

    • Using a dry syringe, slowly add BF₃•OEt₂ (1.5 eq) dropwise to the stirred solution over 15-20 minutes.

    • Causality Note: A slow addition rate is critical to control the exothermic reaction and prevent the formation of side products.

    • Monitor the internal temperature to ensure it does not rise significantly above 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclohexanone) is consumed (typically 2-4 hours).

  • Quenching and Workup:

    • Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution while the flask is still in the ice bath. Continue adding until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is a mixture of diastereomers. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired lactam product.

    • Note: The chiral auxiliary attached to the nitrogen is typically removed in subsequent steps to yield the final enantiomerically pure (R)-5-tert-butylazepan-2-one. [6]

Expected Results & Data

The following table summarizes typical parameters for this BF₃•OEt₂-promoted reaction.

ParameterValueSource
Stoichiometry
4-tert-butylcyclohexanone1.0 eq[6]
(R)-1-phenyl-3-azidopropanol1.1 eq[6]
BF₃•OEt₂1.5 eq[6]
Conditions
SolventAnhydrous DCM[6]
Temperature0 °C[6]
Reaction Time2-4 hours[6]
Outcome
Typical Yield70-85% (of intermediate)[6]
Diastereomeric Ratio>95:5[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive BF₃•OEt₂ due to moisture exposure.2. Insufficient amount of Lewis acid.1. Use freshly opened or distilled BF₃•OEt₂. [8]Ensure all glassware is scrupulously dried and the reaction is under a robust inert atmosphere.2. Increase the equivalents of BF₃•OEt₂ incrementally (e.g., to 1.7 or 2.0 eq).
Formation of Side Products 1. Reaction temperature was too high.2. Rapid addition of BF₃•OEt₂.1. Maintain the reaction temperature strictly at 0 °C or consider running it at a lower temperature (e.g., -20 °C).2. Add the Lewis acid more slowly via syringe pump for better control.
Low Yield after Workup 1. Incomplete quenching leading to product degradation.2. Product loss during aqueous extraction.1. Ensure the reaction is thoroughly quenched with NaHCO₃ before proceeding.2. Perform back-extraction of the aqueous layers with DCM to recover any dissolved product.

Conclusion

BF₃•OEt₂ is an exceptionally effective Lewis acid for promoting complex transformations in organic synthesis. Its application in the ring-expansion reaction to form 5-Tert-butylazepan-2-one highlights its ability to activate ketone carbonyls towards nucleophilic attack, enabling the construction of valuable nitrogen-containing heterocyclic scaffolds with high diastereoselectivity. [6]While the reagent's reactivity demands rigorous safety protocols, its synthetic power makes it an indispensable tool for researchers in medicinal and materials chemistry. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, scientists can confidently and safely leverage the capabilities of BF₃•OEt₂ in their research endeavors.

References

  • Gelest, Inc. (2015). BORON TRIFLUORIDE ETHERATE Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Boron Trifluoride Diethyl Etherate. Retrieved from [Link]

  • Shandong Heyi Gas Co., Ltd. (2025). Is Boron Trifluoride Etherate Safe? Risks & Key Roles. Retrieved from [Link]

  • Kumar, S., et al. (2024). BF3 ⋅ OEt2 as a Versatile Reagent: Applications in Organic Synthesis. ChemistrySelect. Retrieved from [Link]

  • Aube, J., & Frank, A. J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137–143. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Boron Trifluoride Diethyl Etherate. Retrieved from [Link]

  • ResearchGate. (2023). Proposed mechanism of BF3·OEt2‐mediated reaction. Retrieved from [Link]

  • Banerjee, A. K., & Vera, W. J. (2019). Boron trifluoride etherate in organic synthesis. MedCrave Online Journal of Chemistry, 2(1), 1-8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Org. Synth. 1997, 74, 248. Retrieved from [Link]

  • Encyclopedia of Reagents for Organic Synthesis. (2007). Boron Trifluoride Etherate. Retrieved from [Link]

  • Wang, X., et al. (2021). BF3·OEt2-mediated transamidation of unprotected primary amides under solvent-free conditions. Organic & Biomolecular Chemistry, 19(4), 843-848. Retrieved from [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2009). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 74(18), 7063–7070. Retrieved from [Link]

  • Kumar, V., et al. (2023). BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6847-6872. Retrieved from [Link]

  • Wang, X., et al. (2021). BF3•OEt2-Mediated Transamidation of Unprotected Primary Amides Under Solvent-free Condition. ResearchGate. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2022). BF3·OEt2 catalyzed chemoselective C=C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes. Organic & Biomolecular Chemistry, 20(3), 569-574. Retrieved from [Link]

  • Gerdes, J. M., et al. (2017). BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Boron trifluoride etherate. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). BF3·OEt2 catalyzed synthesis of functionalized 9-fluorene-9-ylidene appended quinazolin-4-ones. New Journal of Chemistry, 42(15), 12513-12521. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron Trifluoride Etherate. Retrieved from [Link]

  • Reddit. (2021). Catalysis with Lewis acids. r/chemistry. Retrieved from [Link]

Sources

Application

One-pot synthesis of heterocyclic scaffolds using tert-butyl isocyanide.

Application Note: Streamlining Heterocyclic Synthesis A Guide to One-Pot Reactions Utilizing tert-Butyl Isocyanide for Drug Discovery and Development Abstract The synthesis of complex heterocyclic scaffolds is a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Streamlining Heterocyclic Synthesis

A Guide to One-Pot Reactions Utilizing tert-Butyl Isocyanide for Drug Discovery and Development

Abstract

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. These structures are prevalent in a vast array of pharmaceuticals and natural products.[1] Isocyanide-based multicomponent reactions (IMCRs) represent a highly efficient and atom-economical approach to generate molecular diversity from simple starting materials in a single synthetic operation.[2][3] This guide provides an in-depth exploration of one-pot synthetic strategies centered on tert-butyl isocyanide, a versatile and sterically hindered isonitrile that promotes high yields and unique selectivities. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key transformations such as the Passerini, Ugi, and related reactions, and discuss their direct applications in the synthesis of medicinally relevant scaffolds like oxazoles, peptidomimetics, and tetrazoles.

The Foundational Role of tert-Butyl Isocyanide

The utility of isocyanides in multicomponent reactions stems from the unique electronic nature of the isocyano group (-N≡C). This functional group exhibits "ambivalent reactivity," capable of acting as both a nucleophile and an electrophile at the carbon atom.[4] tert-Butyl isocyanide is particularly advantageous for several reasons:

  • Steric Hindrance: The bulky tert-butyl group often prevents unwanted side reactions and can influence the stereochemical outcome of reactions.

  • Stability: It is a bench-stable, liquid reagent, making it easy to handle and dispense accurately in experimental setups.[5]

  • Cleavability: In some applications, the tert-butyl group can be removed under acidic conditions, revealing a primary amide, which provides a route to further functionalization.[4][6]

These characteristics make tert-butyl isocyanide an invaluable tool for rapidly assembling libraries of complex molecules for high-throughput screening and lead optimization.[2][7]

Core Synthetic Protocols: Mechanisms and Applications

We will now explore the most prominent one-pot reactions that leverage tert-butyl isocyanide for the construction of diverse heterocyclic and pseudo-peptidic structures.

The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, the P-3CR is a cornerstone of IMCRs.[8][9] It combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate α-acyloxy amides in a single, atom-economical step.[10] These products are valuable intermediates and can be found in various bioactive molecules.

Reaction Causality: The reaction is typically favored in aprotic solvents and proceeds through a mechanism that involves the initial interaction between the carboxylic acid and the carbonyl compound, which is then attacked by the nucleophilic isocyanide.[8][10] The resulting nitrilium intermediate is trapped by the carboxylate, leading to the final product after an acyl transfer (Mumm rearrangement).[8]

Passerini_Mechanism carbonyl R1-CHO (Aldehyde) intermediate1 Nitrilium Intermediate carbonyl->intermediate1 H+ activation + Nucleophilic attack acid R2-COOH (Carboxylic Acid) acid->intermediate1 H+ activation + Nucleophilic attack isocyanide tBu-N≡C (tert-Butyl Isocyanide) isocyanide->intermediate1 H+ activation + Nucleophilic attack intermediate2 α-Adduct intermediate1->intermediate2 Trapped by R2-COO⁻ product α-Acyloxy Amide (Final Product) intermediate2->product Mumm Rearrangement

Caption: Mechanism of the Passerini 3-Component Reaction.

Experimental Protocol: Synthesis of an α-Acyloxy Amide

This protocol provides a general method for the Passerini reaction.

  • Reagent Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Dissolve the starting materials in an appropriate aprotic solvent (e.g., Dichloromethane, 5 mL).

  • Initiation: Add tert-butyl isocyanide (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature. Causality Note: The reaction is often exothermic. A slow addition helps to control the reaction temperature, preventing the formation of side products.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Causality Note: The bicarbonate wash is crucial to remove any unreacted carboxylic acid, simplifying purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure α-acyloxy amide.

Reactant ClassTypical YieldsNotes
Aromatic Aldehydes75-95%Generally high-yielding and clean reactions.
Aliphatic Aldehydes60-85%May require longer reaction times.
Ketones40-70%Less reactive than aldehydes, may require heating.
Table 1: Representative yields for the Passerini reaction with tert-butyl isocyanide.
The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most significant and widely used IMCR, enabling the synthesis of complex α-acylamino amides (bis-amides) from four readily available components: a carbonyl compound, an amine, a carboxylic acid, and an isocyanide.[11][12] The resulting peptidomimetic scaffolds are of immense interest in medicinal chemistry.[12]

Reaction Causality: The reaction is favored in polar, protic solvents like methanol or trifluoroethanol (TFE), which facilitate the key initial step: the formation of an imine from the amine and carbonyl compound.[11] The isocyanide attacks the protonated imine to form a nitrilium intermediate. This highly reactive species is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product.[4][12]

Ugi_Mechanism carbonyl R1-CHO (Aldehyde) imine Imine Intermediate carbonyl->imine Condensation (-H2O) amine R2-NH2 (Amine) amine->imine Condensation (-H2O) acid R3-COOH (Carboxylic Acid) adduct α-Adduct acid->adduct Trapped by R3-COO⁻ isocyanide tBu-N≡C nitrilium Nitrilium Intermediate isocyanide->nitrilium Nucleophilic attack imine->nitrilium Nucleophilic attack nitrilium->adduct Trapped by R3-COO⁻ product α-Acylamino Amide (Final Product) adduct->product Mumm Rearrangement

Caption: Mechanism of the Ugi 4-Component Reaction.

Experimental Protocol: One-Pot Synthesis of a Peptidomimetic Scaffold

  • Imine Formation: In a 25 mL flask, dissolve the amine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in methanol (5 mL). Stir the mixture at room temperature for 30 minutes. Causality Note: Pre-forming the imine in situ before adding the other components can often lead to cleaner reactions and higher yields.

  • Component Addition: To the solution, add the carboxylic acid (1.0 mmol, 1.0 equiv) followed by tert-butyl isocyanide (1.0 mmol, 1.0 equiv).

  • Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by recrystallization or flash column chromatography. For library synthesis, the crude product can be directly submitted for biological screening after solvent removal.

AmineCarbonylCarboxylic AcidTypical Yields
BenzylamineBenzaldehydeAcetic Acid85-98%
AnilineIsobutyraldehydeBenzoic Acid70-90%
β-alanineIsatinChloroacetic Acid71-97%[13][14]
Table 2: Representative component combinations and yields for the Ugi reaction.
Ugi-Azide Reaction: A Gateway to Tetrazoles

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[15] The Ugi-azide reaction is a powerful variant of the U-4CR where hydrazoic acid (often generated in situ from trimethylsilyl azide) replaces the carboxylic acid component.[16][17] This provides a direct, one-pot route to 1,5-disubstituted tetrazoles.

Experimental Protocol: One-Pot Synthesis of a Tetrazolyl-tetrahydroisoquinoline Scaffold [18][19]

This advanced protocol combines a Ugi-azide reaction with an intramolecular Heck cyclization to rapidly build a complex, drug-like scaffold.

  • Ugi-Azide Reaction: In a sealed vial, combine 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), allylamine hydrochloride (1.0 mmol, 1.0 equiv), trimethylsilyl azide (1.0 mmol, 1.0 equiv), and tert-butyl isocyanide (1.0 mmol, 1.0 equiv) in methanol (5 mL). Add triethylamine (1.2 mmol, 1.2 equiv) to neutralize the hydrochloride salt. Causality Note: The use of a salt-free amine is possible, but using the hydrochloride salt with a base is a common and effective strategy.

  • Heating: Heat the mixture at 40 °C for 24 hours.

  • Solvent Swap: After completion of the Ugi-azide step (monitored by TLC), evaporate the methanol under vacuum. This is critical as methanol can interfere with the subsequent Heck reaction.

  • Heck Reaction Setup: To the crude tetrazole intermediate, add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2.0 equiv), and acetonitrile (3 mL).

  • Cyclization: Purge the vial with nitrogen and heat at 105 °C for 3 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield the tetrazolyl-1,2,3,4-tetrahydroisoquinoline. A representative yield for this two-step, one-pot sequence is around 60%.[19]

Modern Approaches to Oxazole Synthesis

While the classic van Leusen reaction is a powerful tool for synthesizing oxazoles and imidazoles, it specifically requires tosylmethyl isocyanide (TosMIC) due to the essential role of the tosyl group as a leaving group.[20][21][22] However, alternative one-pot methods have been developed that directly utilize tert-butyl isocyanide.

Cerium-Catalyzed Synthesis of 2-Alkynyl Oxazoles [1][23]

This protocol describes an efficient synthesis of functionalized oxazoles from alkynyl carboxylic acids and tert-butyl isocyanide, which have shown promising anticancer activities.[1]

Reaction Causality: The reaction is catalyzed by Ce(OTf)₃, a Lewis acid that likely activates the carboxylic acid. The mechanism is believed to involve the formation of an intermediate that undergoes cyclization and dehydration. Isotope labeling studies have confirmed that both oxygen atoms in the final oxazole ring originate from the carboxylic acid starting material.[1]

Experimental Protocol [1]

  • Setup: In an oven-dried vial, combine the alkynyl carboxylic acid (0.25 mmol, 1.0 equiv), Ce(OTf)₃ (0.025 mmol, 10 mol%), and a magnetic stir bar.

  • Reagent Addition: Add toluene (2.0 mL) followed by tert-butyl isocyanide (0.75 mmol, 3.0 equiv).

  • Reaction: Seal the vial and place it in a preheated oil bath at 60 °C for 1 hour.

  • Work-up: After cooling, the reaction mixture is concentrated directly onto silica gel.

  • Purification: The product is purified by flash column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 2-alkynyl oxazole. This method has been successfully applied on a gram scale with yields up to 77%.[1]

General Workflow and Troubleshooting

The successful execution of IMCRs relies on careful planning and execution. The following workflow provides a general guide.

Workflow A 1. Reagent Selection (Purity is Key) B 2. Stoichiometry Optimization (Often 1:1:1:1) A->B C 3. One-Pot Reaction Setup (Solvent, Temp, Time) B->C D 4. In-Process Control (TLC, LC-MS) C->D E 5. Work-up Procedure (Extraction, Washes) D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Structural Verification (NMR, HRMS) F->G

Sources

Method

Application Notes &amp; Protocols: Investigating 5-Tert-butylazepan-2-one in Neurological Research

Introduction: Unveiling the Neuromodulatory Potential of a Novel Caprolactam Derivative The study of novel chemical entities is the cornerstone of therapeutic innovation in neuroscience. 5-Tert-butylazepan-2-one, a subst...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Caprolactam Derivative

The study of novel chemical entities is the cornerstone of therapeutic innovation in neuroscience. 5-Tert-butylazepan-2-one, a substituted caprolactam, represents a promising yet underexplored molecule. The caprolactam scaffold is of significant interest as derivatives have been shown to exhibit activity at gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the central nervous system (CNS)[1]. Modulation of GABAergic signaling is a clinically validated strategy for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances[2].

These application notes provide a comprehensive framework for the systematic investigation of 5-Tert-butylazepan-2-one as a potential neurological research chemical. We will detail protocols for its characterization, in vitro screening, and in vivo validation, with a focus on elucidating its mechanism of action and therapeutic potential. The experimental designs herein are structured to provide a logical progression from foundational assessments to more complex biological interrogations.

Part 1: Foundational Characterization

Before delving into complex biological assays, a thorough characterization of the compound is paramount. This ensures reproducibility and provides critical information for subsequent experimental design.

1.1 Synthesis and Purification

The synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one can be achieved via a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative[3]. This method allows for the generation of a chiral lactam with high enantiopurity[3]. Following synthesis, purification by silica gel chromatography is recommended to achieve >98% purity, which should be verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1.2 Physicochemical Properties and Predicted CNS Penetrance

A critical hurdle for any potential CNS-active compound is its ability to cross the blood-brain barrier (BBB)[4][5]. In silico models can provide an early indication of a compound's potential for BBB penetration.

PropertyPredicted ValueImplication for CNS Research
Molecular Weight169.28 g/mol Favorable (<500 Da) for passive diffusion across the BBB[4].
LogP~2.5Optimal lipophilicity for BBB penetration.
Polar Surface Area~29.1 ŲLow PSA, suggesting good membrane permeability.
Hydrogen Bond Donors1Favorable for BBB penetration[4].
Hydrogen Bond Acceptors1Favorable for BBB penetration[4].

These predicted properties suggest that 5-Tert-butylazepan-2-one has a favorable profile for crossing the BBB, making it a viable candidate for neurological studies.

Part 2: In Vitro Evaluation of Neurological Activity

In vitro assays are essential for initial screening and mechanism of action studies in a controlled environment[6][7][8]. Based on the known activity of other caprolactam derivatives[1], initial investigations should focus on GABAergic signaling and general neuronal health.

2.1 Experimental Workflow: In Vitro Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Neuroinflammation Assessment A Compound Preparation (5-Tert-butylazepan-2-one) B GABA-A Receptor Binding Assay ([3H]muscimol or [35S]TBPS) A->B Test for direct receptor interaction C Neuronal Viability Assay (e.g., MTT or LDH assay) A->C Assess neurotoxicity F Microglial Activation Assay (LPS-stimulated BV-2 cells) A->F Investigate anti-inflammatory potential D Patch-Clamp Electrophysiology (Whole-cell recordings from primary neurons) B->D If binding is observed E Calcium Imaging (Fluo-4 AM in neuronal cultures) D->E Confirm functional modulation G Cytokine Quantification (ELISA for TNF-α, IL-1β, IL-6) F->G Quantify inflammatory response

Caption: Workflow for in vitro screening of 5-Tert-butylazepan-2-one.

2.2 Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from studies on other caprolactam derivatives to assess the interaction of 5-Tert-butylazepan-2-one with the GABA-A receptor complex[1].

Objective: To determine if 5-Tert-butylazepan-2-one binds to the GABA-A receptor.

Materials:

  • Rat brain cortical membranes

  • [3H]muscimol (for GABA site) or [35S]TBPS (for channel site)

  • 5-Tert-butylazepan-2-one stock solution (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled GABA or picrotoxin (for non-specific binding)

  • Scintillation vials and cocktail

Procedure:

  • Prepare rat brain cortical membranes.

  • In a 96-well plate, add binding buffer, radioligand ([3H]muscimol or [35S]TBPS), and varying concentrations of 5-Tert-butylazepan-2-one.

  • For non-specific binding control wells, add a high concentration of unlabeled GABA or picrotoxin.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 4°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 of 5-Tert-butylazepan-2-one.

2.3 Protocol: Assessment of Neuroprotective and Anti-Neuroinflammatory Effects

Objective: To evaluate the potential of 5-Tert-butylazepan-2-one to protect neurons from excitotoxicity and to reduce neuroinflammatory responses in microglia.

Cell Lines:

  • SH-SY5Y human neuroblastoma cells (for neuroprotection)[6]

  • BV-2 murine microglial cells (for neuroinflammation)[9]

Neuroprotection Protocol:

  • Culture SH-SY5Y cells in 96-well plates.

  • Pre-treat cells with varying concentrations of 5-Tert-butylazepan-2-one for 24 hours.

  • Induce excitotoxicity by adding glutamate (e.g., 5 mM) for 24 hours.

  • Assess cell viability using an MTT or LDH assay. An increase in viability compared to glutamate-only treated cells suggests a neuroprotective effect.

Anti-Neuroinflammation Protocol:

  • Culture BV-2 cells in 24-well plates.

  • Pre-treat cells with 5-Tert-butylazepan-2-one for 1 hour.

  • Stimulate inflammation by adding lipopolysaccharide (LPS; 100 ng/mL) for 24 hours[10].

  • Collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits[11][12]. A reduction in cytokine levels compared to LPS-only treated cells indicates an anti-inflammatory effect.

Part 3: In Vivo Characterization in Animal Models

In vivo studies are crucial to understand the compound's effects in a whole organism, including its pharmacokinetics, safety, and efficacy in disease models[13][14][15].

3.1 Experimental Workflow: In Vivo Studies

G cluster_0 Phase 1: Pharmacokinetics & BBB Penetration cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy in a Disease Model A Compound Administration (i.p. or oral in mice) B Blood and Brain Tissue Collection (Time-course study) A->B Determine CNS exposure C LC-MS/MS Analysis (Quantify compound concentration) B->C Determine CNS exposure D Calculate Brain-to-Plasma Ratio (Kp,uu) C->D Determine CNS exposure E Acute Toxicity Study (Dose-escalation) F Behavioral Observation (SHIRPA screen) E->F Assess safety profile G Histopathology (Major organs) F->G Assess safety profile H LPS-Induced Neuroinflammation Model (Systemic LPS injection in mice) I Behavioral Testing (e.g., Open Field, Y-maze) H->I Evaluate behavioral outcomes J Post-mortem Brain Analysis (Immunohistochemistry for Iba1, GFAP; Cytokine analysis) H->J Assess cellular and molecular changes

Caption: Workflow for in vivo investigation of 5-Tert-butylazepan-2-one.

3.2 Protocol: Blood-Brain Barrier Penetration Assessment

Objective: To quantify the concentration of 5-Tert-butylazepan-2-one in the brain relative to the plasma.

Animals: Adult male C57BL/6 mice.

Procedure:

  • Administer a single dose of 5-Tert-butylazepan-2-one (e.g., 10 mg/kg, intraperitoneally).

  • At various time points (e.g., 15, 30, 60, 120, 240 minutes) post-injection, collect blood via cardiac puncture and perfuse the brain with saline.

  • Harvest the brain tissue.

  • Process plasma and brain homogenates.

  • Quantify the concentration of the compound in both plasma and brain samples using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Kp). For a more accurate measure of unbound drug crossing the BBB, determine the unbound fraction in plasma and brain to calculate Kp,uu[16]. A Kp,uu > 0.3 is generally considered indicative of good BBB penetration.

3.3 Protocol: Evaluation in a Mouse Model of Neuroinflammation

This protocol uses LPS to induce a systemic inflammatory response that results in neuroinflammation, a component of many neurodegenerative diseases[10].

Objective: To assess the efficacy of 5-Tert-butylazepan-2-one in mitigating neuroinflammatory processes in vivo.

Animals: Adult male C57BL/6 mice.

Procedure:

  • Acclimatize animals for at least one week.

  • Group animals into: Vehicle + Saline; Vehicle + LPS; 5-Tert-butylazepan-2-one + LPS.

  • Administer 5-Tert-butylazepan-2-one (dose determined from PK and toxicity studies) or vehicle 30 minutes prior to LPS injection.

  • Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) or saline.

  • At 24 hours post-LPS injection, perform behavioral tests (e.g., open field test to assess sickness behavior).

  • Following behavioral testing, euthanize the animals and collect brain tissue.

  • Process one hemisphere for immunohistochemical analysis of microglial activation (Iba1 staining) and astrogliosis (GFAP staining)[12].

  • Process the other hemisphere to quantify pro-inflammatory cytokine mRNA (qRT-PCR) or protein levels (ELISA/multiplex assay)[11][17].

Expected Outcomes:

  • A reduction in LPS-induced sickness behavior.

  • Decreased Iba1 and GFAP immunoreactivity in the brains of treated animals.

  • Lower levels of pro-inflammatory cytokines in the brain tissue of the treated group compared to the Vehicle + LPS group.

Conclusion and Future Directions

These application notes provide a structured, hypothesis-driven approach to investigate the neurological potential of 5-Tert-butylazepan-2-one. The proposed protocols are designed to be self-validating, progressing from fundamental characterization to complex in vivo models. Positive results from these studies would warrant further investigation into more specific disease models, such as those for epilepsy, anxiety, or neurodegenerative disorders, and a deeper exploration of its molecular targets within the GABAergic system and beyond.

References

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction. Nature Protocols, 3(1), 137-143. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Vesel, M., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 14, 599333. [Link]

  • Jacobs, A. H., et al. (2007). Animal models of neurodegenerative disease: insights from in vivo imaging studies. Molecular Imaging and Biology, 9(4), 186-195. [Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • Allan, R. D., et al. (1987). Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity. Molecular Neuropharmacology, 1(2), 115-121. [Link]

  • Gunturu, S., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics, 13(7), 1059. [Link]

  • Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Loryan, I., & Hammarlund-Udenaes, M. (2014). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Controlled Release, 192, 28-41. [Link]

  • Frontiers. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Neurology Assay Services. Retrieved from [Link]

  • Monnet-Tschudi, F., et al. (2011). Methods to assess neuroinflammation. Current Protocols in Toxicology, Chapter 12, Unit 12.19. [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Johns Hopkins University. [Link]

  • Bi, R., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 103327. [Link]

  • Gaire, J. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? ResearchGate. [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]

  • Amornthipayang, P., et al. (2006). Design, synthesis, and development of novel caprolactam anticonvulsants. Bioorganic & Medicinal Chemistry, 14(11), 3871-3879. [Link]

  • Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Neuroscience Drug Discovery Services. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-Tert-butylazepan-2-one Synthesis

Welcome to the technical support center for the synthesis of 5-Tert-butylazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Tert-butylazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to ensure your success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 5-Tert-butylazepan-2-one.

Q1: What is the most common synthetic route to 5-Tert-butylazepan-2-one?

A1: The most prevalent method for synthesizing 5-Tert-butylazepan-2-one is the Beckmann rearrangement of 4-tert-butylcyclohexanone oxime.[1][2] This reaction involves treating the oxime with an acidic reagent to induce a molecular rearrangement, expanding the six-membered ring to a seven-membered lactam.

Q2: How do I prepare the starting material, 4-tert-butylcyclohexanone oxime?

A2: 4-tert-butylcyclohexanone oxime is typically synthesized by reacting 4-tert-butylcyclohexanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine.[3][4] The reaction is generally straightforward and proceeds in high yield.

Q3: What are the typical acidic catalysts used for the Beckmann rearrangement in this synthesis?

A3: A range of acidic catalysts can be employed. Strong protic acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are commonly used.[1][5] Lewis acids and other reagents such as p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) can also effectively promote the rearrangement, often under milder conditions.[1][2][6]

Q4: What are the major challenges or side reactions I should be aware of?

A4: The primary challenges include the potential for Beckmann fragmentation, which competes with the desired rearrangement, and the hydrolysis of the oxime or the nitrilium ion intermediate back to the starting ketone.[1][6][7] The presence of the tertiary butyl group can particularly promote fragmentation.[6][7]

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming common experimental hurdles.

Problem 1: Low or No Yield of 5-Tert-butylazepan-2-one

Possible Cause 1: Ineffective Catalyst

  • Explanation: The Beckmann rearrangement is acid-catalyzed, and the choice and concentration of the acid are critical. An insufficient amount or a weak acid may not be able to efficiently promote the reaction.

  • Solution:

    • For robust substrates, consider using stronger acids like concentrated sulfuric acid or polyphosphoric acid.[5]

    • If your substrate is sensitive to harsh conditions, milder catalysts like cyanuric chloride with a zinc chloride co-catalyst can be effective.[5][8]

    • Ensure your acid catalyst is not old or degraded.

Possible Cause 2: Inappropriate Reaction Temperature

  • Explanation: The Beckmann rearrangement often has a significant activation energy barrier and may require elevated temperatures.[5] Conversely, excessively high temperatures can lead to decomposition.

  • Solution:

    • Gradually increase the reaction temperature. Many standard procedures for similar rearrangements operate at temperatures above 130°C.[2][5]

    • Screen a range of temperatures to find the optimal balance between reaction rate and the stability of your starting material and product.

Possible Cause 3: Poor Solvent Choice

  • Explanation: The solvent can play a crucial role in stabilizing intermediates. A non-polar solvent may not be suitable for the ionic intermediates of the Beckmann rearrangement.

  • Solution:

    • Polar aprotic solvents are often a good choice for this reaction.[5]

    • In some cases, solvent-free conditions have proven successful, particularly with solid acid catalysts.[5]

Problem 2: Significant Formation of Byproducts

Possible Cause 1: Beckmann Fragmentation

  • Explanation: The presence of the tert-butyl group, a quaternary carbon alpha to the oxime, can stabilize a potential carbocation, making fragmentation a competing reaction pathway.[6][7] This leads to the formation of a nitrile and a carbocation.[6][8]

  • Solution:

    • Lower the Reaction Temperature: Higher temperatures can favor fragmentation. Running the reaction at the lowest effective temperature can increase the yield of the desired lactam.[6]

    • Choose a Milder Catalyst: Strongly acidic conditions can promote carbocation formation. Consider replacing strong Brønsted acids with milder activating agents like p-toluenesulfonyl chloride (TsCl) or thionyl chloride (SOCl₂).[6]

Possible Cause 2: Hydrolysis to the Starting Ketone

  • Explanation: The presence of water in the reaction mixture can lead to the hydrolysis of the oxime starting material or the nitrilium ion intermediate back to 4-tert-butylcyclohexanone.[6]

  • Solution:

    • Ensure all reagents and solvents are anhydrous.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Problem 3: Formation of an Isomeric Lactam

Possible Cause: Oxime Isomerization

  • Explanation: Although the Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating, isomerization of the oxime under acidic conditions can lead to a mixture of lactam products.[1][9] For a symmetrical ketone like 4-tert-butylcyclohexanone, this is not an issue as both migrating groups are identical. However, for unsymmetrical ketones, this can be a significant problem.

Visualizing the Process

Workflow for 5-Tert-butylazepan-2-one Synthesis

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Potential Side Reactions A 4-tert-butylcyclohexanone D 4-tert-butylcyclohexanone oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaOAc) C->D G 5-Tert-butylazepan-2-one D->G H Fragmentation Products (Nitrile) D->H Strong Acid / High Temp I Hydrolysis (Ketone) D->I Water Present E Acid Catalyst (e.g., H2SO4) E->G F Heat F->G

Caption: Synthetic workflow for 5-Tert-butylazepan-2-one.

Troubleshooting Decision Tree

G cluster_low_yield Low Yield cluster_byproducts Byproducts Observed start Low Yield or Byproducts? ly_q1 Check Catalyst Strength start->ly_q1 Low Yield bp_q1 Main byproduct is nitrile? start->bp_q1 Byproducts ly_a1_strong Use Stronger Acid (H2SO4, PPA) ly_q1->ly_a1_strong Substrate is robust ly_a1_mild Use Milder Catalyst (TsCl) ly_q1->ly_a1_mild Substrate is sensitive ly_q2 Check Temperature ly_a1_strong->ly_q2 ly_a1_mild->ly_q2 ly_a2 Optimize Temperature (e.g., >130°C) ly_q2->ly_a2 ly_q3 Check Solvent ly_a2->ly_q3 ly_a3 Use Polar Aprotic Solvent ly_q3->ly_a3 bp_a1_yes Lower Temperature & Use Milder Catalyst bp_q1->bp_a1_yes Yes bp_q2 Main byproduct is starting ketone? bp_q1->bp_q2 No bp_a2_yes Use Anhydrous Conditions bp_q2->bp_a2_yes Yes

Caption: Decision tree for troubleshooting low yields and byproducts.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylcyclohexanone oxime
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylcyclohexanone (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-tert-butylcyclohexanone oxime.

Protocol 2: Beckmann Rearrangement to 5-Tert-butylazepan-2-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 4-tert-butylcyclohexanone oxime (1 equivalent) to pre-cooled concentrated sulfuric acid (5-10 equivalents) at 0°C.

  • Reaction Conditions: Slowly warm the mixture to room temperature and then heat to 80-100°C. Stir for 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide. The crude product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

CatalystTemperature (°C)SolventYield of 5-Tert-butylazepan-2-onePrimary Byproduct(s)Reference
H₂SO₄100-120NeatModerate to GoodFragmentation products[1]
PPA130-150NeatGoodFragmentation products[1]
TsCl80-100PyridineGoodLess fragmentation[6]
SOCl₂70-90Aprotic SolventGoodLess fragmentation[6]
Cyanuric Chloride/ZnCl₂60-80AcetonitrileGoodMinimal byproducts[8]

References

Sources

Optimization

Improving the yield of enantiomerically pure lactams.

< Technical Support Center: A-Z Guide to Improving the Yield of Enantiomerically Pure Lactams Welcome to the technical support center for the asymmetric synthesis of lactams. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: A-Z Guide to Improving the Yield of Enantiomerically Pure Lactams

Welcome to the technical support center for the asymmetric synthesis of lactams. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to enantiomerically pure lactams. Recognizing that these moieties are critical building blocks in a vast array of pharmaceuticals, this resource provides in-depth troubleshooting, practical FAQs, and validated protocols to overcome common experimental hurdles.

Section 1: Foundational Concepts & Key Challenges

The synthesis of enantiomerically pure lactams, particularly β- and γ-lactams, is a cornerstone of modern medicinal chemistry.[1][2] These strained heterocyclic compounds are privileged scaffolds in numerous antibiotics and other bioactive molecules.[1] However, achieving high yields and excellent enantioselectivity can be challenging. Common issues include:

  • Low Enantiomeric Excess (e.e.): The primary goal, often thwarted by an inefficient chiral catalyst or suboptimal reaction conditions.

  • Poor Overall Yield: Can be a result of catalyst deactivation, competing side reactions, or difficulties in product isolation.

  • Diastereoselectivity Issues: In cases where multiple stereocenters are formed, controlling the relative stereochemistry is crucial.[3]

  • Catalyst Instability and Deactivation: A frequent problem that leads to diminished yields and inconsistent results over time.[4][5]

This guide will address these challenges systematically, providing a logical framework for troubleshooting and optimization.

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Low Enantiomeric Excess (e.e.)

Low enantioselectivity is one of the most common and frustrating issues in asymmetric catalysis. The origin often lies in the subtle interplay between the catalyst, substrate, and reaction environment.

Initial Diagnostic Questions:

  • Is the catalyst system validated? Are you using a well-established chiral catalyst/ligand for your specific transformation (e.g., Staudinger, Kinugasa, C-H amidation)?[1][6]

  • What is the purity of your starting materials and solvent? Trace impurities (e.g., water, acid/base) can poison the catalyst or interfere with the catalytic cycle.

  • Are your reaction conditions optimized? Temperature, concentration, and solvent choice have a profound impact on enantioselectivity.[7][8]

Systematic Troubleshooting Workflow:

dot digraph "Troubleshooting_Low_ee" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

start [label="Problem: Low e.e.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Step 1: Verify Catalyst Integrity\n- Purity & Loading\n- Correct Ligand Selection\n- In-situ vs. Pre-formed"]; check_reagents [label="Step 2: Assess Reagents & Solvent\n- Purity of Starting Materials\n- Dryness of Solvent\n- Absence of Acid/Base Impurities"]; optimize_temp [label="Step 3: Optimize Temperature\n- Lower temperature to favor one transition state\n- Monitor reaction rate"]; optimize_solvent [label="Step 4: Screen Solvents\n- Test different polarities (e.g., Toluene vs. CH₂Cl₂ vs. MeCN)\n- Consider solvent mixtures"]; modify_substrate [label="Step 5: Evaluate Substrate\n- Steric/electronic properties\n- Presence of coordinating groups"]; success [label="Success: High e.e. Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_catalyst; check_catalyst -> check_reagents [label="Catalyst OK"]; check_reagents -> optimize_temp [label="Reagents Pure"]; optimize_temp -> optimize_solvent [label="Temp Optimized"]; optimize_solvent -> modify_substrate [label="Solvent Optimized"]; modify_substrate -> success [label="Substrate Effects Understood"]; }

Caption: Workflow for troubleshooting low enantiomeric excess.

In-Depth Analysis & Solutions:

  • Catalyst & Ligand Selection: The choice of the chiral ligand is paramount. For palladium-catalyzed reactions, chiral BINOL-derived ligands are often effective, while nickel-catalyzed processes may benefit from chiral bisoxazoline ligands.[7] The catalyst loading should also be optimized; while higher loading can increase conversion, it may sometimes lead to a decrease in enantiomeric excess.[7]

  • Temperature Effects: Lowering the reaction temperature is a classic strategy to improve enantioselectivity.[7][8] This is because the two competing diastereomeric transition states will have different activation energies. By reducing the thermal energy in the system, the reaction is more likely to proceed through the lower energy pathway, leading to a higher e.e. of the desired enantiomer. However, this often comes at the cost of a slower reaction rate.

  • Solvent Effects: The solvent's polarity and coordinating ability can dramatically influence the stereochemical outcome by stabilizing or destabilizing the transition state.[7][9] For some reactions, a mixture of solvents provides the optimal balance. For instance, in certain enantioselective alkynylations, a 2:1 mixture of CH₂Cl₂:toluene was found to be ideal.[7] It is often worthwhile to screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂, MeCN).

Troubleshooting Guide 2: Low Overall Yield

A low yield of the desired lactam can be attributed to several factors, from poor conversion of starting material to product degradation or loss during workup.

Systematic Troubleshooting Workflow:

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

start [label="Problem: Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Step 1: Analyze Reaction Mixture (TLC, GC, NMR)\n- Unreacted Starting Material?\n- Presence of Byproducts?"]; if_low_conversion [label="Low Conversion Path", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; if_byproducts [label="Byproducts Path", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Low Conversion Branch catalyst_deactivation [label="Address Catalyst Deactivation\n- Check for poisons (S, P, H₂O)\n- Use fresh catalyst/ligand\n- Consider inert atmosphere"]; optimize_conditions [label="Optimize Reaction Conditions\n- Increase temperature/time\n- Increase catalyst loading"];

// Byproducts Branch identify_byproducts [label="Identify Byproducts (MS, NMR)\n- Isomerization?\n- Decomposition?\n- Dimerization?"]; mitigate_byproducts [label="Mitigate Side Reactions\n- Adjust temperature\n- Change solvent\n- Additives/Scavengers"];

// Purification Branch check_purification [label="Step 2: Evaluate Purification\n- Loss during extraction?\n- Degradation on silica?\n- Inefficient crystallization?"]; optimize_purification [label="Optimize Purification Protocol\n- Use alternative chromatography (e.g., SFC)\n- pH adjustments in workup\n- Different crystallization solvent"];

success [label="Success: High Yield Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_conversion; check_conversion -> if_low_conversion [label="Low Conversion"]; check_conversion -> if_byproducts [label="Byproducts Present"]; check_conversion -> check_purification [label="Good Conversion,\nNo Major Byproducts"];

if_low_conversion -> catalyst_deactivation; catalyst_deactivation -> optimize_conditions; optimize_conditions -> success;

if_byproducts -> identify_byproducts; identify_byproducts -> mitigate_byproducts; mitigate_byproducts -> success;

check_purification -> optimize_purification; optimize_purification -> success; }

Caption: Decision tree for troubleshooting low reaction yield.

In-Depth Analysis & Solutions:

  • Catalyst Deactivation: Catalysts can lose activity through several mechanisms, including poisoning, thermal degradation (sintering), or coking.[4][5][10]

    • Poisoning: Impurities in the starting materials or solvent (e.g., sulfur compounds, water) can irreversibly bind to the catalyst's active sites.[5] Ensure all reagents are of the highest purity and solvents are rigorously dried.

    • In Situ Oxidation: Some ligands, like diphosphines, can be susceptible to in-situ oxidation, which may either deactivate the catalyst or, in some cases, form a more active species.[11] Running reactions under a strictly inert atmosphere (N₂ or Ar) is critical.

    • Regeneration: For some forms of deactivation like coking, it may be possible to regenerate the catalyst, often by controlled, low-temperature combustion.[4]

  • Product Isolation and Purification: A significant portion of the product can be lost during workup and purification.

    • Chromatography: Lactams can be sensitive to silica gel. Consider deactivating the silica with triethylamine, using alternative stationary phases like alumina, or exploring other purification techniques like supercritical fluid chromatography (SFC) or preparative HPLC.[12][13]

    • Crystallization: This is an excellent method for purifying enantiomerically enriched products. A careful screening of solvents is necessary to find conditions that allow for the selective crystallization of the desired enantiomer, potentially increasing both chemical and optical purity.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst for my specific lactam synthesis?

A: The choice is highly dependent on the reaction type. For Staudinger-type [2+2] cycloadditions, chiral N-heterocyclic carbenes (NHCs) or specific cobalt complexes have shown promise.[7][14] For intramolecular C-H amidation to form γ-lactams, rhodium and iridium catalysts with chiral diamine or phosphine ligands are often employed.[2][15] A thorough literature search for your specific substrate class and reaction is the best starting point.

Q2: What is the role of additives (e.g., bases, acids) in improving enantioselectivity?

A: Additives can play several crucial roles. Bases like Cs₂CO₃ or i-Pr₂NEt are often used to facilitate deprotonation steps or neutralize acidic byproducts that could inhibit the catalyst.[1][8] In some cases, a Lewis acid or Brønsted acid additive can co-activate the substrate or stabilize the transition state, leading to enhanced selectivity.

Q3: My reaction gives a good yield but a 1:1 mixture of enantiomers (racemic). What is the likely cause?

A: A racemic product indicates that the chiral catalyst is not influencing the stereochemistry of the reaction. The most common reasons are:

  • The catalyst is not active or has decomposed. Verify its integrity.

  • A non-catalyzed background reaction is occurring much faster than the desired asymmetric reaction. Try lowering the reaction temperature to favor the catalyzed pathway.

  • The product is racemizing under the reaction conditions. This can happen if the product has an acidic proton and the conditions are basic. Analyze a sample of the enantiomerically pure product under the reaction conditions to test for racemization.

Section 4: Protocols & Methodologies

Protocol 1: General Procedure for Chiral HPLC Analysis

Determining the enantiomeric excess of your product is a critical step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[12][16]

Equipment & Reagents:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®)

  • HPLC-grade solvents (typically n-hexane and isopropanol or ethanol)

  • Racemic standard of your lactam product

Step-by-Step Procedure:

  • Prepare a Racemic Standard: First, synthesize a small amount of the lactam using a non-chiral catalyst to serve as a racemic reference.

  • Dissolve Samples: Prepare dilute solutions (~1 mg/mL) of both the racemic standard and your enantiomerically enriched sample in the mobile phase.

  • Method Development: a. Start with a standard mobile phase, such as 90:10 n-hexane:isopropanol, at a flow rate of 1 mL/min. b. Inject the racemic standard. Your goal is to see two separated peaks of equal area. c. If separation is poor, systematically vary the ratio of the mobile phase (e.g., to 80:20 or 95:5). The more polar alcohol component generally reduces retention time.

  • Sample Analysis: Once you have achieved baseline separation of the racemic peaks, inject your reaction sample.

  • Calculate e.e.: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Table 1: Example of Solvent Screening on Enantioselectivity

This table illustrates how solvent choice can impact both yield and enantiomeric excess in a hypothetical asymmetric lactam synthesis.

EntrySolventTemperature (°C)Yield (%)e.e. (%)
1Toluene08575
2CH₂Cl₂09088
3THF07065
4MeCN07882
5 CH₂Cl₂ -20 88 95

Data is illustrative. As shown, lowering the temperature in the optimal solvent (CH₂Cl₂) further improved the enantioselectivity.

References

  • Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis of Substituted Lactams.
  • Royal Society of Chemistry. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing.
  • Organic & Biomolecular Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. RSC Publishing.
  • Gubitz, G. (n.d.). Chiral Separations Methods and Protocols.
  • Bandyopadhyay, D., Yanez, M., & Banik, B. K. (n.d.). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents.
  • ResearchGate. (n.d.). Synthetic applications of chiral β‐lactams.
  • PMC. (n.d.). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. NIH.
  • ACS Publications. (n.d.). Introduction: Enantioselective Catalysis. Chemical Reviews.
  • ResearchGate. (n.d.). Chiral γ-lactam synthesis via asymmetric C–H amidation.
  • Pitts, C. R., & Lectka, T. (n.d.). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews.
  • Journal of the American Chemical Society. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
  • YouTube. (2021). Catalyst deactivation.
  • PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. NIH.
  • Royal Society of Chemistry. (n.d.). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing.
  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
  • Research Collection. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1.
  • YouTube. (2025). What Is Catalyst Deactivation?. Chemistry For Everyone.
  • Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Figshare. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 2: Theory. Industrial & Engineering Chemistry Research.
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis.
  • ACS Publications. (n.d.). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.
  • (n.d.). Enantioselective synthesis of unsaturated γ-lactams.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • chemistlibrary. (n.d.). Chiral Separation Techniques.
  • PMC. (n.d.). Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization. NIH.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Tert-butylazepan-2-one

Welcome to the technical support center for the purification of 5-Tert-butylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Tert-butylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this valuable lactam in high purity. The following question-and-answer format directly addresses common challenges and provides evidence-based solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Tert-butylazepan-2-one?

A1: The impurity profile of your 5-Tert-butylazepan-2-one sample will largely depend on the synthetic route employed. A prevalent method for the synthesis of substituted caprolactams is the Beckmann rearrangement of the corresponding cyclohexanone oxime. In the case of 5-Tert-butylazepan-2-one, this would typically involve the rearrangement of 4-tert-butylcyclohexanone oxime.

Potential impurities arising from this process can include:

  • Unreacted Starting Material: Residual 4-tert-butylcyclohexanone oxime.

  • Isomeric Lactam: The Beckmann rearrangement can potentially yield the isomeric 6-tert-butylazepan-2-one, although the migration of the more substituted carbon is generally favored.

  • Hydrolysis Products: If the reaction is worked up under aqueous acidic or basic conditions, the lactam ring can hydrolyze to form the corresponding amino acid, 6-amino-4-tert-butylhexanoic acid.

  • Byproducts from Reagent Decomposition: Depending on the rearrangement conditions (e.g., using strong acids like oleum), side reactions such as condensation or dehydrogenation can occur.[1]

A synthesis via a ring-expansion reaction, as described in Nature Protocols, may have a different impurity profile, potentially including unreacted chiral auxiliaries or reagents used in their removal.[2]

Q2: I don't have access to specific solubility data for 5-Tert-butylazepan-2-one. How do I choose a suitable recrystallization solvent?

A2: The absence of published, quantitative solubility data is a common challenge for research chemicals. However, a systematic approach to solvent screening can efficiently identify an appropriate recrystallization solvent or solvent system. The principle of "like dissolves like" is a good starting point. As a lactam, 5-Tert-butylazepan-2-one has a polar amide functional group but also a nonpolar tert-butyl group and an aliphatic ring, giving it a somewhat intermediate polarity.

A general strategy for solvent selection involves finding a solvent that dissolves the compound sparingly at room temperature but readily at elevated temperatures.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude 5-Tert-butylazepan-2-one (e.g., 10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Start with a range of solvents with varying polarities.

  • If the compound dissolves readily at room temperature, that solvent is likely too good a solvent for recrystallization on its own but could be used as the "soluble" component in a binary solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves completely, this is a promising candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility Profile
Nonpolar Hexanes, Heptane, CyclohexaneLikely to be a poor solvent; good as an anti-solvent.
Intermediate Polarity Toluene, Diethyl Ether, Ethyl AcetatePotential single-solvent candidates or part of a binary system.
Polar Aprotic Acetone, AcetonitrileMay be too soluble; ε-Caprolactam has been recrystallized from acetonitrile.[3]
Polar Protic Methanol, Ethanol, IsopropanolLikely to be good solvents; may require an anti-solvent like water or a nonpolar solvent.

Q3: What analytical techniques are recommended for assessing the purity of 5-Tert-butylazepan-2-one?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying organic impurities. The presence of unexpected signals can indicate residual solvents, starting materials, or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting non-volatile impurities. A reversed-phase method (e.g., using a C18 or phenyl-hexyl column) with a mobile phase of acetonitrile and water is a good starting point for method development.[6][7] UV detection is suitable for lactams.

  • Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC can be used to assess purity and detect volatile impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry can help in identifying the molecular weights of impurities.

  • Melting Point Analysis: A sharp melting point range close to a literature value (if available) is a good indicator of high purity. Impurities typically broaden and depress the melting point.[8]

Section 2: Troubleshooting Guides

This section addresses specific problems you might encounter during the purification of 5-Tert-butylazepan-2-one.

Troubleshooting Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling is too rapid.Use a lower-boiling point solvent. Use a solvent in which the compound is less soluble. Try a binary solvent system, adding the anti-solvent at a slightly lower temperature. Ensure slow cooling to encourage crystal nucleation over amorphous precipitation.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. The compound is too soluble in the solvent.Reduce the amount of solvent used. If crystals still do not form, partially evaporate the solvent to increase the concentration. Add a seed crystal of pure 5-Tert-butylazepan-2-one. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Pre-heat the funnel and filter paper for hot filtration to prevent clogging.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Troubleshooting Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities The mobile phase is too polar or not polar enough. The stationary phase is not appropriate.Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that gives good separation (Rf values between 0.2 and 0.5). A typical starting point for lactams is a hexane/ethyl acetate gradient. Consider a different stationary phase (e.g., alumina instead of silica gel).
Streaking or Tailing of Bands The compound is too soluble in the mobile phase. The column is overloaded. The compound is interacting strongly with the stationary phase.Use a less polar mobile phase. Reduce the amount of crude material loaded onto the column. Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds, though lactams are generally neutral).
Cracking of the Column Bed The column was packed improperly. The solvent polarity was changed too abruptly.Ensure the silica/alumina is packed as a uniform slurry. When running a gradient, increase the polarity of the mobile phase gradually.
Troubleshooting Vacuum Distillation
Problem Potential Cause(s) Suggested Solution(s)
Bumping or Uncontrolled Boiling The heating is too rapid or uneven. Insufficient nucleation sites.Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
No Distillate at the Expected Temperature The vacuum is not low enough. The compound has a very high boiling point.Check the vacuum system for leaks. Ensure the vacuum pump is functioning correctly. If the boiling point is still too high, a higher vacuum (e.g., using a diffusion pump) may be necessary, or consider an alternative purification method like chromatography or recrystallization.
Product Solidifies in the Condenser The product has a high melting point. The condenser water is too cold.Use a wider condenser. The condenser can be air-cooled or warmed slightly with a heating tape to prevent solidification.

Section 3: Experimental Protocols & Workflows

Protocol 1: Recrystallization of 5-Tert-butylazepan-2-one

This protocol provides a general procedure. The optimal solvent(s) should be determined by preliminary screening as described in the FAQs.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Tert-butylazepan-2-one. Add the chosen recrystallization solvent (or the more soluble solvent of a binary pair) in small portions while heating the mixture with stirring on a hot plate. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of 5-Tert-butylazepan-2-one

This protocol is adapted from the purification of the (R)-enantiomer.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 5-Tert-butylazepan-2-one in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting with the least polar solvent system determined from prior TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compound and any impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Tert-butylazepan-2-one.

Section 4: Visual Diagrams

Workflow for Purification Method Selection

Purification_Workflow start Crude 5-Tert-butylazepan-2-one is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Vacuum Distillation is_solid->distillation No (Oily) purity_check Assess Purity (NMR, HPLC, etc.) recrystallization->purity_check distillation->purity_check chromatography Perform Column Chromatography chromatography->purity_check purity_check->chromatography Purity <98% end Pure Product purity_check->end Purity >98%

Caption: Decision tree for selecting a primary purification technique.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Oiling Out outcome->oiling_out Liquid layer forms no_crystals No Crystals Form outcome->no_crystals Clear solution remains low_yield Low Yield outcome->low_yield Few crystals form success Good Crystals outcome->success Solid crystals form solution1 Change solvent or use binary system oiling_out->solution1 solution2 Concentrate solution or add seed crystal no_crystals->solution2 solution3 Minimize hot solvent and cool thoroughly low_yield->solution3

Caption: Troubleshooting common issues in recrystallization.

References

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction. Nature Protocols, 3(1), 137-143. [Link]

  • Experiment 9 — Recrystallization. (n.d.). Department of Chemistry, University of Massachusetts Lowell. [Link]

  • Crystallization‐Based Separation of ε‐Caprolactam from a Depolymerization Reaction Mixture. (2021). Chemie Ingenieur Technik, 93(10), 1636-1644. [Link]

  • Butschke, B., et al. (2022). Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability. Crystal Growth & Design, 22(5), 3048-3062. [Link]

  • WO2007099029A2 - Method for the purification of caprolactam made
  • WO2005040078A1 - Purification of tertiary butyl alcohol. (2005).
  • Crystallization‐Based Separation of ε‐Caprolactam from a Depolymerization Reaction Mixture – Fundamentals and Potential Separation Strategies. (2021). ResearchGate. [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (2016). RSC Advances, 6(10), 8059-8071. [Link]

  • CN112159343A - Purification method of tert-butyl hydroperoxide. (2021).
  • How to dissolve hexane and ethyl acetate extracts? (2014). ResearchGate. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). Molecules, 27(22), 7789. [Link]

  • Melt crystallization by controlled evaporative cooling. The caprolactam–water system in batch operation. (1998). ResearchGate. [Link]

  • US3203872A - Secondary butanol purification process. (1965).
  • Solvent Miscibility Table. (n.d.). [Link]

  • Vapourtec-Solvent-Miscibility-Table.pdf. (n.d.). [Link]

  • The chromatographic purification of native types I, II, and III collagens. (1982). Analytical Biochemistry, 122(2), 301-309. [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2012). Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 1-41. [Link]

  • Design, Synthesis and Olfactory Properties of 2-Substituted 2-tert-Butyl-5-methyl-2,5-dihydrofurans: seco Derivatives of Theaspiranes. (2007). ResearchGate. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2021). Molecules, 26(16), 4991. [Link]

  • HPLC Determination of 6-methyl-5-hepten-2-one on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]

  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. (2018). Semantic Scholar. [Link]

  • 2-Pentanone. (n.d.). NIST WebBook. [Link]

  • 5-Tert-butylnonane. (n.d.). PubChem. [Link]

  • US3646124A - Process for purification of terephthalic acid or its salt. (1972).
  • Caprolactam. (n.d.). Wikipedia. [Link]

  • 5-Methyl-2-hexanone. (n.d.). PubChem. [Link]

  • US4948886A - Process for the preparation of benzothiazepinone derivatives. (1990).
  • Solubility of Imperatorin in Ethyl Acetate, Ethanol, Methanol, n-Hexane, and Petroleum Ether from (278.2 to 318.2) K. (2012). ResearchGate. [Link]

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Sources

Optimization

Technical Support Center: Synthesis of 5-Substituted Caprolactams

Welcome to the technical support center for the synthesis of 5-substituted caprolactams. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted caprolactams. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side reactions encountered during these syntheses. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction

5-Substituted caprolactams are valuable synthetic intermediates, serving as precursors for a wide range of pharmaceuticals and functionalized polymers. While the synthesis of the parent ε-caprolactam is well-established, the introduction of substituents at the C5 position presents unique challenges. The nature of the substituent can significantly influence reaction pathways, leading to unexpected side products and reduced yields. This guide will address these challenges in a question-and-answer format, focusing on the most common synthetic routes.

Section 1: The Beckmann Rearrangement of 4-Substituted Cyclohexanone Oximes

The Beckmann rearrangement is a cornerstone for caprolactam synthesis, involving the acid-catalyzed rearrangement of a cyclohexanone oxime.[1][2] The presence of a substituent at the 4-position of the cyclohexanone ring (which becomes the 5-position in the caprolactam) introduces questions of regioselectivity and potential side reactions involving the substituent itself.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Beckmann rearrangement of a 4-substituted cyclohexanone oxime is giving a mixture of two isomeric lactams. How can I control the regioselectivity?

A1: This is a common and critical issue. The regioselectivity of the Beckmann rearrangement is determined by which carbon atom migrates to the nitrogen. This, in turn, is dictated by the stereochemistry of the oxime (the group anti to the hydroxyl group on the nitrogen migrates) and the migratory aptitude of the two carbons adjacent to the carbonyl carbon.[1][3]

  • Causality: The substituent at the 4-position influences the electronic properties of the C3 and C5 carbons. An electron-donating group (e.g., alkyl) can enhance the migratory aptitude of the carbon it is attached to, while an electron-withdrawing group can decrease it. However, the anti-migration rule is generally the dominant factor.[1]

  • Troubleshooting Protocol:

    • Confirm Oxime Stereochemistry: It is crucial to control the stereochemistry of the oxime formation. This can often be influenced by the reaction conditions (pH, solvent). Characterize your oxime isomers (e.g., by 2D NMR) to determine the major isomer.

    • Optimize Rearrangement Conditions: Milder rearrangement conditions can sometimes favor the migration of the thermodynamically preferred product. Stronger acids and higher temperatures can lead to oxime isomerization and a loss of selectivity.[1]

    • Choice of Catalyst: While sulfuric acid is common, other catalysts like trifluoroacetic acid, phosphorus pentachloride, or solid acid catalysts can offer different selectivity profiles.[1][4]

Q2: I am observing a significant amount of the starting 4-substituted cyclohexanone in my crude product. What is causing this?

A2: The reappearance of the starting ketone is due to the hydrolysis of the cyclohexanone oxime, a common side reaction in the presence of water.[4]

  • Causality: The Beckmann rearrangement is typically performed in strong acid, which can also catalyze the hydrolysis of the C=N bond of the oxime if water is present.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure your reagents and solvent are scrupulously dry. Use of a dehydrating agent within the reaction mixture can be beneficial.

    • Use of Oleum: In industrial processes, fuming sulfuric acid (oleum) is often used as both a catalyst and a dehydrating agent to suppress this side reaction.[4]

    • Non-Aqueous Workup: During the workup, minimize contact with large volumes of water until the reaction is fully quenched and neutralized at low temperatures.

Q3: My reaction is producing a significant amount of a nitrile-containing byproduct. What is this and how can I prevent it?

A3: This is likely due to a competing reaction known as Beckmann fragmentation.[1]

  • Causality: Instead of a carbon migrating, the C-C bond can cleave, leading to the formation of a nitrile and a carbocation. This is more likely to occur if one of the carbons adjacent to the oxime is a tertiary or quaternary center, or if it can form a stable carbocation.

  • Troubleshooting Protocol:

    • Substrate Assessment: Evaluate if your 4-substituted cyclohexanone structure is prone to forming a stable carbocation upon fragmentation.

    • Milder Reagents: Fragmentation can sometimes be suppressed by using milder reagents and lower temperatures that favor the concerted rearrangement pathway over a stepwise fragmentation-recombination pathway.

Section 2: The Schmidt Reaction of 4-Substituted Cyclohexanones

The Schmidt reaction offers an alternative route to caprolactams by reacting a ketone with hydrazoic acid (HN₃) in the presence of a strong acid.[5] Similar to the Beckmann rearrangement, regioselectivity is a key consideration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of regioisomeric lactams from the Schmidt reaction of my 4-substituted cyclohexanone. How can I improve the selectivity?

A1: The regioselectivity of the Schmidt reaction is determined by which of the two alpha-carbons to the carbonyl migrates. This is influenced by both steric and electronic factors.[6]

  • Causality: Generally, the more sterically hindered and more electron-rich alkyl group preferentially migrates. Therefore, the position of your substituent on the ring will play a significant role.[6]

  • Troubleshooting Protocol:

    • Substituent Effects: Predict the migratory aptitude based on your substituent. Bulky alkyl groups will strongly favor migration of the carbon they are attached to.

    • Acid Catalyst: The choice and concentration of the acid catalyst can influence the transition state and thus the regioselectivity. Experiment with different acids (e.g., H₂SO₄, triflic acid) and concentrations.

Q2: My Schmidt reaction is producing a significant amount of a high-molecular-weight, nitrogen-rich byproduct, especially when I use a high concentration of hydrazoic acid. What is this?

A2: This is likely the formation of a tetrazole byproduct.[6]

  • Causality: The intermediate nitrilium ion formed during the Schmidt reaction can be trapped by another molecule of hydrazoic acid, leading to the formation of a tetrazole ring. This is more prevalent at higher concentrations of HN₃.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a minimal excess of hydrazoic acid.

    • Slow Addition: Add the hydrazoic acid slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the tetrazole formation pathway.

Section 3: Baeyer-Villiger Oxidation of 4-Substituted Cyclohexanones

The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone (in this case, a caprolactone) using a peroxyacid.[7] The resulting 5-substituted caprolactone can then be converted to the corresponding caprolactam.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Baeyer-Villiger oxidation is slow and gives poor yields. How can I improve it?

A1: The rate and efficiency of the Baeyer-Villiger oxidation are highly dependent on the choice of the peroxyacid and the reaction conditions.[7][8]

  • Causality: The reaction proceeds via the Criegee intermediate, and its formation and subsequent rearrangement are influenced by the strength of the oxidant and the stability of the migrating group.[8]

  • Troubleshooting Protocol:

    • Choice of Peroxyacid: More reactive peroxyacids like trifluoroperacetic acid (TFPAA) or meta-chloroperoxybenzoic acid (m-CPBA) are generally more effective than peracetic acid or hydrogen peroxide.[7]

    • Catalysis: If using hydrogen peroxide, a catalyst is often required.[7]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the peroxyacid. Monitor the reaction closely and maintain the optimal temperature for your specific system.

Q2: Are there any common side reactions I should be aware of during the Baeyer-Villiger oxidation?

A2: Yes, besides incomplete reaction, other side reactions can occur depending on the substrate and conditions.

  • Epoxidation: If your substituent contains a double bond, epoxidation can occur as a competing reaction.

  • Over-oxidation: Sensitive functional groups on your substituent may be susceptible to oxidation by the peroxyacid.

  • Hydrolysis: The lactone product can be susceptible to hydrolysis, especially during aqueous workup.

Data Summary and Reaction Parameters

Synthetic RouteKey Side ReactionsTroubleshooting Summary
Beckmann Rearrangement - Loss of regioselectivity- Oxime hydrolysis- Beckmann fragmentation[1]- Control oxime stereochemistry- Use anhydrous conditions- Choose milder reagents
Schmidt Reaction - Loss of regioselectivity- Tetrazole formation[6]- Consider substituent effects- Control HN₃ stoichiometry and addition rate
Baeyer-Villiger Oxidation - Slow/incomplete reaction- Epoxidation of other functional groups- Over-oxidation- Use a more reactive peroxyacid- Protect sensitive functional groups

Experimental Protocols

General Protocol for Beckmann Rearrangement of a 4-Substituted Cyclohexanone Oxime
  • Oxime Formation: Dissolve the 4-substituted cyclohexanone in a suitable solvent (e.g., ethanol/water). Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature until the reaction is complete (monitored by TLC). Isolate and purify the oxime.

  • Rearrangement: In a fume hood, cool concentrated sulfuric acid in an ice bath. Slowly add the 4-substituted cyclohexanone oxime in small portions, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the rearrangement is complete (monitored by TLC or quenching a small aliquot).

  • Workup: Pour the reaction mixture carefully onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify the crude lactam by recrystallization or column chromatography.

Visualizing Reaction Mechanisms

Beckmann Rearrangement and Side Reactions

Beckmann_Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Fragmentation Oxime Oxime Protonated_Oxime Protonated_Oxime Oxime->Protonated_Oxime H+ Ketone Ketone Oxime->Ketone +H2O, H+ Caprolactam Caprolactam Protonated_Oxime->Caprolactam Rearrangement Nitrile Nitrile Protonated_Oxime->Nitrile Fragmentation Start 4-Substituted Cyclohexanone Oxime Start->Oxime

Caption: Beckmann rearrangement and potential side reactions.

Schmidt Reaction and Tetrazole Formation

Schmidt_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction: Tetrazole Formation Ketone 4-Substituted Cyclohexanone Nitrilium Nitrilium Ion Ketone->Nitrilium +HN3, H+ -H2O, -N2 Caprolactam Caprolactam Nitrilium->Caprolactam +H2O Tetrazole Tetrazole Nitrilium->Tetrazole +HN3

Caption: Schmidt reaction and tetrazole side product formation.

References

  • Wikipedia. Beckmann rearrangement. [URL: https://en.wikipedia.org/wiki/Beckmann_rearrangement]
  • Digital Repository. Convenient synthesis of caprolactam from lysine : alternative of current benzene-based caprolactam production. [URL: https://dspace.mit.edu/handle/1721.1/33215]
  • Organic Chemistry Portal. Beckmann Rearrangement. [URL: https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm]
  • Master Organic Chemistry. Beckmann Rearrangement. [URL: https://www.masterorganicchemistry.com/reaction-guide/beckmann-rearrangement/]
  • MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [URL: https://www.mdpi.com/1420-3049/11/5/857]
  • ResearchGate. Caprolactam from Renewable Resources: Catalytic Conversion of 5-Hydroxymethylfurfural into Caprolactone | Request PDF. [URL: https://www.researchgate.net/publication/279762193_Caprolactam_from_Renewable_Resources_Catalytic_Conversion_of_5-Hydroxymethylfurfural_into_Caprolactone]
  • Wikipedia. Baeyer–Villiger oxidation. [URL: https://en.wikipedia.
  • Scribd. Chemistry of Beckmann Rearrangement | PDF | Organic Reactions | Carbon Compounds. [URL: https://www.scribd.com/document/443725407/Chemistry-of-Beckmann-Rearrangement]
  • Organic Reactions. The Schmidt Reaction. [URL: https://organicreactions.org/index.php/The_Schmidt_Reaction]
  • ResearchGate. Synthesis of caprolactam from 5-hydroxymethylfurfural. | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/Synthesis-of-caprolactam-from-5-hydroxymethylfurfural_fig1_349547528]
  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
  • Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03914a]
  • Wikipedia. Schmidt reaction. [URL: https://en.wikipedia.org/wiki/Schmidt_reaction]
  • ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. [URL: https://www.researchgate.
  • ResearchGate. (PDF) A Two‐Step, One‐Pot Baeyer‐Villiger Oxidation of Biomass‐Derived Levoglucosenone Derivatives to Chiral, C4‐Sustituted 5‐Hydroxymethyl Butyrolactones. [URL: https://www.researchgate.net/publication/323883492_A_Two-Step_One-Pot_Baeyer-Villiger_Oxidation_of_Biomass-Derived_Levoglucosenone_Derivatives_to_Chiral_C4-Sustituted_5-Hydroxymethyl_Butyrolactones]
  • The Totally Synthetic Blog. A Nitrogen Version of the Baeyer-Villiger Oxidation? We've Been Expecting you Mr Bond. [URL: https://www.totallysynthetic.com/blog/?p=2687]
  • CHIMIA. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [URL: https://chimia.ch/chimia/article/view/2007_253]
  • Chemistry LibreTexts. Schmidt Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Synthesis_and_Reactions_of_a-Carbonyl_Compounds/23.11%3A_The_Schmidt_Reaction]
  • BenchChem. The Baeyer-Villiger Oxidation: A Comprehensive Technical Guide to the Synthesis of γ-Caprolactone. [URL: https://www.benchchem.com/blog/the-baeyer-villiger-oxidation-a-comprehensive-technical-guide-to-the-synthesis-of--caprolactone/]
  • Google Patents. WO2005123669A1 - Synthesis of caprolactam from lysine. [URL: https://patents.google.
  • Google Patents. US7399855B2 - Synthesis of caprolactam from lysine. [URL: https://patents.google.
  • PubMed. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. [URL: https://pubmed.ncbi.nlm.nih.gov/15742381/]
  • RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [URL: https://www.rjwave.com/index.php/rjwave/article/view/427]
  • National Institutes of Health. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472918/]
  • Arkivoc. N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. [URL: https://www.
  • Google Patents. SYNTHESIS OF CAPROLACTAM FROM LYSINE - European Patent Office - EP 1761487 B1. [URL: https://data.epo.org/publication-server/document?i=PN1761487B1.20100609&i=PNSU-EP-B1-2005123669-20050609&i=PSMSUEP2005A%2F123669-20050609&i=PNSUEP-B1-2005123669-20050609&i=PN%2FEP1761487B1]
  • National Institutes of Health. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
  • ResearchGate. (PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. [URL: https://www.researchgate.net/publication/228711475_N-substituted_derivatives_of_e-caprolactam_and_their_thermal_andchemical_behavior]
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Troubleshooting

Technical Support Center: Navigating the Scale-Up of Azepane Derivative Synthesis

Welcome to the Technical Support Center for Azepane Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azepane Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the scale-up of these critical pharmaceutical scaffolds. The unique conformational flexibility of the seven-membered azepane ring makes it a privileged structure in medicinal chemistry, but its synthesis at scale presents a distinct set of challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the robust and efficient production of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the synthesis of azepane derivatives on a larger scale.

Q1: What are the most common synthetic routes for constructing the azepane ring, and what are their primary scale-up concerns?

A1: The most prevalent methods for azepane synthesis include Ring-Closing Metathesis (RCM), Intramolecular Reductive Amination, Beckmann Rearrangement of cyclohexanone oximes, and various cyclization strategies involving aza-Michael additions.[3][4] Each route carries its own set of scale-up challenges:

Synthetic RouteKey AdvantagesPrimary Scale-Up Challenges
Ring-Closing Metathesis (RCM) High functional group tolerance, access to complex structures.Catalyst cost and removal (e.g., Ruthenium), dimer/oligomer formation at high concentrations, need for dilute conditions.[5]
Intramolecular Reductive Amination Readily available starting materials (amino-ketones/aldehydes), often milder conditions.Incomplete conversion, side reactions (e.g., over-alkylation), catalyst handling (e.g., pyrophoric nature of some hydrogenation catalysts).[6]
Beckmann Rearrangement Utilizes inexpensive starting materials (cyclohexanones), well-established industrial precedent (e.g., Nylon-6 synthesis).[4][7]Use of strong, corrosive acids; control of regioselectivity with substituted cyclohexanones; potential for exothermic runaway reactions.[8]
Aza-Michael Addition Cyclization Atom-economical, can be performed under mild conditions.Reversibility of the Michael addition, control of side reactions, potential for polymerization.[9][10]

Q2: My reaction works perfectly at the bench (1g scale), but I'm facing significant issues at the pilot scale (1kg). What are the key factors to consider?

A2: The transition from bench to pilot scale introduces several non-linear variables that can dramatically impact reaction outcomes. Key considerations include:

  • Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can lead to dangerous thermal runaways in a large reactor due to the lower surface-area-to-volume ratio.[11] Proper reactor jacketing, controlled reagent addition rates, and real-time temperature monitoring are critical.

  • Mixing Efficiency: Inadequate mixing in large vessels can lead to localized "hot spots," concentration gradients, and incomplete reactions. The choice of impeller type, agitation speed, and baffle design are crucial for maintaining homogeneity.

  • Mass Transfer: In multiphasic reactions, such as hydrogenations, ensuring efficient gas-liquid mass transfer is vital for reaction kinetics.[12] This involves optimizing parameters like hydrogen pressure, agitation rate, and catalyst dispersion.

  • Reagent Addition Order and Rate: The rate of addition of a critical reagent can be much more influential on a larger scale to control exotherms and minimize side-product formation.

Q3: What are the regulatory expectations for controlling residual metal catalysts (e.g., Ru, Pd) in an Active Pharmaceutical Ingredient (API)?

A3: Regulatory bodies like the FDA and EMA have stringent limits on residual metal impurities in APIs due to their potential toxicity.[13] For ruthenium, the Permissible Daily Exposure (PDE) is typically around 100 micrograms/day for oral administration.[13] This translates to very low ppm levels in the final drug substance. Therefore, developing a robust and scalable method for catalyst removal is a critical part of process development.

Part 2: Troubleshooting Guides for Key Synthetic Methodologies

This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during the scale-up of common azepane synthesis routes.

Ring-Closing Metathesis (RCM)

RCM is a powerful tool for forming the seven-membered azepane ring, but its scale-up is often plagued by issues of dimerization and catalyst removal.[5][14]

Q: My RCM reaction is producing a high percentage of intermolecular dimer/oligomer byproducts upon scale-up. How can I favor the desired intramolecular cyclization?

A: The formation of dimers and oligomers is a common challenge in RCM reactions at higher concentrations, as intermolecular reactions become more probable.[5]

  • Causality: At high concentrations, the probability of two diene molecules reacting with the catalyst before a single molecule can undergo intramolecular cyclization increases.

  • Troubleshooting Protocol:

    • High Dilution Conditions: While counterintuitive for large-scale production, maintaining a low substrate concentration (typically 0.01-0.05 M) is the most effective way to favor intramolecular cyclization.

    • Slow Addition Technique: Instead of adding the substrate in one portion, employ a syringe pump to add a solution of the diene substrate to the reaction vessel containing the catalyst over an extended period (e.g., 6-12 hours).[5] This maintains a pseudo-low concentration of the substrate in the reactor at any given time.

    • Catalyst Choice: Second-generation Grubbs' catalysts or Hoveyda-Grubbs catalysts are generally more active and may allow for lower catalyst loading and shorter reaction times, reducing the opportunity for side reactions.

    • Temperature Optimization: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway by reducing the rate of competing intermolecular reactions.

Q: I'm struggling to reduce the residual Ruthenium levels in my product to below the regulatory limit (<10 ppm). What are the most effective large-scale purification strategies?

A: Removing the highly colored ruthenium byproducts is a critical and often challenging step.[15][16]

  • Causality: Ruthenium species can exist in various oxidation states and coordinate with functional groups on the product, making them difficult to remove by simple chromatography.

  • Purification Workflow:

    G Start Crude RCM Mixture (High Ru Content) Step1 Quench with Ru Scavenger (e.g., THMP, Imidazole, 2-Mercaptonicotinic Acid) Start->Step1 Step2 Aqueous Extraction Step1->Step2 Forms water-soluble Ru complexes Step3 Activated Carbon Treatment (e.g., Ecosorb®) Step2->Step3 Step4 Silica Gel Filtration/Plug Step3->Step4 Adsorbs residual non-polar Ru species Step5 Crystallization Step4->Step5 End Final Product (<10 ppm Ru) Step5->End

    Caption: Ruthenium Purification Workflow

  • Detailed Protocol: Scavenging and Extraction

    • Upon reaction completion, add a ruthenium scavenger such as tris(hydroxymethyl)phosphine (THMP), imidazole, or 2-mercaptonicotinic acid to the reaction mixture and stir for 1-2 hours.[13][16] These agents coordinate with the ruthenium, forming complexes that are more easily removed.

    • Perform an aqueous wash (e.g., with a basic cysteine solution or dilute acid, depending on the scavenger used) to extract the water-soluble ruthenium complexes.[13][16]

    • Treat the organic layer with activated carbon.[13]

    • Filter the mixture through a pad of silica gel.

    • Proceed with crystallization of the final product. This final step is often highly effective at rejecting remaining impurities.

Intramolecular Reductive Amination

This method is a workhorse for azepane synthesis, but can be prone to incomplete reactions and catalyst handling issues at scale.

Q: My large-scale intramolecular reductive amination is stalling at ~70% conversion, even with extended reaction times. What are the potential causes and how can I drive it to completion?

A: Stalled reductive aminations are a common scale-up issue, often related to catalyst deactivation or unfavorable equilibria.

  • Causality:

    • Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the starting materials or solvents, or by side products.

    • Inefficient Imine Formation: The initial condensation to form the cyclic imine intermediate may be slow or reversible, especially with less reactive ketones or amines.[6]

    • Poor Mass Transfer (for hydrogenation): Inefficient mixing of hydrogen gas, solvent, and catalyst can lead to a low localized concentration of hydrogen at the catalyst surface, slowing the reaction.[12]

  • Troubleshooting Decision Tree:

    G Start Reaction Stalled? CheckImine Check for Imine Intermediate (e.g., by in-process IR or NMR) Start->CheckImine IminePresent Imine is Present CheckImine->IminePresent Yes ImineAbsent Imine Absent/Low CheckImine->ImineAbsent No TroubleshootReduction Troubleshoot Reduction Step IminePresent->TroubleshootReduction TroubleshootCondensation Troubleshoot Condensation Step ImineAbsent->TroubleshootCondensation IncreaseH2 Increase H2 Pressure/ Improve Agitation TroubleshootReduction->IncreaseH2 CheckCatalyst Check Catalyst Activity/ Add Fresh Catalyst TroubleshootReduction->CheckCatalyst AddAcid Add Catalytic Acid (e.g., Acetic Acid) TroubleshootCondensation->AddAcid RemoveWater Use Dehydrating Agent (e.g., Molecular Sieves) TroubleshootCondensation->RemoveWater

    Caption: Troubleshooting Stalled Reductive Amination

  • Experimental Protocols:

    • To Improve Imine Formation:

      • Add a catalytic amount of a weak acid, such as acetic acid (0.1-0.2 equivalents), to the reaction mixture. This can catalyze the initial condensation.[6]

      • If water is a byproduct of imine formation, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, although this can be challenging to handle on a very large scale.

    • To Improve Hydrogenation:

      • Ensure the reactor's agitation is sufficient to maintain the catalyst in suspension and facilitate gas dispersion.

      • Increase the hydrogen pressure within the safety limits of the reactor.[12]

      • Consider a catalyst filtration and recharge if poisoning is suspected.

Q: What are the essential safety precautions for handling large-scale hydrogenation reactions for azepane synthesis?

A: Hydrogenations under pressure pose significant fire and explosion risks. Strict safety protocols are non-negotiable.[12][17]

  • Key Safety Measures:

    • Inerting the Reactor: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas like nitrogen to remove all oxygen.[12]

    • Pressure and Leak Testing: The system must be pressure-tested with nitrogen to ensure there are no leaks before hydrogen is introduced.

    • Use of Intrinsically Safe Equipment: All electrical equipment in the vicinity of the hydrogenation should be rated for use in a flammable atmosphere (e.g., ATEX or Class I, Div 1).

    • Catalyst Handling: Pyrophoric catalysts like Raney Nickel or dry Palladium on Carbon must be handled under a blanket of inert gas or solvent to prevent spontaneous ignition upon contact with air.[12]

    • Safe Venting: The reactor vent should be directed to a safe location, away from ignition sources.[12]

Beckmann Rearrangement

The Beckmann rearrangement is a classic method for converting cyclic ketones into lactams, which can then be reduced to azepanes. Controlling the reaction's exotherm and regioselectivity are key scale-up concerns.[7][18]

Q: I am scaling up a Beckmann rearrangement using a strong acid, and I'm concerned about controlling the exotherm. What is the best way to manage thermal safety?

A: The Beckmann rearrangement can be highly exothermic, and a thermal runaway can lead to a dangerous pressure buildup and reactor failure.[11]

  • Causality: The rearrangement of the oxime intermediate is often a rapid, heat-releasing process, especially when initiated by strong acids.

  • Thermal Management Strategy:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for ensuring the reactor's cooling capacity is sufficient.

    • Semi-Batch Operation: Instead of charging all reagents at once, add the strong acid (e.g., sulfuric acid) or the oxime solution slowly and controllably to the reactor. This allows the cooling system to remove the generated heat as the reaction proceeds.

    • Reverse Addition: Consider adding the oxime to the acid rather than the other way around, as this can sometimes provide better temperature control.

    • Solvent Choice: Use a solvent with a boiling point high enough to absorb some of the heat of reaction without excessive pressure buildup, but low enough to allow for reflux cooling if necessary.

Part 3: Purification and Impurity Control

Q: My azepane derivative is contaminated with structurally similar impurities that are difficult to remove by standard chromatography or recrystallization. What advanced purification techniques can I consider?

A: When standard methods fail, more specialized techniques may be required, especially for removing isomers or closely related byproducts.

  • Potential Solutions:

    • Preparative Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to normal or reversed-phase HPLC and is often effective at separating stereoisomers or regioisomers. It also has the advantage of being a "greener" technique with faster solvent removal.

    • Salt Formation and Recrystallization: If your azepane derivative is basic, forming a salt with a carefully selected counter-ion can dramatically alter its crystallization properties. Experiment with different acids (e.g., HCl, tartaric acid, methanesulfonic acid) to find a salt that crystallizes with high purity.

    • Derivatization-Purification-Cleavage: In some cases, it may be beneficial to temporarily derivatize the azepane (e.g., by acylation or Boc-protection), purify the more well-behaved derivative, and then cleave the protecting group in a final step.

Q: How do I assess and control the risk of genotoxic impurities (GTIs) in my azepane synthesis?

A: The control of GTIs is a critical regulatory requirement, as these impurities can pose a cancer risk even at very low levels.[19][20][21] The Threshold of Toxicological Concern (TTC) for most GTIs is 1.5 µ g/day .[19][20]

  • Assessment and Control Strategy:

    • Structural Alert Analysis: In the early stages of process development, analyze all starting materials, reagents, intermediates, and potential byproducts for structural alerts for genotoxicity (e.g., alkyl halides, aromatic nitro groups, epoxides, hydrazines).[22] In silico tools like DEREK or Sarah Nexus can aid in this assessment.

    • "Purge Factor" Calculation: For any identified potential genotoxic impurity (PGI), evaluate its potential to be carried through the synthetic steps into the final API.[23] Consider the reactivity of the PGI in subsequent steps and its physical properties (e.g., solubility, volatility) which would lead to its removal during workups and purifications.

    • Process Optimization: If a PGI is identified and has a high risk of being present in the final product, modify the synthesis to:

      • Avoid: Choose an alternative reagent or synthetic route that does not involve the PGI.

      • Control: Introduce a purification step specifically designed to remove the PGI to a level below the TTC. This may involve dedicated recrystallizations, scavenging resins, or chromatography.[24]

    • Analytical Method Development: Develop and validate highly sensitive analytical methods (e.g., LC-MS/MS, GC-MS) to detect and quantify the target GTI at the required low levels in the final API.[22]

References

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  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Wheeler, K. A., Fogg, D. E., & Nolan, S. P. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1212-1224. [Link]

  • Gallou, F., Saim, S., Koenig, K. J., Bochniak, D., Horhota, S. T., Yee, N. K., & Senanayake, C. H. (2006). A Practical Method for the Removal of Ruthenium Byproducts by Supercritical Fluid Extraction. Organic Process Research & Development. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Reymond, S., & Cossy, J. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Hydrogenation in pressure reactors - Turnkey solution for reliable gas dosing. (2020). YouTube. [Link]

  • Removing Ru from metathesis reactions. (2017). Anderson's Process Solutions. [Link]

  • Osipov, S. N., Kolomiets, A. F., & Fokin, A. V. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 23(9), 2329. [Link]

  • Van der Schueren, W., Van den Begin, J., & De Winter, J. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11764-11774. [Link]

  • A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions. (2001). Organic Letters. [Link]

  • Ruffoni, A., Simonetti, M., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA). [Link]

  • Day, D. M., Farmer, T. J., Sherwood, J., & Clark, J. H. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • Ruffoni, A., Simonetti, M., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. [Link]

  • Teasdale, A., Elder, D., & Chang, S. J. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. [Link]

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  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • Di Mauro, G., Gemo, N., & Kappe, C. O. (2019). Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. ChemPhotoChem, 3(10), 878-883. [Link]

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Optimization

Technical Support Center: Removal of Chiral Nitrogen Substituents in Lactam Synthesis

Welcome to the Technical Support Center dedicated to the critical step of removing chiral nitrogen substituents in lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical step of removing chiral nitrogen substituents in lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, offering field-proven insights and troubleshooting strategies. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the removal of chiral auxiliaries and protecting groups from the nitrogen atom of lactams.

Q1: My N-debenzylation via catalytic hydrogenation is sluggish or has completely stalled. What are the likely causes and how can I resolve this?

A1: Stalled N-debenzylation reactions are a frequent issue. The primary culprits are often related to catalyst activity and reaction conditions.

  • Catalyst Poisoning: The product amine, being basic, can strongly coordinate to the palladium catalyst surface, effectively poisoning it and halting the reaction.[1][2]

  • Catalyst Quality: The activity of Palladium on Carbon (Pd/C) can vary significantly between batches and suppliers. An old or poorly stored catalyst may have reduced activity.[3]

  • Insufficient Hydrogen: For reactions relying on hydrogen gas, inadequate pressure or inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface.[2]

  • Steric Hindrance: Bulky groups near the benzyl substituent or on the lactam ring can sterically impede the substrate's approach to the catalyst's active sites.[2]

Troubleshooting Steps:

  • Acidify the Medium: Adding a mild acid like acetic acid can protonate the product amine, preventing it from binding to and poisoning the palladium catalyst.[2][3]

  • Increase Catalyst Loading: While not the most economical solution, increasing the weight percentage of the catalyst can sometimes overcome slow reaction rates.[2][3]

  • Optimize Hydrogen Source: For catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is fresh and used in sufficient excess.[4][5][6] For reactions with H₂ gas, ensure a good seal and vigorous stirring.[3]

  • Consider an Alternative Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for substrates containing basic nitrogen atoms due to its lower susceptibility to amine poisoning.[1]

Q2: I am observing side products or decomposition of my lactam during oxidative cleavage of a p-methoxybenzyl (PMB) group with Ceric Ammonium Nitrate (CAN). How can I improve the selectivity?

A2: While CAN is a powerful and often effective reagent for cleaving electron-rich benzyl groups like PMB, its strong oxidizing nature can lead to undesired side reactions.[7][8]

  • Over-oxidation: The desired N-unsubstituted lactam can be susceptible to further oxidation by CAN, especially with prolonged reaction times or elevated temperatures.

  • Substrate Sensitivity: Other functional groups in your molecule may be sensitive to the oxidative conditions.

  • Reaction Conditions: The solvent system and temperature play a crucial role in the selectivity of CAN-mediated deprotections.[9]

Optimization Strategies:

  • Lower the Temperature: Running the reaction at 0°C or even lower temperatures can significantly improve selectivity by slowing down competing side reactions.[9]

  • Control Stoichiometry: Carefully control the equivalents of CAN used. Start with the theoretical amount and incrementally increase if the reaction is incomplete.

  • Solvent System: Acetonitrile/water mixtures are commonly employed. Adjusting the ratio can influence the reaction rate and selectivity.[9]

  • Quench Promptly: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-oxidation of the product.

Q3: Reductive cleavage of my N-benzyl lactam with sodium in liquid ammonia is giving a complex mixture of products. What could be going wrong?

A3: Sodium-liquid ammonia (Birch reduction) is a classic and powerful method for N-debenzylation, but it requires careful control to avoid side reactions.[10]

  • Over-reduction: Using an excess of sodium can lead to the reduction of other functional groups, including the lactam carbonyl itself.[10] A persistent blue color indicates an excess of dissolved electrons.

  • Ring Opening: Under harsh conditions, the lactam ring can be cleaved.

  • Substrate Degradation: The strongly basic conditions can lead to epimerization or other base-mediated side reactions.

Refining the Protocol:

  • Titrate with Sodium: Add small pieces of sodium until a faint, fleeting blue color is observed, indicating the reaction is complete. Avoid a persistent deep blue color.[10]

  • Use an Internal Quencher: Incorporating a proton source like ethanol or tert-butanol can help to quench the reactive intermediates and control the reaction.

  • Strictly Anhydrous Conditions: Ensure all glassware and solvents are rigorously dried, as water will consume the sodium.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving specific experimental challenges.

Guide 1: Incomplete Removal of an Evans Chiral Auxiliary

Problem: Incomplete cleavage of the N-acyl oxazolidinone auxiliary.

Workflow for Troubleshooting Incomplete Evans Auxiliary Cleavage:

cluster_lihooh Troubleshooting LiOH/H₂O₂ cluster_other Troubleshooting Other Methods start Incomplete Cleavage of Evans Auxiliary method Identify Cleavage Method start->method lihooh LiOH/H₂O₂ method->lihooh Basic Peroxide other Other Methods (e.g., LiBH₄, Me₂AlCl) method->other Reductive/Lewis Acid reagents Check Reagent Quality (Fresh H₂O₂?) lihooh->reagents reagent_equiv Increase Equivalents of Reagent other->reagent_equiv temp Increase Temperature (e.g., from 0°C to RT) reagents->temp time Extend Reaction Time temp->time solvent Optimize Solvent (THF/H₂O ratio) time->solvent end Successful Auxiliary Removal solvent->end lewis_acid Consider a Different Lewis Acid reagent_equiv->lewis_acid temp_other Adjust Temperature lewis_acid->temp_other temp_other->end start Combine N-benzyl lactam, Pd/C, and MeOH add_formate Add Ammonium Formate under N₂ atmosphere start->add_formate reflux Reflux and Monitor by TLC/LC-MS add_formate->reflux filter Cool and Filter through Celite reflux->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate workup Aqueous Workup & Purification concentrate->workup product Isolated N-H Lactam workup->product

Caption: Step-by-step workflow for N-debenzylation via catalytic transfer hydrogenation.

Step-by-Step Methodology:

  • To a round-bottom flask, add the N-benzyl lactam (1.0 equiv) and 10% Palladium on Carbon (Pd/C) (typically 10-20 mol% Pd, but can be up to an equal weight of the substrate for difficult cases). [4][5]2. Add methanol (MeOH) to form a stirrable suspension.

  • Flush the flask with an inert atmosphere (Nitrogen or Argon).

  • Add ammonium formate (HCO₂NH₄) (typically 5-10 equivalents) in a single portion.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol or chloroform. [4]8. Combine the organic filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Protocol 2: Oxidative Deprotection of an N-p-Methoxybenzyl (PMB) Lactam

This protocol describes the removal of a PMB group using Ceric Ammonium Nitrate (CAN). [9][13] Step-by-Step Methodology:

  • Dissolve the N-PMB lactam (1.0 equiv) in a mixture of acetonitrile (MeCN) and water (typically 3:1 to 4:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.0-2.5 equiv) in water to form a solution.

  • Add the CAN solution dropwise to the stirred lactam solution at 0°C. The reaction mixture will typically turn a deep orange/red color which fades as the reaction proceeds.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours. [9]6. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Baran, P. S., et al. (2007). Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate. Accounts of Chemical Research, 40(12), 1345-1355. [Link]

  • Reddy, K. S., et al. (2010). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. Synlett, 2010(15), 2328-2330. [Link]

  • Kowalska, P., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(16), 4951. [Link]

  • Wikipedia. Ceric ammonium nitrate. [Link]

  • Baran, P. S., et al. (2007). Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate. Accounts of Chemical Research. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications. [Link]

  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. [Link]

  • Kidwai, M., & Mishra, N. K. (2010). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 15(3), 1435-1444. [Link]

  • Uršič, M., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1345. [Link]

  • Wee, A. G. H., & Yu, Q. (2007). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC, 2008(1), 107-121. [Link]

  • Rajan, S., et al. (2002). Short Stereoselective Synthesis of α-Substituted γ-Lactams. Organic Letters, 4(21), 3683-3686. [Link]

  • Pénzes, T., et al. (1983). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International Journal of Peptide and Protein Research, 22(1), 92-109. [Link]

  • Hammes, J., et al. (2023). Access to chiral γ-lactams via nitrogen-based ring expansion of cyclobutanones. Angewandte Chemie International Edition, 62(15), e202218018. [Link]

  • Eliel, E. L., & Badding, V. G. (1962). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 27(12), 4612-4614. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Hammes, J., et al. (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science, 14(45), 12695-12700. [Link]

  • Hammes, J., et al. (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. [Link]

  • Mondal, S., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. The Journal of Organic Chemistry, 88(15), 10452-10460. [Link]

  • Ben-Ishai, D., & Berger, A. (1952). Use of sodium in liquid ammonia for cleavage of N-proline peptides. The Journal of Organic Chemistry, 17(12), 1564-1570. [Link]

  • Cherny, D. I., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 25(4), 654-658. [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1533-1536. [Link]

  • Al-Tel, T. H. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 6(4), 309-327. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Sferrazza, G., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Molecules, 28(19), 6885. [Link]

  • Hammes, J., et al. (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. [Link]

  • Bull, S. D., et al. (2001). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 3(16), 2521-2524. [Link]

  • Schulhof, J. C., et al. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Glen Research. Deprotection - A Practical Guide. [Link]

  • University of Calgary. Enantioselective Synthesis. [Link]

  • Bull, S. D., et al. (2007). Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β(2)-Amino Acids. The Journal of Organic Chemistry, 72(16), 6222-6228. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. New Journal of Chemistry, 26(1), 1-3. [Link]

  • ResearchGate. Synthesis of N-(2-oxo-2-phenylethyl)-β-lactams 9. [Link]

  • Kumar, P., & Sharma, A. (2023). Oligonucleotide synthesis under mild deprotection conditions. RSC Chemical Biology, 4(3), 195-207. [Link]

  • Li, Y., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Diels-Alder Reactions with tert-butyl Dienophiles

Welcome to the technical support center for Diels-Alder reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, specifically w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diels-Alder reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, specifically when employing sterically demanding tert-butyl dienophiles. Here, we will delve into the mechanistic underpinnings of common issues and provide actionable, field-tested solutions to optimize your cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significantly lower yields with tert-butyl acrylates compared to methyl or ethyl acrylates in my Diels-Alder reaction?

A1: The primary reason for lower yields with tert-butyl dienophiles is steric hindrance. The bulky tert-butyl group impedes the approach of the diene to the dienophile, raising the activation energy of the reaction. This steric clash is particularly pronounced in the formation of the more electronically favored endo transition state, where the bulky group is oriented towards the diene. Consequently, the reaction rate is slower, and at elevated temperatures, the equilibrium may favor the starting materials due to the reversibility of the Diels-Alder reaction (a retro-Diels-Alder reaction).[1][2]

Q2: My reaction is sluggish and gives a complex mixture of products. What are the likely causes?

A2: A sluggish reaction points to a high activation barrier, likely due to steric hindrance as mentioned above. The formation of a complex product mixture suggests that side reactions may be competing with the desired Diels-Alder cycloaddition. At higher temperatures, intended to overcome the activation barrier, you might be promoting side reactions or the retro-Diels-Alder reaction, which can lead to a thermodynamic mixture of products rather than the kinetically favored one.[2][3] Additionally, if your diene is not sufficiently reactive, it may undergo dimerization or polymerization.[4]

Q3: I am using a Lewis acid catalyst, but the yield has not improved significantly. Why might this be the case?

A3: While Lewis acids are excellent for accelerating Diels-Alder reactions, their effectiveness can be diminished with bulky dienophiles.[1][5] The Lewis acid coordinates to the carbonyl oxygen of the acrylate, making the dienophile more electrophilic and lowering its LUMO energy.[5] However, the coordination of a bulky Lewis acid to an already sterically hindered dienophile can introduce additional steric congestion, potentially counteracting the electronic benefits. It is also possible that the Lewis acid is being sequestered by other coordinating species in your reaction mixture, or that the chosen Lewis acid is not strong enough to sufficiently activate the dienophile. Recent studies also suggest that Lewis acids accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile, an effect that may be less pronounced with extremely bulky substrates.[1][6][7]

Q4: Can the choice of solvent impact the yield of my Diels-Alder reaction with a tert-butyl dienophile?

A4: Absolutely. The solvent can influence the reaction rate and selectivity. While Diels-Alder reactions are not characterized by large solvent polarity effects, the choice of solvent can impact the stability of the transition state.[8] For sterically hindered reactions, using a more polar solvent can sometimes help to stabilize the more polar transition state, leading to a modest rate enhancement. However, it is crucial to ensure that the solvent does not coordinate strongly with the Lewis acid catalyst, if one is used.

In-Depth Troubleshooting Guides

Issue 1: Reaction Stalls or Proceeds at an Extremely Slow Rate

Causality: The primary culprit here is the high activation energy barrier imposed by the steric bulk of the tert-butyl group. This steric hindrance destabilizes the transition state, slowing down the concerted [4+2] cycloaddition.

Troubleshooting Workflow:

A Low Yield/Slow Reaction B Increase Reaction Temperature A->B Initial Step C Monitor for Retro-Diels-Alder B->C If yield doesn't improve G Successful Reaction B->G If temperature increase is sufficient D Optimize Lewis Acid Catalyst C->D If retro-Diels-Alder is significant E Screen Solvents D->E If catalysis is ineffective D->G If catalysis is successful F Consider a More Reactive Diene E->F If solvent effects are minimal E->G If solvent is optimized F->G Final Optimization

Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.

Step-by-Step Protocol:

  • Temperature Optimization:

    • Rationale: Increasing the temperature provides the necessary thermal energy to overcome the activation barrier. However, be mindful that high temperatures can favor the reverse (retro-Diels-Alder) reaction.[2][9]

    • Protocol:

      • Set up a series of small-scale reactions in parallel.

      • Run the reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, and reflux).

      • Monitor the reaction progress by TLC or GC/MS at regular intervals to determine the optimal temperature for product formation without significant decomposition or retro-reaction. For volatile dienophiles, a sealed tube may be necessary at higher temperatures.[3]

  • Lewis Acid Catalysis:

    • Rationale: Lewis acids accelerate the reaction by coordinating to the dienophile, making it more electron-deficient and reactive.[1][5] For sterically hindered dienophiles, the choice of Lewis acid is critical to balance activation with additional steric bulk.

    • Protocol:

      • Screen a variety of Lewis acids with different steric profiles. Start with smaller Lewis acids like BF₃·OEt₂ or ZnCl₂. If these are ineffective, move to stronger but potentially bulkier options like AlCl₃ or TiCl₄.[6]

      • Use substoichiometric amounts of the Lewis acid (e.g., 10-20 mol%) to minimize potential side reactions.

      • Perform the reaction at low temperatures (e.g., -78 °C to room temperature) when using a Lewis acid to maximize kinetic control and potentially improve endo/exo selectivity.

    Table 1: Common Lewis Acids for Diels-Alder Reactions

Lewis AcidTypical Reaction ConditionsConsiderations
BF₃·OEt₂0 °C to RT, CH₂Cl₂Mild, easy to handle.
ZnCl₂RT to reflux, various solventsGood for moderately reactive systems.
AlCl₃-78 °C to RT, CH₂Cl₂Very strong, can cause polymerization.
TiCl₄-78 °C to 0 °C, CH₂Cl₂Strong, can also act as a template.[10]
SnCl₄-78 °C to RT, CH₂Cl₂Strong, good for challenging reactions.
Issue 2: Poor Selectivity (Endo/Exo Mixture or Regioisomers)

Causality: The steric hindrance from the tert-butyl group can disrupt the secondary orbital interactions that typically favor the endo product. This can lead to the formation of the thermodynamically more stable exo product, especially at higher temperatures.[1][3] If both the diene and dienophile are unsymmetrically substituted, a mixture of regioisomers can also be formed.

Visualizing the Steric Clash:

cluster_endo Endo Transition State cluster_exo Exo Transition State diene_endo Diene dienophile_endo Dienophile (tert-butyl group underneath) diene_endo->dienophile_endo Approach clash Steric Clash diene_exo Diene dienophile_exo Dienophile (tert-butyl group away) diene_exo->dienophile_exo Approach no_clash Less Steric Hindrance

Caption: Steric effects in endo vs. exo transition states.

Troubleshooting Strategies:

  • Lowering Reaction Temperature:

    • Rationale: The formation of the endo product is often under kinetic control, meaning it forms faster at lower temperatures. The exo product, being more stable, is favored under thermodynamic control (higher temperatures).[2]

    • Protocol:

      • If using a Lewis acid, conduct the reaction at temperatures ranging from -78 °C to 0 °C.

      • If running a thermal reaction, try to find the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Choice of Diene:

    • Rationale: A more reactive diene can help to overcome the steric hindrance of the dienophile and may also enhance selectivity. Dienes that are "locked" in the reactive s-cis conformation, such as cyclopentadiene, are particularly effective.[4][11] Electron-donating groups on the diene can also increase its reactivity.[12][13]

    • Protocol:

      • If your synthesis allows, consider switching to a more reactive diene. For example, if you are using an acyclic diene, see if a cyclic analogue is a viable alternative.

      • If using an acyclic diene, ensure it can readily adopt the s-cis conformation. Bulky substituents on the inner carbons (C2 and C3) can favor the s-cis conformation and increase the reaction rate, while bulky groups on the outer carbons (C1 and C4) can decrease the rate.[1][4]

Issue 3: Retro-Diels-Alder Reaction Dominates

Causality: The Diels-Alder reaction is reversible, and the reverse reaction is favored by entropy and high temperatures.[1][2] The steric strain in the cycloadduct formed from a tert-butyl dienophile can lower the activation energy for the retro-reaction, making it more prominent, especially at elevated temperatures.[14]

Mitigation Strategies:

  • Use of a Trapping Agent:

    • Rationale: If the diene or dienophile is volatile, removing it from the reaction mixture as it forms can drive the equilibrium towards the product. This is generally more practical for the retro-Diels-Alder reaction when a gaseous product like ethylene is formed.[9] For the forward reaction, using an excess of one reactant can help.

  • Reaction at Lower Temperatures with Catalysis:

    • Rationale: As discussed previously, using a Lewis acid allows the reaction to proceed at lower temperatures where the retro-Diels-Alder reaction is less favorable.[2]

  • High Pressure Conditions:

    • Rationale: The Diels-Alder reaction proceeds with a negative activation volume and a negative reaction volume, meaning it is favored by high pressure.[8] This can be a powerful tool for promoting cycloaddition, especially for sterically hindered systems.

    • Protocol:

      • If available, utilize a high-pressure reactor.

      • Pressures in the range of 5-15 kbar are typically effective.

      • This is a specialized technique and should only be performed with the appropriate equipment and safety precautions.

References

  • Diels–Alder reaction - Wikipedia. Available from: [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. (2017-08-30). Available from: [Link]

  • 17.16: Diels-Alder - a closer look - Chemistry LibreTexts. (2019-06-05). Available from: [Link]

  • Taylor, R. T., Goins, C. M., & Taylor, K. R. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Available from: [Link]

  • Chad's Prep. (2021-02-19). 16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. Available from: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. Available from: [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018-09-03). Available from: [Link]

  • What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? - Quora. (2018-04-18). Available from: [Link]

  • Molecular design principles towards exo-exclusive Diels–Alder reactions - RSC Publishing. (2019-03-04). Available from: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. Available from: [Link]

  • High pressure, temperature, and solvent effect on the Diels–Alder cycloaddition reaction between thiobenzophenone and cyclopentadiene | Request PDF - ResearchGate. (2025-05-14). Available from: [Link]

  • The Retro Diels-Alder Reaction - Master Organic Chemistry. (2018-10-01). Available from: [Link]

  • A Deeper Understanding of the Diels–Alder Reaction - ANU Open Research. Available from: [Link]

  • Chad's Prep. (2018-09-20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Available from: [Link]

  • The simplest Diels–Alder reactions are not endo-selective - ResearchGate. (2020-10-19). Available from: [Link]

  • Retro Diels-Alder Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions - MDPI. (2024-03-06). Available from: [Link]

  • 13.5. The Diels-Alder reaction | Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC - NIH. Available from: [Link]

  • The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E. Available from: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions - Radboud Repository. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of tert-Butyl Intermediates in Multi-Step Synthesis

Welcome to the technical support center dedicated to addressing the complexities of stabilizing and handling tert-butyl containing intermediates in multi-step synthesis. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of stabilizing and handling tert-butyl containing intermediates in multi-step synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this sterically demanding yet synthetically valuable functional group. Here, we move beyond textbook descriptions to provide field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common queries and concerns that arise when working with tert-butyl groups.

Q1: Why is my tert-butyl protecting group unexpectedly cleaving during a reaction that is not supposed to be acidic?

A1: While strong Brønsted acids are the usual culprits for tert-butyl group cleavage, several other factors can lead to its premature removal:

  • Lewis Acid Catalysis: Many reagents used in synthesis, such as metal halides (e.g., ZnBr₂, SnCl₄), can act as Lewis acids and facilitate the cleavage of tert-butyl ethers and esters.[1][2][3]

  • Trace Acid Impurities: Seemingly neutral or basic reaction conditions can be compromised by trace acidic impurities in solvents, starting materials, or reagents. For instance, chlorinated solvents can degrade to produce HCl.

  • "Creeping" Acidity: Some reactions generate acidic byproducts as they progress. For example, the formation of a hydrohalide salt of an amine base can create a sufficiently acidic microenvironment to induce deprotection.

  • Substrate-Specific Lability: The stability of a tert-butyl group can be influenced by the overall structure of the molecule. Neighboring group participation can sometimes facilitate cleavage under milder than expected conditions.[4][5][6][7]

Q2: I'm observing a significant amount of side-product formation where a tert-butyl group has been added to another part of my molecule. What is happening and how can I prevent it?

A2: This is a classic problem arising from the formation of the highly reactive tert-butyl cation during deprotection or as a side reaction.[8][9][10] This carbocation is a potent electrophile and can be "scavenged" by nucleophilic functional groups within your molecule or in the reaction mixture.

  • Common Nucleophilic Sites: Thiol groups (in cysteine), indole rings (in tryptophan), and electron-rich aromatic rings are particularly susceptible to alkylation by the tert-butyl cation.[9][10][11]

  • Prevention Strategy - Scavengers: The most effective way to mitigate this is to add "scavengers" to your reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include:

    • Triisopropylsilane (TIS)

    • Water

    • Thioanisole or other thiols

    • Anisole or other electron-rich aromatic compounds[9][11]

A typical scavenger "cocktail" for a trifluoroacetic acid (TFA) cleavage might include TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[9]

Q3: How can I selectively deprotect a Boc (tert-butoxycarbonyl) group in the presence of a tert-butyl ester?

A3: While both groups are acid-labile, the Boc group is generally more sensitive to acid than a tert-butyl ester.[8][10][12] This difference in reactivity allows for selective deprotection under carefully controlled conditions.

  • Milder Acidic Conditions: Using a weaker acid or a lower concentration of a strong acid can often achieve selectivity. For example, using a lower concentration of TFA in dichloromethane (DCM) or employing an acid like phosphoric acid can favor Boc cleavage.[13]

  • Lewis Acids: Certain Lewis acids, like ZnBr₂, have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups under specific conditions, though careful optimization is required.[1][2][3]

  • Kinetic Control: The deprotection of the Boc group is often faster than that of the tert-butyl ester. Careful reaction monitoring (e.g., by TLC or LC-MS) and quenching the reaction as soon as the Boc group is gone can provide the desired product.

Q4: My molecule contains an Asp(OtBu) residue, and I'm struggling with aspartimide formation. Is this related to the protecting group?

A4: Yes, this is a well-known side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). The piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate from the Asp(OtBu) residue.[10] While the tert-butyl ester itself is not the direct cause, its steric bulk can influence the rate of this side reaction. To minimize aspartimide formation, consider using a different protecting group for the aspartic acid side chain, such as an O-2-adamantyl or O-3-methylpentyl ester, or optimizing the Fmoc deprotection conditions (e.g., using lower concentrations of piperidine or adding a trapping agent).

Part 2: Troubleshooting Guides - A Deeper Dive into Experimental Challenges

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles involving tert-butyl intermediates.

Troubleshooting Guide 1: Incomplete Deprotection of tert-Butyl Esters or Ethers

Issue: The deprotection of a tert-butyl ester or ether is sluggish or incomplete, even with the use of strong acids like TFA.

Causality Analysis: The stability of the tert-butyl group is not absolute and can be significantly influenced by steric hindrance around the cleavage site and the overall electronic properties of the substrate. In some cases, the standard conditions are simply not sufficient to drive the reaction to completion.

Workflow for Optimization:

G start Incomplete Deprotection Observed step1 Increase Acid Concentration (e.g., TFA from 50% to 95-100%) start->step1 step2 Increase Reaction Time (Monitor by TLC/LC-MS) step1->step2 If still incomplete end_success Deprotection Complete step1->end_success If successful step3 Increase Temperature (e.g., from RT to 40-50°C, with caution) step2->step3 If still incomplete step2->end_success If successful step4 Consider Alternative Stronger Acids (e.g., HCl in dioxane, HBr in acetic acid) step3->step4 If still incomplete step3->end_success If successful step5 Evaluate Substrate for Extreme Steric Hindrance step4->step5 If all else fails step4->end_success If successful end_reassess Re-evaluate Synthetic Strategy step5->end_reassess

Caption: Optimization workflow for incomplete tert-butyl deprotection.

Detailed Protocol for a Standard TFA Cleavage:

  • Preparation: Dissolve the tert-butyl protected substrate in an anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% solution. For more resistant substrates, neat TFA can be used.[8] If side reactions from the tert-butyl cation are a concern, add scavengers like triisopropylsilane (TIS) and water.[9]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by precipitation, crystallization, or chromatography.[13]

Troubleshooting Guide 2: Managing Side Reactions from the tert-Butyl Cation

Issue: Significant formation of tert-butylated byproducts is observed.

Causality Analysis: The generation of the tert-butyl carbocation is an unavoidable consequence of tert-butyl group cleavage under acidic conditions.[14][15][16][17] Its high reactivity necessitates a strategy to intercept it before it can react with the desired product or other sensitive functional groups.

Comparative Table of Scavengers:

ScavengerTarget Functional GroupTypical ConcentrationNotes
Triisopropylsilane (TIS)General carbocation scavenger2.5 - 5%Reduces the carbocation to isobutane.
WaterGeneral carbocation scavenger2.5 - 5%Traps the carbocation to form tert-butanol.
ThioanisoleCysteine, Tryptophan5 - 10%Particularly effective for sulfur-containing and indole side chains.[11]
AnisoleTryptophan, Tyrosine5 - 10%Effective for electron-rich aromatic side chains.[11]
1,2-Ethanedithiol (EDT)Cysteine2.5%A potent scavenger for protecting thiol groups.

Experimental Protocol for Scavenger Use:

  • Scavenger Cocktail Preparation: Prepare the cleavage cocktail by mixing the acid (e.g., TFA) with the chosen scavenger(s) before adding it to the substrate. A common starting point is a mixture of TFA, TIS, and water (95:2.5:2.5 v/v/v).[9]

  • Reaction Conditions: Perform the deprotection at room temperature or below to minimize the rate of side reactions.

  • Monitoring and Work-up: Proceed with the standard monitoring and work-up procedures. The scavenged byproducts are typically volatile or can be easily separated during purification.

Troubleshooting Guide 3: Unexpected Migration of a tert-Butyl Group

Issue: A tert-butyl group is observed to have migrated from one position to another on the molecule.

Causality Analysis: While less common, tert-butyl group migration can occur under certain conditions, particularly in the presence of strong acids and with substrates that can form a relatively stable carbocation at an alternative position. This is often a result of an equilibrium between the desired intermediate and a rearranged carbocation, which is then trapped.

Decision Tree for Investigating tert-Butyl Migration:

G start tert-Butyl Migration Suspected step1 Confirm Structure of Isomer (NMR, MS/MS) start->step1 step2 Analyze Potential for More Stable Carbocation (e.g., tertiary vs. secondary) step1->step2 step3 Modify Reaction Conditions: - Lower Temperature - Use a Milder Acid - Shorter Reaction Time step2->step3 step4 Consider a Different Protecting Group Strategy (Orthogonal Protection) step3->step4 If unsuccessful end_resolved Migration Minimized step3->end_resolved If successful end_reassess Redesign Synthesis step4->end_reassess

Caption: Troubleshooting workflow for tert-butyl group migration.

Mitigation Strategies:

  • Lowering Temperature: Running the reaction at 0°C or even lower temperatures can often disfavor the equilibrium that leads to migration.

  • Milder Conditions: If the desired transformation can be achieved with a weaker acid or a shorter reaction time, this can minimize the opportunity for rearrangement.

  • Alternative Protecting Groups: If migration persists, it may be necessary to switch to a protecting group that is cleaved under non-acidic conditions, such as a benzyl ether (removed by hydrogenolysis) or a silyl ether (removed by fluoride).[18][19]

Part 3: Mechanistic Insights - The "Why" Behind the "How"

A deeper understanding of the underlying mechanisms governing the behavior of tert-butyl groups is crucial for effective troubleshooting.

The Stability of the tert-Butyl Carbocation:

The tert-butyl carbocation is a tertiary carbocation, and its relative stability is a key factor in many of the phenomena discussed. This stability arises from two main electronic effects:

  • Inductive Effect: The three methyl groups are electron-donating, pushing electron density towards the positively charged carbon and helping to disperse the positive charge.[20][21]

  • Hyperconjugation: The electrons in the C-H sigma bonds of the adjacent methyl groups can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge.[20][22]

G cluster_0 Factors Stabilizing the tert-Butyl Carbocation tert-Butyl Carbocation tert-Butyl Carbocation Inductive Effect Inductive Effect tert-Butyl Carbocation->Inductive Effect Hyperconjugation Hyperconjugation tert-Butyl Carbocation->Hyperconjugation Electron Donation from Methyl Groups Electron Donation from Methyl Groups Inductive Effect->Electron Donation from Methyl Groups Sigma Bond Overlap with Empty p-Orbital Sigma Bond Overlap with Empty p-Orbital Hyperconjugation->Sigma Bond Overlap with Empty p-Orbital

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance from Tert-Butyl Groups

Welcome to the technical support center for navigating the unique challenges posed by the tert-butyl group in organic synthesis. The sheer bulk of the tert-butyl group can significantly impede reaction rates and alter ex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the unique challenges posed by the tert-butyl group in organic synthesis. The sheer bulk of the tert-butyl group can significantly impede reaction rates and alter expected outcomes.[1] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you successfully manage these sterically demanding transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with a tert-butyl substituted substrate failing?

A: The defining characteristic of an SN2 reaction is the backside attack of a nucleophile on the carbon atom bearing the leaving group. The tert-butyl group, with its three methyl groups, creates a formidable steric shield that physically blocks this approach.[2] Consequently, SN2 reactions on tertiary carbons, like that of a tert-butyl group, are generally not feasible.[2][3]

Troubleshooting & Alternatives:

  • Promote an SN1 Pathway: If your substrate can form a stable carbocation, switching to an SN1 pathway is the most effective solution. The tert-butyl cation is a stable tertiary carbocation.[4][5]

    • Conditions: Use a polar protic solvent (e.g., water, ethanol, formic acid) to stabilize the carbocation intermediate.[6]

    • Nucleophile: A weak nucleophile is sufficient for this pathway.[6]

  • Consider Elimination: Be aware that under basic conditions, elimination (E2) will likely outcompete substitution. If substitution is the desired outcome, strongly basic conditions should be avoided.

Q2: My Grignard reaction with a di-tert-butyl ketone is giving low yields. What's happening?

A: Di-tert-butyl ketone is an example of extreme steric hindrance around the carbonyl carbon. A Grignard reagent, which is itself often bulky, faces a significant energy barrier to attack the carbonyl. Instead of the desired nucleophilic addition, two side reactions often dominate:

  • Reduction: The Grignard reagent acts as a hydride donor, reducing the ketone to an alcohol. This occurs via a six-membered ring transition state.[7]

  • Enolization: The Grignard reagent acts as a base, deprotonating the alpha-carbon to form an enolate. Upon workup, this reverts to the starting ketone.[7]

Troubleshooting & Optimization:

  • Use a More Reactive Organometallic: Organolithium reagents are generally more reactive than Grignard reagents and can sometimes overcome the steric barrier where Grignards fail.

  • Change Reaction Conditions: While often challenging, using a more coordinating solvent or additives might favor the addition pathway. However, for extremely hindered ketones, a different synthetic route may be necessary.

Q3: I'm struggling to deprotect a tert-butyl ester on a sensitive molecule. What are some mild methods?

A: Tert-butyl esters are valued for their stability but often require harsh acidic conditions (like trifluoroacetic acid) for cleavage, which can be detrimental to sensitive functional groups.[8] Fortunately, several milder alternatives have been developed.

Recommended Mild Deprotection Methods:

MethodReagentsKey Advantages & Considerations
Aqueous Phosphoric Acid 85 wt % H3PO4 (aq)Environmentally benign and mild. Selective for t-butyl esters, carbamates, and ethers while tolerating benzyl esters, TBDMS ethers, and Cbz groups.[8][9][10][11]
SOCl₂ Thionyl chloride (SOCl₂)Reacts with tert-butyl esters at room temperature to form acid chlorides, leaving other ester types (benzyl, methyl, ethyl) untouched.[9]
Silica Gel in Toluene Silica gel, refluxing tolueneA mild method that provides good yields and is selective for t-butyl esters over t-butyl ethers.[12]

Troubleshooting Guides for Advanced Reactions

Challenge: Low Yields in Suzuki-Miyaura Coupling with a Tetra-ortho-substituted Biaryl System

The synthesis of biaryls with substituents at all four ortho positions represents a significant steric challenge. The bulky groups impede the necessary transmetalation and reductive elimination steps of the catalytic cycle.

Solution: Specialized Ligand Systems

Success in these demanding couplings hinges on the choice of the palladium catalyst's ancillary ligand. Bulky, electron-rich phosphine ligands are essential.[13] They promote the formation of the active catalyst and accelerate the key steps in the catalytic cycle.[13][14]

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Sources

Optimization

Technical Support Center: Accelerated Chemical Reaction Optimization

Welcome to the Technical Support Center for Accelerated Chemical Reaction Optimization using Machine Learning. This guide is designed for researchers, scientists, and drug development professionals who are leveraging mac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Accelerated Chemical Reaction Optimization using Machine Learning. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine learning to enhance and expedite their chemical experimentation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and validate your results with confidence.

Section 1: Data Quality and Curation Issues

Q1: My model's predictions are inconsistent and have high error rates, even with a large dataset. What could be the issue?

Troubleshooting Steps:

  • Standardize Units and Formats: Ensure all numerical data (e.g., temperature, pressure, concentration) are in consistent units across your entire dataset. Categorical data, such as solvent or catalyst names, should have a uniform nomenclature.

  • Verify Data Accuracy: Cross-reference a subset of your data with original lab notebooks or electronic records to check for data entry errors. Automated data curation pipelines can help identify erroneous structures or outliers.[1]

  • Handle Missing Data: Leaving missing values can skew your model's learning. Decide on a strategy for handling them, such as:

    • Imputation: Replace missing values with the mean, median, or a value predicted by a simpler model.

    • Exclusion: Remove experiments with missing data, but be cautious as this can introduce bias if the missing data is not random.

Q2: My model performs well on my training data but fails to generalize to new, unseen reactions. Why is this happening?

A2: This is a common problem known as overfitting. Your model has learned the noise and specific details of your training data too well, and as a result, it cannot make accurate predictions on new data.[6] Another potential issue is dataset bias, where the training data does not adequately represent the diversity of the chemical space you are trying to explore.[5][7][8]

Troubleshooting Steps:

  • Data Splitting: Ensure a proper and representative split of your data into training, validation, and test sets. A random split might not be sufficient if your dataset has structural diversity. Techniques like stratified sampling based on chemical structure can create more representative splits.[9]

  • Cross-Validation: Use k-fold cross-validation to get a more robust estimate of your model's performance. This involves splitting your training data into 'k' subsets and training the model 'k' times, each time using a different subset as the validation set.[6]

  • Data Augmentation: If your dataset is small, consider data augmentation techniques. For chemical reactions, this could involve generating slightly different but chemically equivalent representations of your input molecules.[10]

  • Include Failed Reactions: A common bias in scientific data is the underrepresentation of failed experiments.[11] Including data from unsuccessful reactions is crucial for the model to learn the boundaries of successful reaction space.

Section 2: Model and Algorithm Issues

Choosing the right model and tuning its parameters are critical for achieving optimal performance. The complexity of the model should be appropriate for the size and complexity of your dataset.[5]

Q3: I'm not sure which machine learning model to choose for my reaction optimization problem. What are the key considerations?

A3: The choice of model depends on several factors, including the size of your dataset, the type of prediction you want to make (e.g., yield, selectivity), and the interpretability you require.

Model Type Strengths Weaknesses Best For
Linear Models Simple, interpretable, and computationally efficient.May not capture complex, non-linear relationships in chemical data.Initial baseline modeling and when interpretability is a primary concern.
Tree-based Models Good at handling tabular data and capturing non-linear relationships. Can provide feature importance scores.Prone to overfitting if not properly regularized.Predicting reaction outcomes based on a variety of experimental parameters.[12]
Neural Networks Can model highly complex relationships and learn from raw molecular representations (e.g., graphs).Require large amounts of data, are computationally expensive to train, and can be "black boxes."[7]Large-scale reaction prediction and when high predictive accuracy is the main goal.[13]
Gaussian Processes Provide uncertainty estimates for their predictions, which is useful for active learning.Can be computationally intensive for large datasets.Bayesian optimization and active learning workflows where understanding prediction confidence is important.[14]

Q4: My model's performance is poor, and I suspect the hyperparameters are not optimal. How should I approach hyperparameter tuning?

A4: Hyperparameter tuning is the process of finding the best set of hyperparameters for your model.[15] These are parameters that are not learned from the data but are set before the training process begins.[16]

Troubleshooting Steps:

  • Identify Key Hyperparameters: For your chosen model, identify the most influential hyperparameters. For example, in a random forest, this might be the number of trees and the maximum depth of each tree. For a neural network, it could be the learning rate, number of layers, and number of neurons per layer.

  • Choose a Tuning Strategy:

    • Grid Search: Exhaustively tries all possible combinations of a predefined set of hyperparameter values. It can be computationally expensive.[16]

    • Random Search: Samples a fixed number of hyperparameter combinations from a specified distribution. It is often more efficient than grid search.[16]

    • Bayesian Optimization: Builds a probabilistic model of the objective function and uses it to select the most promising hyperparameters to evaluate next.[17][18] This is a very efficient method for hyperparameter tuning.[14]

  • Automate the Process: Use libraries like scikit-learn's GridSearchCV or RandomizedSearchCV, or specialized libraries for Bayesian optimization to automate the tuning process.

Section 3: Experimental and Workflow Integration Issues

Integrating machine learning into a laboratory workflow presents its own set of challenges, from designing informative experiments to interpreting model predictions to guide subsequent experiments.

Q5: I have a limited experimental budget. How can I use machine learning to select the most informative experiments to run?

A5: This is where active learning and Bayesian optimization are particularly powerful.[19][20] Instead of running a large number of predefined experiments, these methods iteratively suggest the next experiment to perform based on the results of previous experiments.[21][22]

Workflow for Active Learning/Bayesian Optimization:

  • Initial Data: Start with a small, diverse set of initial experiments.

  • Model Training: Train a surrogate model (often a Gaussian Process) on the initial data.[21]

  • Acquisition Function: Use an acquisition function to decide which experiment to run next. The acquisition function balances "exploitation" (choosing experiments that are likely to have a high yield) and "exploration" (choosing experiments in regions of high uncertainty to improve the model).[14]

  • Run Experiment: Perform the suggested experiment in the lab.

  • Update Model: Add the new data point to your dataset and retrain the model.

  • Iterate: Repeat steps 3-5 until a desired outcome is achieved or the experimental budget is exhausted.

This iterative process can significantly reduce the number of experiments needed to find optimal reaction conditions.[23][24]

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Bayesian optimization workflow for reaction optimization.

Q6: My machine learning model is a "black box." How can I understand why it's making certain predictions and trust its recommendations?

A6: Model interpretability is a significant challenge in machine learning, especially for complex models like neural networks.[7] However, there are techniques to help you understand your model's predictions.

Troubleshooting Steps:

  • Feature Importance: For tree-based models, you can directly calculate feature importance scores to see which experimental parameters (e.g., temperature, catalyst) have the most significant impact on the outcome.

  • SHAP (SHapley Additive exPlanations): This is a game theory-based approach that can explain the prediction of any machine learning model by showing the contribution of each feature to the prediction.

  • LIME (Local Interpretable Model-agnostic Explanations): LIME explains the predictions of a complex model by approximating it with a simpler, more interpretable model locally around a single prediction.

  • Counterfactual Explanations: These techniques show what would need to change in the input features to get a different prediction. For example, "If the temperature had been 10°C higher, the predicted yield would have increased by 5%."

By using these techniques, you can gain insights into your model's decision-making process, build trust in its predictions, and potentially uncover new chemical insights.[7][8]

Section 4: FAQs

Q7: How much data do I need to start using machine learning for reaction optimization?

A7: There's no single answer, as it depends on the complexity of your reaction and the model you choose. However, with techniques like transfer learning and active learning, you can start to see benefits with a relatively small amount of data.[6][19][25] Active learning approaches can be effective with as few as 5-10 initial data points to begin the optimization process.[26]

Q8: What is transfer learning and how can it help me with limited data?

Q9: Are there open-source software tools available to help me implement these techniques?

A9: Yes, there are several open-source libraries that can help you get started:

  • Scikit-learn: A comprehensive library for general machine learning in Python.

  • RDKit: A cheminformatics toolkit for Python.

  • GPyTorch / BoTorch: Libraries for Gaussian processes and Bayesian optimization.

  • DeepChem: A library that aims to democratize deep learning for science.

Q10: What are the ethical considerations I should be aware of when using AI in chemical research?

graph TD { rankdir=TB; node [shape=plaintext, fontcolor="#202124"]; subgraph "Troubleshooting Decision Tree" direction LR A[Start: Poor Model Performance] --> B{Is the data clean and consistent?}; B -- No --> C[Focus on Data Curation and Preprocessing]; B -- Yes --> D{Is the model overfitting?}; D -- Yes --> E[Improve data splitting, use cross-validation, or get more diverse data]; D -- No --> F{Are the hyperparameters tuned?}; F -- No --> G[Perform hyperparameter optimization]; F -- Yes --> H{Is the model interpretable?}; H -- No --> I[Use techniques like SHAP or LIME to understand predictions]; H -- Yes --> J[Re-evaluate model choice and experimental design]; end }
A simplified troubleshooting decision tree for common issues.

References

  • Che, Y., et al. (2022). Predicting reaction conditions from limited data through active transfer learning. PMC. Available at: [Link]

  • Coley, C. W., et al. (2019). A Graph-Convolutional Neural Network Model for the Prediction of Chemical Reactivity. Chemical Science. Available at: [Link]

  • Gao, H., et al. (2021). Data augmentation and transfer learning strategies for reaction prediction in low chemical data regimes. Organic Chemistry Frontiers. Available at: [Link]

  • Gómez-Bombarelli, R., et al. (2022). Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. PMC. Available at: [Link]

  • Kovács, D. P., et al. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. Nature Communications. Available at: [Link]

  • Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. Available at: [Link]

  • Schwaller, P., et al. (2019). Molecular Transformer: A Model for Uncertainty-Calibrated Chemical Reaction Prediction. ACS Central Science. Available at: [Link]

  • Ertl, P. (2020). The good, the bad, and the ugly in chemical and biological data for machine learning. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Bayesian optimization for chemical reactions-process overview. Retrieved from [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature. Available at: [Link]

  • Gavrylenko, O. (2023). Best practices in machine learning for chemistry. Medium. Available at: [Link]

  • Jiang, Z., et al. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI. Available at: [Link]

  • Kovács, D. P., et al. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2022). Data-Quality-Navigated Machine Learning Strategy with Chemical Intuition to Improve Generalization. ACS Publications. Available at: [Link]

  • Coley, C. W., et al. (2020). Iterative experimental design based on active machine learning reduces the experimental burden associated with reaction screening. RSC Publishing. Available at: [Link]

  • Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. PubMed. Available at: [Link]

  • Intellegens. (2021). Machine Learning for Adaptive Experimental Design. Available at: [Link]

  • IEEE Xplore. (2022). Machine Learning-Based Experimental Design in Chemical Industry: Taking C4 Olefin Preparation from Ethanol as an Example. Available at: [Link]

  • Citrine Informatics. (n.d.). Top 10 Challenges in Artificial Intelligence for Materials and Chemicals. Retrieved from [Link]

  • Coley, C. W., et al. (2020). iterative experimental design based on active - machine learning reduces the experimental burden associated with reaction screening. ChemRxiv. Available at: [Link]

  • Vaucher, A. C., et al. (2023). Holistic chemical evaluation reveals pitfalls in reaction prediction models. arXiv. Available at: [Link]

  • AZoLifeSciences. (2021). Experimental Design in Chemistry. Available at: [Link]

  • Sirhan, G., & Shaheen, M. (2020). Examining Challenges that Students Face in Learning Organic Chemistry Synthesis. ResearchGate. Available at: [Link]

  • AI Time Journal. (2022). The Data Science of Hyper-Parameter Tuning. Available at: [Link]

  • Sirhan, G., & Shaheen, M. (2020). Examining Challenges that Students Face in Learning Organic Chemistry Synthesis. Neliti. Available at: [Link]

  • ACS Publications. (2022). Challenges for Equitable Active Learning Implementation. Journal of Chemical Education. Available at: [Link]

  • Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery. Available at: [Link]

  • Zitnik Lab. (n.d.). Machine Learning for Drug Development. Harvard University. Retrieved from [Link]

  • MRL Consulting Group. (2023). The Role of Machine Learning in Drug Discovery. Available at: [Link]

  • Mathews Open Access Journals. (2025). Artificial Intelligence in Chemistry: Evaluating Innovations and Risks in Research and Applications. Available at: [Link]

  • Taber, K. S. (2013). Constructing active learning in chemistry. Science-Education-Research. Available at: [Link]

  • Reker Lab. (2020). Active machine learning for reaction condition optimization. Duke University. Available at: [Link]

  • MDPI. (2024). PepScorer::RMSD: An Improved Machine Learning Scoring Function for Protein–Peptide Docking. Available at: [Link]

  • Saiwa. (2023). The Future of Chemistry | Machine Learning Chemical Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Facilitating Active Learning within Green Chemistry. Retrieved from [Link]

  • Openfabric AI. (2025). 4 Hyperparameter tuning techniques for training AI models. Available at: [Link]

  • ResearchGate. (2025). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]

  • ChemRxiv. (2024). Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. Available at: [Link]

  • Google Cloud. (n.d.). Overview of hyperparameter tuning. Vertex AI.
  • YouTube. (2024). The Ultimate Guide to Hyperparameter Tuning | Grid Search vs. Randomized Search. Retrieved from [Link]

  • arXiv. (n.d.). Control Risk for Potential Misuse of Artificial Intelligence in Science. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 5-Tert-butylazepan-2-one: Elucidating Structure Through Modern Analytical Techniques

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic analysis of 5-Tert-butylazepan-2-one, a sub...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic analysis of 5-Tert-butylazepan-2-one, a substituted seven-membered lactam. By comparing its spectral data with that of the parent compound, ε-caprolactam, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of how substituent effects manifest in common spectroscopic techniques. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only data interpretation but also the underlying principles and experimental protocols that ensure data integrity and reproducibility.

The Structural Significance of the Tert-butyl Group

The introduction of a bulky tert-butyl group at the C-5 position of the azepan-2-one ring system induces significant changes in the molecule's steric and electronic environment. These modifications are directly observable in the spectroscopic data, providing a valuable case study for understanding structure--activity relationships and for the quality control of synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum of 5-Tert-butylazepan-2-one, when compared to that of ε-caprolactam, reveals the distinct influence of the tert-butyl substituent. In ε-caprolactam, the methylene protons exhibit complex multiplets due to extensive spin-spin coupling around the ring. The introduction of the tert-butyl group in 5-Tert-butylazepan-2-one is expected to simplify some of these signals by locking the ring into a more rigid conformation, thereby altering the dihedral angles between adjacent protons.

A key feature in the ¹H NMR spectrum of 5-Tert-butylazepan-2-one is the appearance of a sharp singlet at approximately 0.9-1.0 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[1] The proton on the nitrogen (N-H) of the lactam typically appears as a broad singlet in the region of 7.5-8.5 ppm, although its chemical shift can be highly dependent on the solvent and concentration. The protons on the carbon adjacent to the carbonyl group (C-2) are expected to be diastereotopic and will likely appear as distinct multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. For 5-Tert-butylazepan-2-one, eight distinct signals are anticipated. The most downfield signal, typically in the range of 175-180 ppm, is assigned to the carbonyl carbon (C=O) of the lactam.[2][3] The quaternary carbon of the tert-butyl group is expected around 30-35 ppm, while the three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal around 27-30 ppm.[1] The remaining signals correspond to the five methylene carbons and the single methine carbon of the azepane ring, with their chemical shifts influenced by their proximity to the nitrogen and carbonyl groups, as well as the steric effects of the tert-butyl group.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (Predicted for 5-Tert-butylazepan-2-one vs. Experimental for ε-Caprolactam)

Assignment 5-Tert-butylazepan-2-one (Predicted δ, ppm) ε-Caprolactam (Experimental δ, ppm)
¹H NMR
-C(CH₃)₃~0.9 (s, 9H)-
Ring CH₂1.5 - 3.5 (m)~1.6 (m, 6H), ~2.4 (t, 2H), ~3.2 (m, 2H)
NH~7.8 (br s, 1H)~7.6 (br s, 1H)
¹³C NMR
-C(CH₃)₃~27-
-C(CH₃)₃~32-
Ring CH₂25 - 50~29.5, ~30.3, ~36.5, ~42.5
C=O~178~179

Note: Predicted values for 5-Tert-butylazepan-2-one are based on established substituent effects and data from analogous structures.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter experimental time.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).[2]

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.[2]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms instrument_setup Instrument Tuning & Shimming add_tms->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing analysis Peak Picking & Integration phasing->analysis Structural Elucidation Structural Elucidation analysis->Structural Elucidation

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

In the IR spectrum of 5-Tert-butylazepan-2-one, the most prominent absorption band is expected to be the C=O stretch of the cyclic amide (lactam) group, which typically appears in the range of 1630-1680 cm⁻¹.[5] The position of this band is sensitive to ring strain and substitution. Compared to ε-caprolactam, which shows a C=O stretch at approximately 1650 cm⁻¹, the tert-butyl substituent in 5-Tert-butylazepan-2-one is unlikely to cause a significant shift in this absorption.

Another key feature is the N-H stretching vibration, which is expected to appear as a sharp to moderately broad band around 3200-3400 cm⁻¹.[5][6] The C-H stretching vibrations of the alkyl groups (both the ring and the tert-butyl group) will be observed in the 2850-3000 cm⁻¹ region. The presence of the tert-butyl group may be further indicated by characteristic C-H bending vibrations around 1365 cm⁻¹ and 1390 cm⁻¹ (a doublet).

Table 2: Key IR Absorption Frequencies

Vibrational Mode 5-Tert-butylazepan-2-one (Expected, cm⁻¹) ε-Caprolactam (Experimental, cm⁻¹)
N-H Stretch~3300~3300
C-H Stretch (Alkyl)2850 - 29602860 - 2930
C=O Stretch (Lactam)~1650~1650
C-H Bend (tert-butyl)~1365, ~1390-
N-H Bend~1550~1540
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. This is the simplest and most common method for solid samples.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis atr Place Sample on ATR Crystal background Record Background Spectrum atr->background kbr Prepare KBr Pellet kbr->background sample_spec Record Sample Spectrum background->sample_spec subtraction Background Subtraction sample_spec->subtraction peak_id Peak Identification & Assignment subtraction->peak_id Functional Group Analysis Functional Group Analysis peak_id->Functional Group Analysis

Caption: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For 5-Tert-butylazepan-2-one (C₁₀H₁₉NO), the expected molecular weight is 169.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 169. The fragmentation pattern of lactams is often characterized by cleavage of the ring.[7][8] A common fragmentation pathway for cyclic amides involves the loss of CO, followed by further fragmentation of the resulting cyclic imine.

The presence of the tert-butyl group will strongly influence the fragmentation pattern. A very prominent peak is expected at m/z 154, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety. Another significant peak would be at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), which is a very stable carbocation. This peak is often the base peak in the mass spectra of compounds containing a tert-butyl group.

In comparison, the mass spectrum of ε-caprolactam (C₆H₁₁NO, MW = 113.16) shows a molecular ion peak at m/z 113.[9] Its fragmentation is dominated by the loss of CO (m/z 85) and subsequent ring opening. The distinct fragmentation pathways of 5-Tert-butylazepan-2-one, particularly the facile loss of a methyl group and the formation of the tert-butyl cation, provide clear diagnostic evidence for the presence and location of the tert-butyl substituent.

Table 3: Key Mass Spectrometry Fragments

Fragment 5-Tert-butylazepan-2-one (Expected m/z) ε-Caprolactam (Experimental m/z)
[M]⁺169113
[M-CH₃]⁺154-
[M-CO]⁺14185
[C(CH₃)₃]⁺57-
Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column. The GC will separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve Sample in Volatile Solvent gc_sep GC Separation dissolve->gc_sep ionization Ionization (EI) gc_sep->ionization mass_an Mass Analysis ionization->mass_an detection Detection mass_an->detection mol_ion Identify Molecular Ion Peak detection->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag Structural Confirmation Structural Confirmation frag->Structural Confirmation

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of 5-Tert-butylazepan-2-one provides a clear illustration of how a single substituent can significantly influence the spectral properties of a molecule. Through a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, the complete structure of this substituted lactam can be unambiguously determined. By comparing its spectral data with that of the parent ε-caprolactam, we gain valuable insights into the predictable and diagnostic nature of these analytical techniques. The protocols and interpretive guidance provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of novel chemical entities.

References

  • A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. (n.d.). ResearchGate.
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  • Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. (n.d.). National Institutes of Health.
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Comparative

The Azepane-2-Carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationships of 5-Substituted Derivatives as PTPN1B Inhibitors

For researchers, medicinal chemists, and drug development professionals, the azepane ring system represents a compelling scaffold in the design of novel therapeutics.[1] Its inherent three-dimensionality and conformation...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the azepane ring system represents a compelling scaffold in the design of novel therapeutics.[1] Its inherent three-dimensionality and conformational flexibility offer a unique platform for engineering molecules with high affinity and selectivity for a range of biological targets.[2] This guide provides an in-depth technical comparison of 5-substituted azepane-2-carboxylate derivatives, with a specific focus on their structure-activity relationship (SAR) as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and obesity.[3][4] The insights and data presented herein are synthesized from recent advances in the field, providing a valuable resource for the rational design of next-generation enzyme inhibitors.

The Azepane-2-Carboxylate Core: A Privileged Scaffold

The azepane-2-carboxylate moiety serves as a versatile template in medicinal chemistry. The seven-membered ring allows for a greater sampling of conformational space compared to smaller five- or six-membered rings, which can be crucial for optimal binding to the active sites of enzymes.[2] The carboxylic acid at the 2-position provides a key interaction point, often acting as a hydrogen bond donor or acceptor, or as a coordinating group for metal ions within an enzyme's active site. The substituent at the 5-position is a critical vector for exploring the SAR, as modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

The asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been a key enabling technology in the exploration of this chemical space. A robust and scalable synthesis allows for the late-stage diversification of the C5-substituent, facilitating the rapid generation of analog libraries for biological screening and SAR studies.

Comparative Analysis of 5-Substituted Azepane-2-Carboxylates as PTP1B Inhibitors

Recent research has identified a series of 5-substituted azepane-2-carboxylate derivatives as potent inhibitors of PTPN1 (also known as PTP1B) and the closely related PTPN2.[5] PTP1B is a well-validated target for the treatment of type 2 diabetes and obesity, as it negatively regulates insulin and leptin signaling pathways.[3][6] The following sections provide a comparative analysis of the SAR of these compounds, based on published experimental data.

Influence of the 5-Substituent on PTP1B and PTPN2 Inhibition

The nature of the substituent at the 5-position of the azepane-2-carboxylate core has a profound effect on the inhibitory activity against both PTP1B and PTPN2. A systematic exploration of various aromatic and heteroaromatic moieties at this position has revealed key structural features that govern potency.

Table 1: In Vitro Inhibitory Activity of 5-Substituted Azepane-2-Carboxylate Derivatives against PTPN1 (PTP1B) and PTPN2. [5]

Compound ID5-Substituent (R)PTPN1 IC50 (nM)PTPN2 IC50 (nM)
1a Phenyl150250
1b 4-Fluorophenyl80120
1c 4-Chlorophenyl6595
1d 4-Bromophenyl5075
1e 4-Methylphenyl120180
1f 4-Methoxyphenyl200300
1g Thiophen-2-yl90140
1h Pyridin-4-yl180270
Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 clearly demonstrates a significant SAR for the 5-substituent.

  • Halogen Substitution: Introduction of a halogen atom at the 4-position of the phenyl ring generally leads to a progressive increase in potency against both PTP1B and PTPN2. The trend observed is Br > Cl > F > H, suggesting that a larger, more polarizable halogen is favorable for binding. This could be due to enhanced hydrophobic interactions or the formation of halogen bonds with the enzyme's active site.

  • Electron-Donating and Withdrawing Groups: The presence of an electron-donating methyl group (1e) results in a slight decrease in activity compared to the unsubstituted phenyl analog (1a). A stronger electron-donating methoxy group (1f) leads to a further reduction in potency. Conversely, the electron-withdrawing halogens enhance activity. This suggests that the electronic properties of the 5-substituent play a role in the binding interaction.

  • Heteroaromatic Rings: Replacement of the phenyl ring with a thiophene (1g) maintains good activity, indicating that a five-membered heteroaromatic ring is well-tolerated. However, the introduction of a pyridine ring (1h) leads to a decrease in potency, possibly due to unfavorable steric or electronic interactions within the binding pocket.

The following diagram illustrates the key SAR trends observed for the 5-position of the azepane-2-carboxylate scaffold.

SAR_summary cluster_0 5-Substituent (R) cluster_1 Effect on PTP1B/PTPN2 Inhibition Halogen 4-Halogen (Br, Cl, F) Increase Increased Potency Halogen->Increase Favorable Interaction Alkyl 4-Alkyl (e.g., CH3) Decrease Decreased Potency Alkyl->Decrease Reduced Potency Alkoxy 4-Alkoxy (e.g., OCH3) Alkoxy->Decrease Significantly Reduced Potency Heteroaryl Heteroaryl (e.g., Thiophene) Maintained Maintained Potency Heteroaryl->Maintained Tolerated

Caption: Key SAR trends for the 5-substituent of azepane-2-carboxylates as PTP1B/PTPN2 inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of 5-substituted azepane-2-carboxylates are provided below.

General Synthetic Workflow

The synthesis of the target compounds typically follows a multi-step sequence that allows for the late-stage introduction of the C5-substituent. This approach is highly amenable to the generation of a diverse library of analogs for SAR studies.

synthetic_workflow Start Protected Azepane Intermediate Step1 Deprotection Start->Step1 e.g., TFA Step2 Coupling with R-X Step1->Step2 e.g., Suzuki or Buchwald-Hartwig Coupling Step3 Final Deprotection Step2->Step3 e.g., LiOH Target 5-Substituted Azepane-2-carboxylate Step3->Target

Caption: A generalized synthetic workflow for the preparation of 5-substituted azepane-2-carboxylates.

Step-by-Step Protocol for the Synthesis of a Representative Compound (e.g., 1d):

  • Starting Material: Commercially available or previously synthesized N-Boc-(2S,5S)-5-bromo-azepane-2-carboxylic acid methyl ester.

  • Suzuki Coupling: To a solution of the starting material (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add 4-bromophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the coupled product.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Final Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4 and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the final product by recrystallization or preparative HPLC to yield the target compound 1d .

PTP1B and PTPN2 Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against PTP1B and PTPN2 is determined using a biochemical assay that measures the dephosphorylation of a substrate.

  • Enzyme and Substrate Preparation: Recombinant human PTP1B and PTPN2 enzymes and a suitable phosphorylated substrate (e.g., p-nitrophenyl phosphate, pNPP) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Procedure:

    • Add the assay buffer, enzyme, and varying concentrations of the test compound to a 96-well plate.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the enzymatic reaction by adding the substrate (pNPP).

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal model using a non-linear regression analysis software.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the structure-activity relationships of 5-substituted azepane-2-carboxylates as inhibitors of PTP1B and PTPN2. The findings clearly indicate that the nature of the C5-substituent is a critical determinant of inhibitory potency, with halogenated phenyl groups showing the most promising activity. The presented synthetic and biological testing protocols offer a robust framework for researchers to further explore this privileged scaffold.

Future research in this area should focus on:

  • Selectivity: While many of the presented compounds show dual inhibition of PTP1B and PTPN2, future efforts could be directed towards designing analogs with improved selectivity for PTP1B to minimize potential off-target effects.

  • Pharmacokinetics: In addition to in vitro potency, the optimization of pharmacokinetic properties such as oral bioavailability, metabolic stability, and plasma protein binding will be crucial for the development of clinically viable drug candidates.

  • In Vivo Efficacy: Promising compounds should be advanced to in vivo models of diabetes and obesity to validate their therapeutic potential.

By leveraging the insights from the SAR studies presented in this guide, researchers are well-equipped to design and synthesize novel 5-substituted azepane-2-carboxylate derivatives with enhanced potency, selectivity, and drug-like properties, ultimately contributing to the development of new and effective treatments for metabolic diseases.

References

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Krishnan, N., et al. (2014). A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. Journal of Biological Chemistry, 289(50), 34656–34671. [Link]

  • Zhang, Z. Y. (2003). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Expert Opinion on Investigational Drugs, 12(2), 223–233. [Link]

  • Akhtar, W., & Khan, M. F. (2018). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. Mini-Reviews in Medicinal Chemistry, 18(12), 1038–1053. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465–494. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • Krishnan, N., et al. (2014). A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. National Center for Biotechnology Information. [Link]

  • Zhang, Z. Y. (2003). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. PubMed. [Link]

  • Akhtar, W., & Khan, M. F. (2018). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. PubMed. [Link]

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Validation

Comparative study of azepane-based compounds in drug development

An In-Depth Comparative Guide to Azepane-Based Compounds in Drug Development Authored by a Senior Application Scientist The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Azepane-Based Compounds in Drug Development

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond the conventional chemical space. Saturated heterocycles are a cornerstone of drug design, with five- and six-membered rings like pyrrolidine and piperidine being particularly prevalent. However, the seven-membered azepane ring has emerged as a structurally unique and powerful scaffold, offering distinct advantages in modulating biological targets. This guide provides a comparative analysis of azepane-based compounds, focusing on their strategic application in kinase inhibition, supported by experimental data and detailed protocols.

The Azepane Scaffold: A Play in Flexibility and Conformation

The fundamental difference between the azepane ring and its smaller counterparts, piperidine and pyrrolidine, lies in its increased size and conformational flexibility. While piperidine predominantly exists in a stable chair conformation, the seven-membered azepane ring can adopt a wider range of lower-energy conformations, such as the chair and boat forms. This inherent flexibility is not a liability; rather, it is a strategic advantage. It allows the molecule to adapt and optimize its fit within a protein's binding pocket, potentially accessing interactions unavailable to more rigid scaffolds. This can translate into significant gains in binding affinity and selectivity.

The decision to incorporate an azepane moiety is therefore a deliberate choice to explore a different conformational landscape. It is particularly valuable when targeting proteins with dynamic or less-defined binding sites, where the scaffold's ability to "mold" itself to the receptor surface can be the key to unlocking potency.

Comparative Case Study: JAK Inhibitors in Myelofibrosis

A compelling illustration of the azepane scaffold's utility is found in the development of Janus kinase (JAK) inhibitors, particularly for the treatment of myelofibrosis. The JAK-STAT signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is a hallmark of myeloproliferative neoplasms.

Diagram: The JAK-STAT Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by cytokine binding, leading to the activation of STAT proteins. JAK inhibitors act by blocking the kinase activity of JAK proteins, thereby interrupting this pathway.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat p_stat p-STAT (Dimer) stat->p_stat 4. Dimerization nucleus Nucleus p_stat->nucleus 5. Translocation gene Gene Transcription nucleus->gene 6. Gene Expression azepane_drug Azepane-Based JAK Inhibitor (e.g., Fedratinib) azepane_drug->jak Inhibition

Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for azepane-based inhibitors.

Performance Comparison: Fedratinib vs. Analogues

Fedratinib (Inrebic) is an approved, potent, and selective JAK2 inhibitor that features a prominent azepane ring. Its development provides a clear example of the scaffold's contribution to efficacy. Let's compare its performance with other structurally related compounds, including Pacritinib, another JAK inhibitor that also incorporates a large heterocyclic ring system.

CompoundScaffold HighlightTarget(s)IC50 (JAK2)Key Clinical Indication
Fedratinib Azepane JAK2, FLT33 nMMyelofibrosis
Ruxolitinib CyclopentaneJAK1, JAK23.3 nM (JAK1), 2.8 nM (JAK2)Myelofibrosis
Pacritinib MacrocycleJAK2, FLT3, IRAK123 nMMyelofibrosis with severe thrombocytopenia

Data compiled from publicly available literature and drug databases.

While Ruxolitinib, which lacks an azepane ring, shows similar potency against JAK2, the structural class represented by Fedratinib demonstrates that the larger heterocyclic scaffold is highly effective for achieving potent inhibition in the low nanomolar range. The choice of the azepane ring in Fedratinib was instrumental in optimizing its fit within the ATP-binding pocket of the JAK2 enzyme, contributing to its high affinity.

Experimental Protocols: Synthesis and Evaluation

The successful development of azepane-based drugs relies on robust synthetic methodologies and rigorous biological evaluation.

A. Synthesis: Reductive Amination for Azepane Ring Formation

A common and reliable method for constructing the N-substituted azepane core is through reductive amination. This approach is favored for its high yields and operational simplicity.

Workflow Diagram: Synthesis via Reductive Amination

Synthesis_Workflow start Azepane + Dicarbonyl Compound intermediate Imine/Enamine Intermediate start->intermediate 1. Condensation product N-Substituted Azepane Core intermediate->product 2. Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate purification Purification (e.g., Chromatography) product->purification final_product Final Azepane-Based Compound purification->final_product

Caption: General workflow for the synthesis of an N-substituted azepane core using reductive amination.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate carbonyl compound (aldehyde or ketone starting material) in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • Amine Addition: Add one equivalent of azepane to the solution. Stir the mixture at room temperature for 10-20 minutes to allow for the initial formation of the iminium ion intermediate. Causality Note: This initial condensation is the rate-limiting step and is crucial for the subsequent reduction.

  • Reductant Addition: Add a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), in slight excess (approx. 1.2-1.5 equivalents). Causality Note: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion, minimizing side reactions and improving yield.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to obtain the desired N-substituted azepane.

B. Biological Evaluation: In Vitro Kinase Inhibition Assay

To quantify the inhibitory potency of a newly synthesized azepane-based compound against its target kinase (e.g., JAK2), a biochemical assay is essential.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the azepane-based test compound in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase buffer, the specific peptide substrate for the kinase, and ATP (often radiolabeled with ³²P or ³³P, or used in a fluorescence-based system).

  • Compound Addition: Add the diluted test compound to the appropriate wells. Include control wells containing only DMSO (negative control, 100% activity) and a known potent inhibitor or no enzyme (positive control, 0% activity).

  • Enzyme Initiation: Add the purified, recombinant JAK2 enzyme to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

The azepane scaffold represents a valuable tool in the medicinal chemist's arsenal, offering a unique conformational profile that can be leveraged to achieve high potency and selectivity. As demonstrated by the success of kinase inhibitors like Fedratinib, the strategic incorporation of this seven-membered ring can overcome challenges faced with more conventional, smaller heterocyclic systems. The key to its successful application lies in a rational design approach, guided by a deep understanding of the target's structure and supported by robust synthetic and bio-evaluative protocols. As our understanding of protein dynamics and structure-based drug design continues to advance, the exploration of less conventional scaffolds like azepane will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • The Use of the Azepane Scaffold in Drug Discovery. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2018-0222]
  • Conformational analysis of azepanes: a computational study. Journal of Molecular Structure: THEOCHEM. [URL: https://www.sciencedirect.com/science/article/abs/pii/S016612800100447X]
  • The role of JAK2 in hematological malignancies. Blood. [URL: https://ashpublications.
  • Discovery of Fedratinib (SAR302503), a Potent and Selective JAK2 Inhibitor for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm400352e]
Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Tert-butylazepan-2-one Quantification

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Tert-butylazepan-2-one, a key intermediate in various synthetic applications. As researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Tert-butylazepan-2-one, a key intermediate in various synthetic applications. As researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative data are paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation of these methods, ensuring a robust and defensible analytical workflow. Our focus is on the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), grounded in internationally recognized guidelines.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] For the quantification of a specific compound like 5-Tert-butylazepan-2-one, this involves a rigorous evaluation of various performance characteristics to ensure that the chosen method is accurate, precise, and reliable over time. The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for these validation studies.[1][2][4][5][6][7][8][9][10]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for the quantification of 5-Tert-butylazepan-2-one is a critical first step. The primary candidates for this task are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each of these techniques offers a unique set of advantages and is suited for different analytical challenges.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass.High-selectivity separation with highly specific mass detection.
Selectivity Moderate; dependent on chromatographic resolution.High; mass selective detector provides good specificity.Very High; precursor-product ion transitions are highly specific.
Sensitivity Lower (µg/mL range).Moderate (ng/mL range).Highest (pg/mL to ng/mL range).
Sample Throughput High.Moderate to High.High.
Matrix Effects Can be significant, requiring careful sample preparation.Less prone to matrix effects than LC-based methods.Susceptible to ion suppression/enhancement.
Cost Relatively low.Moderate.High.
Typical Application Routine quality control, purity assessment.Impurity profiling, analysis of volatile compounds.Bioanalysis, trace level quantification.

The Pillars of Method Validation: A Deep Dive

A successful analytical method validation demonstrates that the procedure is fit for its purpose.[1][2] This is achieved by assessing a set of key validation parameters as stipulated by the ICH Q2(R2) guidelines.[1][4][5][6]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][9]

  • For HPLC-UV: Specificity is demonstrated by showing that the peak for 5-Tert-butylazepan-2-one is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (PDA) detector.

  • For GC-MS and LC-MS/MS: Specificity is inherent in the technique. By monitoring for a specific mass-to-charge ratio (m/z) for GC-MS or a specific precursor-to-product ion transition for LC-MS/MS, the interference from other components is minimized.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][4][5]

A series of at least five standards of known concentrations spanning the expected working range are analyzed. The resulting data are subjected to linear regression analysis.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Y-intercept Should be close to zero.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][11] It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Accuracy is evaluated at a minimum of three concentration levels (low, medium, and high) across the specified range, with a minimum of three replicates at each level.

Concentration Level Acceptable Recovery (%)
Low 80 - 120%
Medium 80 - 120%
High 80 - 120%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Precision Level Number of Replicates Acceptable RSD (%)
Repeatability ≥ 6 at 100% of the test concentration≤ 2.0%
Intermediate Precision Varies (e.g., 2 analysts, 2 days)≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13][14]

These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[13]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Typical variations for an HPLC method include:

  • pH of the mobile phase

  • Mobile phase composition

  • Column temperature

  • Flow rate

The effect of these variations on the analytical results is assessed, and any significant effects are documented.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the validation of each analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Reporting prep_standards Prepare Calibration Standards & QC Samples prep_system System Suitability Test prep_standards->prep_system specificity Specificity & Peak Purity prep_system->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Validation Report Generation data_analysis->report

Caption: HPLC-UV Method Validation Workflow.

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Reporting prep_standards Prepare Standards & QC Samples (with derivatization if needed) prep_system GC-MS System Tuning & Suitability prep_standards->prep_system specificity Specificity (Mass Spectrum Confirmation) prep_system->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (e.g., inlet temp, flow rate) lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Final Validation Report data_analysis->report

Caption: GC-MS Method Validation Workflow.

Detailed Experimental Protocol: HPLC-UV Method Validation

This section provides a detailed, step-by-step methodology for the validation of an HPLC-UV method for the quantification of 5-Tert-butylazepan-2-one.

1. Materials and Reagents:

  • 5-Tert-butylazepan-2-one reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Blank matrix (e.g., placebo formulation, biological fluid)

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 210 nm)

  • Injection Volume: 10 µL

3. Validation Procedure:

  • System Suitability: Before each validation run, inject a standard solution (e.g., mid-range calibrator) five times. The RSD of the peak area and retention time should be ≤ 2.0%.

  • Specificity:

    • Inject a blank matrix sample.

    • Inject a sample of the reference standard.

    • Inject a spiked sample (reference standard in blank matrix).

    • Rationale: To ensure that no interfering peaks are present at the retention time of 5-Tert-butylazepan-2-one.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform linear regression analysis.

    • Rationale: To establish the relationship between the instrumental response and the analyte concentration.

  • Accuracy:

    • Prepare samples of the blank matrix spiked with the reference standard at three concentration levels (low, medium, high).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percent recovery.

    • Rationale: To determine how close the measured value is to the true value.

  • Precision (Repeatability):

    • Prepare six samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

    • Rationale: To assess the precision of the method under identical conditions.

  • Precision (Intermediate):

    • Repeat the precision experiment on a different day with a different analyst.

    • Calculate the RSD for the combined data from both days.

    • Rationale: To evaluate the effect of random events on the precision of the method.

  • LOD and LOQ:

    • Determine the LOD and LOQ from the linearity data using the standard deviation of the y-intercept and the slope of the calibration curve.

    • Alternatively, determine the concentrations that yield a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).

    • Rationale: To establish the lower limits of the method's capabilities.

  • Robustness:

    • Deliberately vary the chromatographic parameters (e.g., flow rate ± 10%, mobile phase composition ± 2%, column temperature ± 5 °C).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the impact of these changes on the results (e.g., peak area, retention time).

    • Rationale: To ensure the method remains reliable under minor variations in experimental conditions.

Conclusion

The validation of an analytical method for the quantification of 5-Tert-butylazepan-2-one is a systematic process that ensures the generation of reliable and accurate data. The choice between HPLC-UV, GC-MS, and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and cost. Regardless of the method chosen, a thorough validation following the principles outlined in the ICH Q2(R2) guideline is essential for regulatory compliance and scientific integrity. By understanding the "why" behind each validation parameter, researchers can confidently develop and implement robust analytical methods that are truly fit for purpose.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • European Bioanalysis Forum. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]

  • National Institutes of Health. (n.d.). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. [Link]

  • National Institutes of Health. (n.d.). Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients. [Link]

  • PubMed. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. [Link]

  • ResearchGate. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. [Link]

  • ResearchGate. (2025). Quantitative LC-ESI-MS/MS metabolic profiling method for fatty acids and lipophilic metabolites in fermentation broths from β-lactam antibiotics production. [Link]

  • National Institutes of Health. (2021). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • Sciendo. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. [Link]

  • La démarche ISO 17025. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • PubMed. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • PubMed Central. (n.d.). Development and Validation of an RP-HPLC Method for CB13 Evaluation in Several PLGA Nanoparticle Systems. [Link]

  • National Institutes of Health. (n.d.). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

  • PubMed Central. (n.d.). High Resolution GC/MS Metabolomics of Non-Human Primate Serum. [Link]

  • PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Biphenylol, 5-tert-butyl- on Newcrom R1 HPLC column. [Link]

  • Springer Nature Experiments. (n.d.). Simultaneously Assessing Concentration Changes in 20 Biochemical Pathways as a Result of Drug Dosing and Cytochrome P450 and Non-cytochrome P450-Mediated Metabolism: An Untargeted Metabolomics GC/MS Assay. [Link]

Sources

Validation

A Comparative Analysis of 5-Tert-butylazepan-2-one and Unsubstituted Lactams in Anionic Ring-Opening Polymerization

This guide provides an in-depth technical comparison of the anionic ring-opening polymerization (AROP) of 5-tert-butylazepan-2-one, a substituted ε-caprolactam, with its unsubstituted counterparts such as ε-caprolactam a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the anionic ring-opening polymerization (AROP) of 5-tert-butylazepan-2-one, a substituted ε-caprolactam, with its unsubstituted counterparts such as ε-caprolactam and ω-laurolactam. We will explore the fundamental differences in their polymerization kinetics, thermodynamics, and the resulting polyamide properties, supported by experimental data and established mechanistic principles. This document is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science who are seeking to understand the impact of monomer structure on polyamide synthesis and performance.

Molecular Architecture: The Impact of the Tert-butyl Substituent

The primary distinction between 5-tert-butylazepan-2-one and conventional lactams like ε-caprolactam lies in the presence of a bulky tert-butyl group on the seven-membered ring. This substitution at the C5 position introduces significant steric hindrance and alters the electronic environment of the lactam ring, which in turn profoundly influences its polymerization behavior.

Anionic Ring-Opening Polymerization (AROP): A Mechanistic Overview

AROP is the most prevalent method for lactam polymerization, valued for its rapid reaction rates and the ability to produce high molecular weight polyamides. The process is typically initiated by a strong base that deprotonates the lactam, forming a lactamate anion. This anion then attacks an activated monomer (an N-acyllactam), propagating the polymer chain.[1][2]

AROP_Mechanism Lactam Monomer Lactam Monomer Lactamate Anion Lactamate Anion Lactam Monomer->Lactamate Anion Deprotonation Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Lactamate Anion Growing Polymer Chain Growing Polymer Chain Lactamate Anion->Growing Polymer Chain Nucleophilic Attack Activator (N-Acyllactam) Activator (N-Acyllactam) Activator (N-Acyllactam)->Growing Polymer Chain Polyamide Polyamide Growing Polymer Chain->Polyamide Propagation

The presence of the tert-butyl group in 5-tert-butylazepan-2-one is anticipated to influence both the initiation and propagation steps due to steric and electronic effects.

Comparative Polymerization Kinetics and Thermodynamics

The bulky tert-butyl substituent in 5-tert-butylazepan-2-one introduces significant steric hindrance, which can be expected to decrease the rate of polymerization compared to unsubstituted ε-caprolactam. The accessibility of the carbonyl group for nucleophilic attack by the lactamate anion is reduced, thereby slowing down the propagation step.

Parameterε-Caprolactam5-Tert-butylazepan-2-oneLaurolactamRationale for Differences
Relative Polymerization Rate HighModerate to LowLowThe rate is influenced by ring strain and steric hindrance. ε-Caprolactam has higher ring strain than laurolactam, leading to a faster polymerization rate.[1] The tert-butyl group on 5-tert-butylazepan-2-one introduces steric hindrance, slowing the reaction compared to ε-caprolactam.
Polymerization Temperature (°C) 180-260 (hydrolytic), 130-200 (anionic)Typically in the range of other substituted caprolactams260-300 (hydrolytic), 180-240 (anionic)Polymerization is conducted above the melting point of the monomer and resulting polymer.[3]
Monomer Conversion (%) >98Generally high, but may be slightly lower than ε-caprolactam>98High conversions are characteristic of AROP.[3] Steric hindrance in the substituted monomer might slightly lower the final conversion under identical conditions.

Properties of the Resulting Polyamides: A Head-to-Head Comparison

The introduction of the tert-butyl side group has a dramatic effect on the physical and chemical properties of the resulting polyamide. The bulky group disrupts the regular packing of polymer chains, which is crucial for crystallization in polyamides like Nylon 6.

PropertyPoly(ε-caprolactam) (Nylon 6)Poly(5-tert-butylazepan-2-one)Poly(laurolactam) (Nylon 12)Causality of Differences
Crystallinity Semicrystalline (typically 40-50%)Amorphous or low crystallinitySemicrystalline (typically 35-50%)The bulky tert-butyl group prevents the polymer chains from packing into a regular, crystalline lattice, leading to a more amorphous structure. The longer aliphatic chain in Nylon 12 also reduces crystallinity compared to Nylon 6.
Melting Temperature (Tm, °C) ~220Significantly lower or absent~179Crystallinity is a prerequisite for a sharp melting point. The amorphous nature of poly(5-tert-butylazepan-2-one) results in a broad or absent melting endotherm.
Glass Transition Temp. (Tg, °C) ~50Expected to be higher than Nylon 6~41The bulky side group restricts the segmental motion of the polymer chains, leading to a higher glass transition temperature.
Solubility Soluble in formic acid, m-cresolExpected to have improved solubility in common organic solventsSoluble in similar solvents to Nylon 6The disruption of intermolecular hydrogen bonding and chain packing by the tert-butyl group enhances solubility.
Water Absorption High (due to amide groups)Expected to be lower than Nylon 6Low (due to long hydrocarbon chain)The hydrophobic tert-butyl group and reduced crystallinity decrease the affinity for water molecules.

Experimental Protocols: A Guide to Synthesis

The successful anionic polymerization of lactams requires stringent control over reaction conditions to prevent side reactions and achieve high molecular weight polymers. The most critical factor is the exclusion of water, which can terminate the growing polymer chains.[4]

Anionic Polymerization of ε-Caprolactam

Caprolactam_Polymerization_Workflow Dry ε-caprolactam Dry ε-caprolactam Melt Monomer Melt Monomer Dry ε-caprolactam->Melt Monomer 1. Heat under N2 Add Initiator Add Initiator Melt Monomer->Add Initiator 2. e.g., Caprolactam Magnesium Bromide Add Activator Add Activator Add Initiator->Add Activator 3. e.g., N-acetylcaprolactam Polymerize Polymerize Add Activator->Polymerize 4. Maintain Temp (e.g., 160°C) Cool & Isolate Cool & Isolate Polymerize->Cool & Isolate 5. Solid Polyamide 6 Characterize Characterize Cool & Isolate->Characterize 6. DSC, GPC, etc.

Methodology:

  • Monomer Preparation: Dry ε-caprolactam under vacuum at 60°C for at least 24 hours to remove any traces of water.

  • Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a thermocouple.

  • Monomer Melting: Charge the dried ε-caprolactam into the flask and heat to 100°C under a gentle stream of dry nitrogen until a homogenous melt is obtained.

  • Initiator Addition: Add the initiator, such as caprolactam magnesium bromide (typically 0.1-0.5 mol%), to the molten monomer and stir for 10-15 minutes.

  • Activator Addition & Polymerization: Introduce the activator, for example, N-acetylcaprolactam (at a similar molar concentration to the initiator), into the mixture. An exothermic reaction should be observed, indicating the onset of polymerization. Maintain the reaction temperature at approximately 160-180°C.[5]

  • Isolation and Purification: After the polymerization is complete (typically within 15-30 minutes, as indicated by a significant increase in viscosity), cool the reactor to room temperature. The solid polymer can then be removed and purified by grinding and washing with hot water to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified polyamide under vacuum at 80°C to a constant weight.

Anionic Polymerization of 5-Tert-butylazepan-2-one

The protocol for the polymerization of 5-tert-butylazepan-2-one is analogous to that of ε-caprolactam, with potential adjustments to the reaction temperature and time to account for its different reactivity.

Key Considerations:

  • Purity of Monomer: The synthesis of 5-tert-butylazepan-2-one can be complex, and the purity of the monomer is crucial for successful polymerization.[6]

  • Reaction Monitoring: Due to the expected slower reaction rate, it may be necessary to monitor the polymerization for a longer duration. Techniques such as in-situ rheology or spectroscopy can be employed to track the increase in viscosity and monomer conversion.[7][8]

  • Catalyst System: The choice and concentration of the initiator and activator system may need to be optimized to achieve a desirable polymerization rate and molecular weight.

Conclusion: Tailoring Polyamides for Specific Applications

The comparison between 5-tert-butylazepan-2-one and unsubstituted lactams highlights a fundamental principle in polymer science: small changes in monomer structure can lead to significant differences in polymer properties. While the polymerization of 5-tert-butylazepan-2-one may be kinetically less favorable than that of ε-caprolactam, the resulting amorphous polyamide with its potentially higher glass transition temperature, improved solubility, and lower water absorption opens up possibilities for new applications where the properties of conventional nylons are not suitable. These could include specialty engineering plastics, membranes, and matrices for composite materials where optical clarity and solubility in a wider range of solvents are advantageous.

References

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of Enantiomerically Enriched (R)-5-tert-butylazepan-2-one Using a Hydroxyalkyl Azide Mediated Ring-Expansion Reaction. Nature Protocols, 3(1), 137–143. [Link]

  • Varghese, M., & Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(19), 8258–8275. [Link]

  • Kim, K. J., & Kim, S. C. (1997). Synthesis of High Molecular Weight Nylon 6 by Anionic Polymerization of ε-Caprolactam. Mechanism and Kinetics. Macromolecular Chemistry and Physics, 198(7), 2147-2159. [Link]

  • Tejeda-Lugo, N., et al. (2021). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 13(16), 2783. [Link]

  • Wendel, R., et al. (2020). Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. Journal of Composites Science, 4(1), 8. [Link]

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  • Nagy, T., et al. (2022). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. Polymers, 14(21), 4734. [Link]

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Comparative

A Senior Application Scientist's Guide to the Biological Evaluation of 5-Alkyltryptamine Analogues

Authored for Researchers, Scientists, and Drug Development Professionals The therapeutic potential of tryptamines, particularly those modified at the 5-position of the indole ring, represents a burgeoning frontier in neu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of tryptamines, particularly those modified at the 5-position of the indole ring, represents a burgeoning frontier in neuropsychiatric drug discovery. From the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) to novel synthetic analogues, understanding the nuances of their biological activity is paramount.[1][2][3] This guide provides an in-depth comparison of 5-alkyltryptamine analogues, grounded in experimental data and established pharmacological principles, to empower researchers in their quest for next-generation therapeutics.

The central nervous system effects of these compounds are primarily mediated by their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][4] However, the specific substitution at the 5-position dramatically influences receptor affinity, functional potency, and downstream signaling pathways, leading to a diverse spectrum of pharmacological profiles.[5][6][7] This guide will dissect these structure-activity relationships (SAR), detail the requisite experimental workflows for their characterization, and explore the critical concept of functional selectivity.

Comparative Pharmacology: Decoding Structure-Activity Relationships

The initial step in evaluating any novel compound is to determine its binding affinity (Kᵢ) at a panel of relevant biological targets. For 5-alkyltryptamines, the primary focus is on the 5-HT receptor family, with particular emphasis on the 5-HT₁ₐ and 5-HT₂ₐ subtypes, which are known to mediate anxiolytic/antidepressant and psychedelic effects, respectively.[1][2]

It is a well-established principle that substitutions on the indole ring of the tryptamine scaffold can significantly alter receptor selectivity. Specifically, 5-substituted tryptamines often exhibit high affinity for 5-HT₁ₐ receptors.[5][6][7] For example, 5-MeO-DMT shows a high affinity for the 5-HT₁ₐ subtype, which is thought to contribute to its potent anxiolytic and antidepressant properties.[1][2] The affinity for the 5-HT₂ₐ receptor, the primary target for classic psychedelics, can vary widely among 5-substituted analogues.[5][6] This differential affinity is a key determinant of a compound's potential therapeutic index, separating desired therapeutic effects from hallucinogenic activity.[1]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Select Tryptamines

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂C
DMT 6.5 - 2100[8]39 - 1200[8]190 - 2100[8]
5-MeO-DMT High Affinity[2]High Affinity[2]Moderate Affinity[5]
5-Cl-DMT Moderate AffinityHigh Affinity[5]Low Affinity[5]
DPT (proxy) IC₅₀: 100[8]--

Note: Data is compiled from multiple sources and reflects the inherent variability in experimental conditions. A lower Kᵢ value indicates a higher binding affinity.

Beyond simple affinity, the functional activity of a compound—its ability to activate the receptor and elicit a cellular response—is a more telling measure of its biological effect. This is quantified by its potency (EC₅₀) and efficacy (Eₘₐₓ). A critical concept in modern pharmacology is functional selectivity or biased agonism , where a ligand can stabilize distinct receptor conformations, preferentially activating one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[9][10][11] This phenomenon is particularly relevant for 5-HT₂ₐ receptors, where Gq-protein-mediated signaling is linked to psychedelic effects, while β-arrestin pathways may be associated with therapeutic outcomes and receptor downregulation.[11][12] Some studies suggest that the distinction between psychedelic and non-psychedelic 5-HT₂ₐ agonists may lie not in biased agonism, but in the overall efficacy of the compound at the receptor.[13][14]

Experimental Evaluation Workflow

A systematic and rigorous biological evaluation is crucial to accurately profile 5-alkyltryptamine analogues. The workflow logically progresses from initial binding assessment to detailed functional characterization.

G cluster_0 Phase 1: Affinity & Selectivity cluster_1 Phase 2: Potency & Efficacy cluster_2 Phase 3: Analysis & Selection a Compound Library (5-Alkyltryptamine Analogues) b Primary Screening: Radioligand Binding Assays a->b Determine Kᵢ at 5-HT Receptor Panel c Functional Assays: Calcium Flux (Gq) b->c Characterize Gq-coupled receptors (e.g., 5-HT₂ₐ, 5-HT₂C) d Functional Assays: cAMP Accumulation (Gi/Gs) b->d Characterize Gi/Gs-coupled receptors (e.g., 5-HT₁ₐ) e Functional Assays: β-Arrestin Recruitment c->e Compare G-protein vs. Arrestin pathways f Data Analysis: Determine Kᵢ, EC₅₀, Eₘₐₓ c->f d->e d->f e->f g Bias Analysis: Calculate Bias Factors f->g h Lead Candidate Selection g->h

Caption: High-level workflow for the biological evaluation of tryptamine analogues.

Detailed Experimental Methodologies

The trustworthiness of a compound's pharmacological profile is directly dependent on the rigor of the experimental protocols used. Below are detailed, self-validating methodologies for key assays in the evaluation pipeline.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific, radioactively labeled ligand from a receptor.[15][16][17]

Objective: To determine the Kᵢ of 5-alkyltryptamine analogues at human 5-HT receptors.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ).[5][7]

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ).

  • Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl₂) optimized for the receptor.[18]

  • Non-Specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., 10 µM Serotonin).

  • Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold harvester.[18][19]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Thaw receptor membranes on ice and resuspend in ice-cold assay buffer to a pre-determined optimal protein concentration.[18]

  • Plate Setup: In a 96-well plate, add assay buffer, test compound (at 8-10 serial dilutions), and radioligand at a fixed concentration (typically near its Kₔ value).

    • Total Binding Wells: Contain membranes, buffer, and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, buffer, radioligand, and the non-specific control ligand.

    • Test Compound Wells: Contain membranes, buffer, radioligand, and the test compound dilution series.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.[18][19]

  • Harvesting: Rapidly terminate the incubation by vacuum filtering the contents of each well through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Gq-Mediated Calcium Flux Functional Assay

This assay measures the functional potency and efficacy of agonists at Gq-coupled receptors, such as 5-HT₂ₐ and 5-HT₂C, by detecting the release of intracellular calcium.[9][20][21]

Objective: To determine the EC₅₀ and Eₘₐₓ of 5-alkyltryptamine analogues at human 5-HT₂ₐ receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.[22] Ready-to-use frozen cells are also commercially available.[23]

  • Calcium-Sensitive Fluorescent Dye: Fluo-4 AM or similar, often with a dispersing agent like Pluronic F-127.[9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Positive Control: A full agonist for the receptor, such as Serotonin (5-HT).

  • Fluorescence Plate Reader: Equipped with injectors for compound addition and capable of rapid kinetic reads (e.g., excitation ~490 nm, emission ~525 nm for Fluo-4).[9]

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading solution (e.g., Fluo-4 AM in assay buffer). Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (5-HT) in assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for several seconds.

    • Using the instrument's injectors, add the test compounds or control agonist to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 90-120 seconds) to capture the transient calcium peak.

  • Data Analysis:

    • Normalize the data by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[9] Efficacy is often expressed relative to the maximal response produced by the endogenous agonist, 5-HT.

G cluster_Gq Canonical Gq Pathway cluster_arrestin Biased Pathway agonist 5-HT₂ₐ Agonist receptor 5-HT₂ₐ Receptor agonist->receptor g_protein Gαq/₁₁ receptor->g_protein Canonical Activation arrestin β-Arrestin Recruitment receptor->arrestin Biased Signaling plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release downstream Downstream Signaling (e.g., MAPK) arrestin->downstream

Caption: Simplified 5-HT₂ₐ receptor signaling pathways leading to calcium release.
Conclusion and Future Directions

The biological evaluation of 5-alkyltryptamine analogues is a multi-faceted process that requires a combination of precise in vitro assays and a deep understanding of serotonin receptor pharmacology. By systematically characterizing binding affinity, functional potency, and pathway selectivity, researchers can build a comprehensive structure-activity relationship profile. This data-driven approach is essential for identifying promising lead candidates, distinguishing between potential psychedelic and non-psychedelic therapeutics, and ultimately, advancing the development of novel treatments for complex neuropsychiatric disorders.[1][3] Future research will likely focus on developing more selective compounds, exploring the therapeutic relevance of biased agonism in greater detail, and translating these in vitro findings into robust in vivo models of disease.

References

  • Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central. [Link]

  • Kaplan, J. S., Stella, A. B., K Bubar, et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

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  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

  • Grotewiel, M. S., & Sanders-Bush, E. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Cunningham, M., & Peoples, J. (2025). Evidence that 5‐HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non‐psychedelic drugs. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Eurofins Discovery. [Link]

  • Satała, G., Kurczab, R., Lenda, T., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]

  • Kałużna-Czaplińska, J., Gąsecka, A., & Smolarz, M. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

  • Unknown Author. (n.d.). β-Arrestin-biased 5-HT2A agonists lack psychedelic potential. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cunningham, M., Peoples, J., & den Hollander, B. (2025). Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. British Journal of Pharmacology. [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. [Link]

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  • Johnson, M. P., Hoffman, A. J., & Nichols, D. E. (1995). Species variations in transmembrane region V of the 5-hydroxytryptamine type 2A receptor alter the structure-activity relationship of certain ergolines and tryptamines. Molecular Pharmacology. [Link]

  • De Doncker, K., De Ruysscher, D., & Cannaert, A. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). 5-MeO-DMT. Wikipedia. [Link]

  • Wallach, J., Dybek, M., & Mavrikaki, M. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Ivachtchenko, A. V., Ivanenkov, Y. A., & Tkachenko, S. E. (2010). Cyclopropyl-tryptamine analogues: synthesis and biological evaluation as 5-HT(6) receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Yousuf, M. S., et al. (2023). Synthesis and Biological Analysis of Iso-dimethyltryptamines in a Model of Light-Induced Retinal Degeneration. ACS Medicinal Chemistry Letters. [Link]

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Validation

A Comparative Analysis of Beta-Lactam Antibiotics: A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of beta-lactam antibiotics, designed for researchers, scientists, and drug development professionals. It delves into the structural nuances, mechanisms of action,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of beta-lactam antibiotics, designed for researchers, scientists, and drug development professionals. It delves into the structural nuances, mechanisms of action, and the ever-evolving landscape of bacterial resistance. The content is structured to provide not only a thorough understanding of the subject but also practical, experimentally verifiable insights.

The Enduring Legacy of the Beta-Lactam Ring: A Shared Mechanism of Action

Beta-lactam antibiotics, a cornerstone of antimicrobial therapy for decades, all share a common structural feature: the four-membered beta-lactam ring.[1][2][3] Their bactericidal activity stems from their ability to mimic the D-Ala-D-Ala dipeptide of the nascent peptidoglycan layer in the bacterial cell wall.[3] This structural mimicry allows them to bind to and inhibit the activity of penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[4][5][6] The irreversible acylation of the active site serine in PBPs by the beta-lactam antibiotic disrupts cell wall synthesis, ultimately leading to cell lysis and bacterial death.[4]

The following diagram illustrates the fundamental mechanism of action of beta-lactam antibiotics.

Beta-Lactam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall Synthesis) PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits by Covalent Binding

Caption: Mechanism of action of beta-lactam antibiotics.

A Diverse Arsenal: The Classes of Beta-Lactam Antibiotics

The beta-lactam family is diverse, with different classes distinguished by the structure of the ring fused to the beta-lactam core. These structural variations have profound implications for their spectrum of activity, stability to beta-lactamases, and affinity for different PBPs.

Beta_Lactam_Classes BetaLactams Beta-Lactam Antibiotics Penicillins Penicillins (Penam) BetaLactams->Penicillins Cephalosporins Cephalosporins (Cephem) BetaLactams->Cephalosporins Carbapenems Carbapenems (Carbapenem) BetaLactams->Carbapenems Monobactams Monobactams (Monocyclic) BetaLactams->Monobactams PenG Penicillin G Penicillins->PenG Amox Amoxicillin Penicillins->Amox Gen1 1st Gen (Cefazolin) Cephalosporins->Gen1 Imi Imipenem Carbapenems->Imi Mero Meropenem Carbapenems->Mero Azt Aztreonam Monobactams->Azt Gen2 2nd Gen (Cefuroxime) Gen3 3rd Gen (Ceftriaxone) Gen4 4th Gen (Cefepime) Gen5 5th Gen (Ceftaroline)

Caption: Classification of beta-lactam antibiotics.

Penicillins

The original beta-lactams, penicillins, feature a beta-lactam ring fused to a five-membered thiazolidine ring.[1][2] The nature of the side chain at the 6-amino position dictates their spectrum of activity and stability to penicillinases.

  • Natural Penicillins (e.g., Penicillin G): Primarily active against Gram-positive cocci and some Gram-negative cocci.[7] They are susceptible to hydrolysis by beta-lactamases.

  • Aminopenicillins (e.g., Ampicillin, Amoxicillin): The addition of an amino group to the side chain extends their activity to include some Gram-negative bacilli.[7]

  • Antistaphylococcal Penicillins (e.g., Methicillin, Oxacillin): Designed to be resistant to staphylococcal penicillinase.

  • Extended-Spectrum Penicillins (e.g., Piperacillin): Exhibit broader activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[8]

Cephalosporins

Cephalosporins possess a beta-lactam ring fused to a six-membered dihydrothiazine ring, which confers greater stability against many beta-lactamases compared to penicillins.[1][9] They are categorized into generations based on their evolving spectrum of activity.

  • First Generation (e.g., Cefazolin, Cephalexin): Excellent activity against Gram-positive bacteria, with limited Gram-negative coverage.[1][10]

  • Second Generation (e.g., Cefuroxime, Cefoxitin): Increased activity against Gram-negative bacteria, with some agents also demonstrating activity against anaerobes.[9][10][11]

  • Third Generation (e.g., Ceftriaxone, Ceftazidime): Broader Gram-negative coverage, including activity against Pseudomonas aeruginosa for some agents, but generally less active against Gram-positive organisms than first-generation cephalosporins.[11][12]

  • Fourth Generation (e.g., Cefepime): A broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, and greater stability against some beta-lactamases.[10][12]

  • Fifth Generation (e.g., Ceftaroline): Unique in its activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][11]

Carbapenems

Carbapenems, such as imipenem and meropenem, are characterized by a beta-lactam ring fused to a five-membered ring with a carbon atom instead of a sulfur atom, and a double bond.[3] This structure confers an exceptionally broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many multi-drug resistant organisms.[13][14][15][16] They are generally reserved for treating severe or high-risk bacterial infections.

Monobactams

Monobactams, with aztreonam as the primary example, have a unique monocyclic beta-lactam ring, not fused to another ring.[1][17] This structure results in a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[4][17][18][19] A significant advantage of monobactams is the low risk of cross-reactivity in patients with penicillin allergies.[17]

Quantitative Comparison of In Vitro Efficacy

The following tables provide a comparative overview of the in vitro activity of representative beta-lactam antibiotics against common bacterial pathogens, expressed as Minimum Inhibitory Concentration (MIC) ranges in µg/mL. MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[2][20]

Table 1: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Beta-Lactam Antibiotics against Selected Gram-Positive Bacteria

AntibioticClassStaphylococcus aureus (MSSA)Streptococcus pneumoniae
Penicillin GPenicillin0.015 - 256≤0.015 - 8
OxacillinPenicillin≤0.12 - 2≤0.06 - 8
Cefazolin1st Gen Cephalosporin≤0.12 - 40.25 - 4
Ceftriaxone3rd Gen Cephalosporin1 - 16≤0.015 - 2
ImipenemCarbapenem≤0.03 - 0.5≤0.015 - 0.25
Ceftaroline5th Gen Cephalosporin≤0.03 - 2 (MRSA)≤0.008 - 0.25

Data compiled from various sources for illustrative purposes.

Table 2: Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Beta-Lactam Antibiotics against Selected Gram-Negative Bacteria

AntibioticClassEscherichia coliPseudomonas aeruginosa
AmpicillinPenicillin0.25 - >256>1024
PiperacillinPenicillin1 - 1280.5 - >1024
Ceftazidime3rd Gen Cephalosporin0.015 - 512[21]≤0.03 - 1024[21]
Cefepime4th Gen Cephalosporin≤0.03 - 80.25 - 32
MeropenemCarbapenem≤0.015 - 40.06 - 8
AztreonamMonobactam≤0.03 - 160.5 - 32

Data compiled from various sources for illustrative purposes.

The Arms Race: Bacterial Resistance to Beta-Lactams

The widespread use of beta-lactam antibiotics has inevitably led to the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

  • Enzymatic Degradation by Beta-Lactamases: This is the most common mechanism of resistance. Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. There are numerous classes of beta-lactamases, with the Ambler classification (Classes A, B, C, and D) being widely used.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to reduced binding affinity of beta-lactam antibiotics, rendering them less effective. This is the mechanism of resistance in MRSA.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels in Gram-negative bacteria, can restrict the entry of beta-lactam antibiotics into the cell.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport beta-lactam antibiotics out of the cell before they can reach their PBP targets.

Countering Resistance: Beta-Lactamase Inhibitors

To combat resistance mediated by beta-lactamases, beta-lactam antibiotics are often co-administered with beta-lactamase inhibitors. These compounds, such as clavulanic acid, sulbactam, and tazobactam, have little to no intrinsic antibacterial activity but act by binding to and inactivating beta-lactamase enzymes.[5][22][23][24] This protects the partner beta-lactam antibiotic from degradation, restoring its efficacy.

Newer beta-lactamase inhibitors, such as avibactam and relebactam, have a broader spectrum of activity against different classes of beta-lactamases, including some carbapenemases.[23]

Experimental Protocols for Comparative Analysis

For researchers and drug development professionals, standardized and reproducible methods are paramount for the comparative evaluation of beta-lactam antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's in vitro activity. The broth microdilution method is a widely accepted standard.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Wells Inoculum->Inoculate SerialDilution Serial Dilution of Antibiotic in Broth SerialDilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read DetermineMIC Determine MIC (Lowest concentration with no visible growth) Read->DetermineMIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution MIC Assay (Based on CLSI Guidelines) [7][10][25][26]

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the beta-lactam antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours old) on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[17]

  • Inoculation: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Include a growth control (no antibiotic) and a sterility control (no bacteria) in each assay.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antibiotic over time.

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow cluster_sampling Sampling and Plating cluster_analysis Analysis Start Start Culture (Inoculum ~5x10^5 CFU/mL) AddAntibiotic Add Antibiotic at Desired Concentration (e.g., 1x, 4x MIC) Start->AddAntibiotic Incubate Incubate with Shaking at 35-37°C AddAntibiotic->Incubate Time0 T=0h Incubate->Time0 Sample at Time Points Time2 T=2h SerialDilute Serial Dilution and Plating Time0->SerialDilute Time4 T=4h Time2->SerialDilute Time8 T=8h Time4->SerialDilute Time24 T=24h Time8->SerialDilute Time24->SerialDilute CountCFU Incubate and Count CFU SerialDilute->CountCFU PlotData Plot log10 CFU/mL vs. Time CountCFU->PlotData

Caption: Workflow for a time-kill assay.

Detailed Protocol: Time-Kill Assay [15][16][17][19][27]

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to approximately 5 x 10^5 CFU/mL.

  • Exposure: Add the beta-lactam antibiotic at the desired concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial inoculum. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 35 ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline or a suitable neutralizing broth. Plate a defined volume of the appropriate dilutions onto non-selective agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]

Mechanistic Insights from Kinetic and Binding Affinity Data

A deeper understanding of the efficacy and resistance profiles of beta-lactam antibiotics can be gained by examining their interactions with their targets (PBPs) and the enzymes that inactivate them (beta-lactamases).

Penicillin-Binding Protein (PBP) Affinity

The affinity of a beta-lactam antibiotic for different PBPs can influence its antibacterial activity and morphological effects on bacteria. PBP binding affinity is often reported as the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled beta-lactam to the PBP.

Table 3: PBP Binding Affinities (IC50, mg/L) of Selected Beta-Lactams in Klebsiella pneumoniae

AntibioticPBP1a/bPBP2PBP3PBP4
Meropenem<0.0075<0.0075<0.0075<0.0075
Imipenem<0.0075<0.00750.015-0.03<0.0075
Ceftazidime41280.06-0.25256
Aztreonam>256>2560.06-0.12>256
Piperacillin0.5-1640.06-0.120.25

Data adapted from Doub et al., 2018.[4]

Beta-Lactamase Kinetics

The efficiency of a beta-lactamase in hydrolyzing a beta-lactam antibiotic can be quantified by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). The catalytic efficiency is represented by the kcat/Km ratio. A higher kcat/Km value indicates a more efficient enzyme.

Table 4: Kinetic Parameters of a Class C Beta-Lactamase against Various Penicillins

Penicillinkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Benzylpenicillin14 - 75Low10 x 10⁶ - 75 x 10⁶
Ampicillin10-100 fold lower than Benzylpenicillin--
Carbenicillin0.001 - 0.1Low-
Oxacillin0.001 - 0.1Low-

Data adapted from Galleni and Frère, 1988.[23][28]

Structure-Activity Relationships (SAR)

The chemical structure of a beta-lactam antibiotic is intricately linked to its biological activity. Modifications to the core nucleus and the side chains can dramatically alter its properties.

  • Beta-Lactam Ring: The strained four-membered ring is essential for the acylation of PBPs and thus for antibacterial activity.

  • Fused Ring: The nature of the ring fused to the beta-lactam (thiazolidine in penicillins, dihydrothiazine in cephalosporins) influences the strain on the beta-lactam ring and susceptibility to beta-lactamases.[1]

  • Acyl Side Chain (R1 group): This is a major determinant of the antibiotic's spectrum of activity. For example, the addition of an aminothiazole oxime side chain in third-generation cephalosporins enhances their activity against Gram-negative bacteria.

  • Substituents on the Fused Ring (R2 group in cephalosporins): Modifications at this position can affect the antibiotic's pharmacokinetic properties and stability.

Conclusion

The beta-lactam antibiotics remain a vital class of antimicrobial agents. A thorough understanding of their comparative strengths and weaknesses, grounded in quantitative data from standardized assays, is essential for both the effective clinical use of existing agents and the rational design of novel therapeutics. The ongoing challenge of antimicrobial resistance necessitates a continued and deepened investigation into the intricate interplay between the structure of these remarkable molecules, their molecular targets, and the resistance mechanisms of the bacteria they are designed to combat.

References

  • Blumenthal, K. G., & Peter, J. G. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. The journal of allergy and clinical immunology. In practice, 7(6), 1853–1864.
  • Slideshare. (n.d.). Sar of Penicillin and cephalosporin. Retrieved from [Link]

  • Slideshare. (n.d.). PENICILLINS Structure Activity Relationship.pptx. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Doub, T. D., Kuti, J. L., & Nicolau, D. P. (2018). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial agents and chemotherapy, 62(6), e00078-18.
  • Saves, I., West, N., & Stylianou, M. (2000). Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. Antimicrobial agents and chemotherapy, 44(10), 2758–2763.
  • Nitanai, Y., Shimamura, T., Uchiyama, T., Ishii, Y., Takehira, M., Yutani, K., Matsuzawa, H., & Miyano, M. (2010). The catalytic efficiency (kcat/Km) of the class A beta-lactamase Toho-1 correlates with the thermal stability of its catalytic intermediate analog. Biochimica et biophysica acta, 1804(3), 634–641.
  • Journal of Medicinal Chemistry. (1977). Structure--activity relationships in cephalosporins prepared from penicillins. 1. 7beta-Acylamino derivatives of 3-benzyl- and 3-(3-pyridylmethyl)ceph-3-em-4-carboxylic acids. Journal of medicinal chemistry, 20(8), 1082–1085.
  • O'Donnell, J. N., & Lodise, T. P. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 61(9), e00819-17.
  • Journal of Medicinal Chemistry. (1977). Structure-activity relations in cephalosporins prepared from penicillins. 2. Analogs of cephalexin substituted in the 3-methyl group. Journal of medicinal chemistry, 20(8), 1085–1087.
  • Koca, M., & Savaş, B. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial agents and chemotherapy, 59(7), 4196–4203.
  • Moya, B., Zamorano, L., Juan, C., Pérez, J. L., Ge, Y., & Oliver, A. (2022). PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. Microbiology spectrum, 10(6), e0202222.
  • Galleni, M., & Frère, J. M. (1988). A survey of the kinetic parameters of class C beta-lactamases. Penicillins. The Biochemical journal, 255(1), 119–122.
  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of β-Lactamases and Penicillin-Binding Proteins. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of extended spectrum beta-lactam.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Ratio of catalytic efficiencies (kcat/Km ratios) for wild-type GIM-1.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ceftazidime. Retrieved from [Link]

  • Wójcik, M., & Cunha, B. A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 161.
  • ResearchGate. (n.d.). The catalytic efficiency (kcat/Km) of the class A β-lactamase Toho-1 correlates with the thermal stability of its catalytic intermediate analog. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Frontiers in Microbiology. (2021). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Galleni, M., & Frère, J. M. (1988). A survey of the kinetic parameters of class C beta-lactamases. Penicillins. The Biochemical journal, 255(1), 119–122.
  • bioRxiv. (2021). Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. Retrieved from [Link]

  • YouTube. (2022). Kcat/Km Ratio EXPLAINED: The Ultimate Measure of Enzyme Efficiency [Biochemistry]. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Tert-butylazepan-2-one

Introduction: A Proactive Approach to Laboratory Safety In the fast-paced environment of research and development, the lifecycle of a chemical does not end after its use in an experiment. Proper disposal is a critical, n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and development, the lifecycle of a chemical does not end after its use in an experiment. Proper disposal is a critical, non-negotiable phase that ensures the safety of laboratory personnel, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Tert-butylazepan-2-one. As your partner in the laboratory, we believe that providing this information is fundamental to building a culture of safety and responsibility.

Part 1: Hazard Assessment and Waste Classification

The cornerstone of proper disposal is a thorough understanding of the material's potential hazards. In the absence of a specific SDS, we must evaluate 5-Tert-butylazepan-2-one based on its chemical structure and the regulatory framework for hazardous waste.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste as a material that is either specifically "listed" or exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[2] Every waste generator is legally responsible for making this determination.[3]

Structural Analysis of 5-Tert-butylazepan-2-one:

  • Lactam (Cyclic Amide): The core structure is an azepan-2-one, a seven-membered lactam. Lactams are generally stable organic compounds.

  • Tert-butyl Group: This is a bulky, non-reactive alkyl group.

  • Overall Profile: The compound is a solid organic molecule. It is not expected to be highly reactive, corrosive, or ignitable under standard laboratory conditions. The primary concern would be its potential biological effects (toxicity) if absorbed or released into the environment.

The Four Characteristics of Hazardous Waste:

Characteristic Regulatory Threshold Assessment for 5-Tert-butylazepan-2-one
Ignitability Liquid with a flashpoint <140°F (60°C); flammable solid.Unlikely. As a solid organic compound, it is not expected to be easily ignitable. However, it should be kept away from open flames.[4]
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5.[2]Not applicable. The compound is not an acid or a base and is not typically used in an aqueous solution for disposal.
Reactivity Unstable, reacts violently with water, or generates toxic gases when mixed with water or corrosive agents.[2]Unlikely. The lactam and tert-butyl groups are not characteristic of highly reactive substances.
Toxicity Contains contaminants listed by the EPA at concentrations above specified limits (Toxicity Characteristic Leaching Procedure - TCLP).Assume Toxicity. Without specific toxicological data, it is prudent and best practice to handle all novel or uncharacterized chemical compounds as potentially toxic.[5] This ensures the highest level of safety and environmental protection.

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]Protects against accidental splashes or generation of dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5]Prevents direct skin contact and potential absorption.
Protective Clothing A standard laboratory coat.[5]Protects from incidental contact and contamination of personal clothing.

Part 3: Step-by-Step Disposal Protocol

Under no circumstances should 5-Tert-butylazepan-2-one or its containers be disposed of in the regular trash or down the sanitary sewer.[2][7] This is a violation of environmental regulations and poses a significant risk.

Step 1: Waste Segregation

  • Action: Collect all materials contaminated with 5-Tert-butylazepan-2-one, including surplus compound, weighing papers, and contaminated gloves or pipette tips.

  • Causality: This waste must be kept separate from other waste streams to prevent unintended chemical reactions.[8] Specifically, keep solid organic waste separate from liquid waste and do not mix it with acids, bases, or strong oxidizing agents.[9][10]

Step 2: Container Selection

  • Action: Select a designated, leak-proof container with a secure, tight-fitting screw-top cap.[11] The container must be made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solid waste).

  • Causality: A proper container is the primary barrier to prevent a release into the environment.[8] Using incompatible containers, such as metal for acids, can lead to degradation and leakage.[10]

Step 3: Labeling

  • Action: Immediately label the waste container. The label must be clear, legible, and securely affixed.

  • Causality: Proper labeling is a critical safety and regulatory requirement. It communicates the contents to all laboratory personnel and is necessary for the waste disposal contractor to handle the material correctly. The label must include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "5-Tert-butylazepan-2-one ".[1]

    • The date when waste was first added to the container (the "accumulation start date").

    • An indication of the primary hazard (e.g., "Toxicity").

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][8] This area should be at or near the point of generation and under the control of the operator.

  • Causality: The SAA ensures that hazardous waste is stored safely and in a controlled manner prior to pickup. Keep the container closed at all times except when adding waste.[8] This prevents the release of any potential vapors and protects the contents from contamination.

Step 5: Arrange for Final Disposal

  • Action: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Causality: The "cradle-to-grave" principle of the RCRA means the generator is responsible for the waste until its final, safe disposal.[3] Only licensed facilities are permitted to transport, treat, and dispose of hazardous waste.[12]

Part 4: Spill Management

In the event of a small spill of solid 5-Tert-butylazepan-2-one:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don your required PPE (gloves, goggles, lab coat).

  • Containment: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid creating dust.

  • Collection: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container, labeling it as described in Part 3.

  • Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), then with soap and water. Place the cleaning cloths in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor or EHS department, per your institution's policy.

Part 5: Visualization of the Disposal Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of 5-Tert-butylazepan-2-one.

G Disposal Workflow for 5-Tert-butylazepan-2-one cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition start Waste Generated: 5-Tert-butylazepan-2-one assess Hazard Assessment: Assume Toxic under RCRA start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Step 1: Segregate Waste (Keep separate from other chemicals) ppe->segregate container Step 2: Select Compatible Container (HDPE, Screw-top) segregate->container label_node Step 3: Label Container ('Hazardous Waste', Full Name, Date) container->label_node store Step 4: Store in SAA (Keep container closed) label_node->store contact_ehs Step 5: Container Full? Contact EHS or Licensed Contractor store->contact_ehs pickup Waste Picked Up by Authorized Personnel contact_ehs->pickup end Compliant 'Cradle-to-Grave' Disposal pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 9

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. Link

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. 10

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Link

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 8

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. 2

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 11

  • EPA Hazardous Waste Management. Axonator. 13

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Link

  • Safety Data Sheet (tert-Butyl alcohol). Sigma-Aldrich. 14

  • SAFETY DATA SHEET (Di-tert-butyl peroxide).
  • SAFETY DATA SHEET (tert-Butanol). Sigma-Aldrich. Link

  • SAFETY DATA SHEET (tert-Butyl alcohol). Fisher Scientific. 15

  • SAFETY DATA SHEET (Tert-Butanol).
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. 16

  • Environmental and Human Health Hazards of Five Persistent, Bioaccumulative and Toxic Chemicals. U.S. Environmental Protection Agency. Link

  • Essential Guide to the Safe Disposal of 2-Azepan-1-yl-5-nitrobenzonitrile. Benchchem. 17

  • Navigating the Disposal of 5-Tert-butylnonan-5-ol: A Procedural Guide. Benchchem. 1

  • Proper Disposal of 5-Tert-butylnonan-5-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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